Shellolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASFFHWOQGSER-MUAIWGBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4448-95-7 | |
| Record name | Shellolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SHELLOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of Shellolic Acid for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for obtaining shellolic acid, a key sesquiterpenoid constituent of shellac, for research applications. The document details the isolation of this compound from its natural source, shellac resin, and explores the potential for its chemical synthesis. This guide is intended to equip researchers with the necessary knowledge to produce or acquire this compound for further investigation into its chemical and biological properties.
Introduction to this compound
This compound (C₁₅H₂₀O₆, Molar Mass: 296.32 g/mol ) is a major component of the alicyclic fraction of shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] It typically constitutes 5-10% of the resin.[2] The molecule features a complex, tricyclic cedrene (B97730) skeleton.[2] Due to its unique structure and chemical functionalities, this compound is a compound of interest for various research and development endeavors.
Data Presentation
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 4448-95-7 | [1] |
| Molecular Formula | C₁₅H₂₀O₆ | [1] |
| Molecular Weight | 296.32 g/mol | [1] |
| Melting Point | 204-207 °C | [1] |
| Appearance | Crystals | [1] |
| Typical % in Shellac | 5-10% | [2] |
Isolation of this compound from Shellac
The primary method for obtaining this compound is through the alkaline hydrolysis of shellac resin, followed by a multi-step purification process. Shellac is a complex polyester (B1180765), and hydrolysis cleaves the ester bonds, releasing its constituent acids.[3]
Experimental Protocol: Isolation and Purification
This protocol is a composite of established methods for the separation of shellac constituents.
1. Alkaline Hydrolysis of Shellac:
-
Objective: To break down the polyester structure of shellac and liberate the constituent acids, including this compound.
-
Procedure:
-
Dissolve 100 g of dewaxed shellac in 1 L of 2.5 M sodium hydroxide (B78521) solution.
-
Reflux the mixture for 48 hours with constant stirring to ensure complete saponification.[2]
-
Cool the reaction mixture to room temperature.
-
2. Separation of Aliphatic and Alicyclic Acids:
-
Objective: To separate the water-insoluble aliphatic acids (primarily aleuritic acid) from the water-soluble alicyclic acids (including this compound).
-
Procedure:
-
Acidify the cooled hydrolysate to pH 2-3 with 2 M sulfuric acid. This will precipitate the aliphatic acids.
-
Filter the mixture to collect the precipitated aliphatic acids.
-
The filtrate, containing the water-soluble terpenic acids, is retained for the next step.[2]
-
3. Extraction of Terpenic Acids:
-
Objective: To extract the mixture of terpenic acids from the aqueous solution.
-
Procedure:
-
Extract the filtrate multiple times with ethyl acetate (B1210297).
-
Combine the organic extracts and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain a crude mixture of terpenic acids.
-
4. Chromatographic Purification of this compound:
-
Objective: To isolate pure this compound from the other terpenic acids.
-
Procedure:
-
The crude terpenic acid mixture is subjected to column chromatography on silica (B1680970) gel.[2]
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methanol (B129727) in chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield crystalline this compound.
-
5. Recrystallization:
-
Objective: To further purify the isolated this compound.
-
Procedure:
-
Recrystallize the obtained solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure crystals of this compound.
-
Logical Workflow for Isolation
The following diagram illustrates the workflow for the isolation of this compound from shellac.
Chemical Synthesis of this compound
The total chemical synthesis of this compound is not a commonly reported or practical method for its production, likely due to its complex stereochemistry. The isolation from its abundant natural source, shellac, remains the most viable approach for obtaining this compound for research purposes.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Will show characteristic signals for protons in different chemical environments, including those on the tricyclic core, hydroxyl groups, and carboxylic acid groups.
-
¹³C-NMR: Will provide information on the number and types of carbon atoms in the molecule, including signals for carbonyl carbons of the carboxylic acids, olefinic carbons, and carbons bearing hydroxyl groups.
-
-
Mass Spectrometry (MS):
-
Will determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₅H₂₀O₆) would be at m/z 296.1259 (for [M+H]⁺ in high-resolution mass spectrometry). Fragmentation patterns can provide further structural information.
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for the functional groups present in this compound. Expected peaks include a broad O-H stretch for the hydroxyl and carboxylic acid groups (around 3400-2500 cm⁻¹), a C=O stretch for the carboxylic acids (around 1700 cm⁻¹), and C-O stretching bands.[4]
-
Conclusion
This guide outlines the established methodology for the isolation and purification of this compound from shellac, providing a practical framework for researchers. While total synthesis is not a common route, isolation from the natural resin is a well-documented and feasible approach. The provided experimental protocol and workflow, combined with the necessary analytical characterization, will enable the acquisition of high-purity this compound for a wide range of scientific investigations.
References
Unraveling the Intricate Architecture of Shellolic Acid: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
The quest to decipher the precise chemical structure of shellolic acid, a key terpenoid component of shellac, represents a fascinating chapter in the history of natural product chemistry. This technical guide provides an in-depth exploration of the core experimental methodologies and data that were pivotal in establishing its complex bridged sesquiterpenoid framework. Through a combination of classical chemical degradation and modern spectroscopic techniques, the intricate three-dimensional arrangement of atoms in this compound was meticulously pieced together, paving the way for a deeper understanding of its properties and potential applications.
Physicochemical and Spectroscopic Properties
The initial characterization of this compound and its derivatives provided foundational data for the subsequent structural analysis. Key quantitative properties are summarized in the tables below, offering a comparative overview of the physical constants and spectroscopic signatures that served as crucial reference points throughout the elucidation process.
Table 1: Physicochemical Properties of this compound and its Dimethyl Ester
| Property | This compound | Dimethyl Shellolate |
| Molecular Formula | C₁₅H₂₀O₆ | C₁₇H₂₄O₆ |
| Molecular Weight | 296.32 g/mol | 324.37 g/mol |
| Melting Point | 204-207 °C | 153-154.5 °C |
Table 2: Spectroscopic Data for Dimethyl Shellolate
| Spectroscopic Technique | Observation |
| UV Spectroscopy | λmax (ethanol): 231 nm (ε 6200) |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺: 347.1414 (Calculated for C₁₇H₂₄O₆Na⁺) |
| [M-H₂O]⁺: 307.1489 | |
| [M-CH₃OH]⁺: 293.1332 |
The Logic of Discovery: A Workflow for Structure Elucidation
The determination of this compound's structure was not a singular event but rather a logical progression of experiments, each providing a piece of the puzzle. The following workflow diagram illustrates the key stages and their interrelationships, from initial degradation studies to the final stereochemical assignment.
Caption: A logical workflow diagram illustrating the key experimental stages in the chemical structure elucidation of this compound.
Experimental Protocols: The Core Methodologies
The following sections provide detailed methodologies for the key experiments that were instrumental in the structure elucidation of this compound. These protocols are based on the seminal work of researchers such as Yates, Field, Cookson, and Carruthers.
Chemical Degradation: Unveiling the Carbon Skeleton
Early investigations relied heavily on chemical degradation to break down the complex this compound molecule into smaller, more readily identifiable fragments. A key technique was oxidative degradation.
Protocol: Permanganate Oxidation of this compound Derivatives
-
Preparation of the Substrate: A solution of a suitable derivative of this compound (e.g., a methyl ester) is prepared in a solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Oxidizing Agent: A solution of potassium permanganate (KMnO₄) is prepared in water.
-
Reaction: The potassium permanganate solution is added dropwise to the stirred solution of the this compound derivative at a controlled temperature, typically ranging from 0°C to room temperature. The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, the excess permanganate is destroyed by the addition of a reducing agent, such as sodium bisulfite or oxalic acid. The manganese dioxide precipitate is removed by filtration.
-
Isolation and Identification of Products: The filtrate is acidified and extracted with an organic solvent (e.g., ether or ethyl acetate). The organic extracts are then dried and concentrated. The resulting mixture of degradation products is separated by techniques such as crystallization or chromatography. The individual fragments are then identified by comparison with authentic samples or through their own characteristic chemical and physical properties.
Spectroscopic Analysis: A Deeper Look at the Molecule
The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the process of structure elucidation, providing detailed information about the connectivity and environment of atoms within the molecule.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl Shellolate
-
Sample Preparation: Approximately 5-10 mg of purified dimethyl shellolate is dissolved in about 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Key parameters to be recorded include chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
-
These data provide information on the number and types of protons and their neighboring atoms.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same instrument, often using proton-decoupling to simplify the spectrum to a series of single lines, each representing a unique carbon atom.
-
The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom (e.g., sp³, sp², carbonyl).
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of attached protons for each carbon (CH₃, CH₂, CH, or quaternary C).
-
-
2D NMR Spectroscopy:
-
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.
-
Protocol: Mass Spectrometry (MS) of Dimethyl Shellolate
-
Sample Preparation: A dilute solution of dimethyl shellolate (typically in the low µg/mL to ng/mL range) is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The masses of the fragment ions provide valuable clues about the structure of the molecule.[1]
X-ray Crystallography: The Definitive Picture
The unambiguous determination of the three-dimensional structure and, crucially, the stereochemistry of this compound was ultimately achieved through X-ray crystallography of a suitable crystalline derivative. This technique provides a detailed map of electron density, from which the positions of individual atoms can be determined with high precision.
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: High-quality single crystals of a suitable derivative of this compound (e.g., a heavy-atom derivative to aid in phase determination) are grown. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the compound or using vapor diffusion techniques.
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured and used to determine the unit cell dimensions and the symmetry of the crystal (space group).
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
-
Final Structure Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. The result is a precise three-dimensional model of the molecule, including bond lengths, bond angles, and the absolute configuration of all stereocenters.
Key Chemical Transformations in Structure Elucidation
The synthesis of specific derivatives of this compound played a crucial role in both simplifying the molecule for analysis and introducing functionalities that facilitated certain experimental techniques. The following diagram illustrates the relationships between this compound and some of its key derivatives used in the structure elucidation process.
Caption: Key chemical transformations of this compound to produce derivatives used in its structure elucidation.
By integrating the data from these diverse experimental approaches, the scientific community was able to conclusively establish the cedrene-type sesquiterpenoid structure of this compound, a testament to the power of systematic chemical investigation. This foundational knowledge continues to be essential for researchers exploring the applications of shellac and its components in fields ranging from materials science to pharmaceuticals.
References
Pioneering Methods in the Isolation of Shellolic Acid: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the foundational studies on the isolation of shellolic acid, a key component of shellac. Shellac, a natural resin secreted by the female lac bug (Kerria lacca), is a complex mixture of aliphatic and alicyclic acids and their esters. This compound, a sesquiterpenoid dicarboxylic acid, has garnered significant interest due to its potential applications in various fields, including pharmaceuticals. This document provides a detailed overview of the early experimental protocols, quantitative data from these seminal studies, and visualizations of the isolation workflows.
Early Fractionation of Shellac: The Precursor to Isolation
Initial investigations into the composition of shellac focused on its separation into more manageable fractions. One of the earliest and most significant of these methods was the fractional precipitation of shellac from an alcoholic solution by the addition of water. A more refined approach involved the use of ether to separate the resin into two distinct components: a portion soluble in ether, termed "soft resin," and an insoluble portion known as "hard resin" or "pure resin." It is from this hard resin that this compound was first isolated.
The Foundational Isolation of this compound: The Harries and Nagel Method (1922)
Advancements in this compound Isolation: The Work of the Shellac Research Bureau
In the 1930s and 1940s, the Shellac Research Bureau at the Polytechnic Institute of Brooklyn, under the leadership of W. H. Gardner, conducted extensive research into the chemistry of shellac and its components. Their work provided more detailed and refined methods for the isolation of this compound. The following sections detail the experimental protocols and quantitative data derived from their publications.
Experimental Protocol for this compound Isolation (Kirk, Spoerri, and Gardner, 1941)
This method outlines a systematic approach to the isolation of this compound from dewaxed shellac.
1. Saponification of Hard Resin:
-
100 g of dewaxed and decolorized shellac is dissolved in 500 cc of 95% alcohol.
-
A solution of 40 g of potassium hydroxide (B78521) in 50 cc of water is added.
-
The mixture is refluxed for six hours to ensure complete saponification.
-
The alcohol is then removed by distillation under reduced pressure.
2. Separation of Aleuritic Acid:
-
The resulting soap solution is diluted with water to a volume of one liter.
-
The solution is cooled in an ice bath, leading to the precipitation of potassium aleuritate.
-
The precipitated salt is filtered off.
3. Isolation of Crude this compound:
-
The filtrate, containing the potassium salts of the remaining acids, is acidified with dilute sulfuric acid.
-
This acidification precipitates the free acids, including this compound.
-
The crude acid mixture is then filtered, washed with water, and dried.
4. Purification of this compound:
-
The crude, dry acid mixture is extracted with ether.
-
The ether extract is concentrated, and the residue is treated with a small amount of benzene (B151609).
-
Upon standing, this compound crystallizes from the benzene solution.
-
The crystals are collected by filtration and can be further purified by recrystallization from hot water or dilute alcohol.
Quantitative Data from Early Isolation Studies
The following table summarizes the quantitative data reported in the early studies on this compound isolation.
| Parameter | Value | Reference |
| Starting Material | Dewaxed and Decolorized Shellac | Kirk, Spoerri, and Gardner, 1941 |
| Yield of Crude Acid Mixture | Not explicitly stated | - |
| Yield of Crystalline this compound | 2.8% to 4.0% (based on total lac resin) | Kirk, Spoerri, and Gardner, 1941 |
| Melting Point of Purified this compound | 205-206 °C (with decomposition) | Kirk, Spoerri, and Gardner, 1941 |
| Molecular Formula | C₁₅H₂₀O₆ | Harries and Nagel, 1922 |
Visualizing the Isolation Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in the early studies on this compound isolation.
Caption: Early fractionation of shellac into soft and hard resin using ether.
Caption: Detailed workflow for the isolation and purification of this compound.
Conclusion
The early studies on the isolation of this compound were pivotal in unraveling the complex chemistry of shellac. The methods developed by pioneers like Harries and Nagel, and later refined by Gardner and his colleagues, established a robust framework for obtaining this valuable natural product. These foundational protocols, centered on the principles of saponification, fractional precipitation, and solvent extraction, remain relevant to the work of modern researchers. The quantitative data from these early investigations provide a crucial baseline for evaluating the efficiency of contemporary isolation techniques. This technical guide serves as a valuable resource for scientists and professionals in drug development, offering a clear and detailed understanding of the historical context and methodologies behind the isolation of this compound.
A Technical Guide to the Biological Activity of Shellolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long-standing history in the pharmaceutical industry, primarily as a biocompatible enteric coating for oral dosage forms.[1] The primary constituents of shellac are a complex mixture of aliphatic and alicyclic hydroxy acids and their esters, with shellolic acid being a key component. The biological activities of derivatives of this compound are an emerging area of research, with potential applications in antimicrobial and other therapeutic areas. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound derivatives, with a focus on their antimicrobial and cytotoxic properties.
Core Biological Activities
Current research indicates that the primary biological activity of interest for this compound derivatives is their antibacterial potential. Several studies have highlighted the efficacy of certain this compound esters against both Gram-positive and Gram-negative bacteria. In contrast, the cytotoxic and anti-inflammatory activities of the tested derivatives have been found to be limited.
Antimicrobial Activity
Certain esters of this compound have demonstrated considerable antibacterial activity.[1] Specifically, activity has been observed against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[1] Additionally, a specific derivative, this compound A, has been reported to possess antimicrobial activity against B. subtilis. While these findings are promising, it is important to note that specific Minimum Inhibitory Concentration (MIC) values from these studies are not publicly available, precluding a detailed quantitative comparison.[1]
Cytotoxicity and Anti-inflammatory Activity
In contrast to their antimicrobial properties, the tested this compound esters have been found to be inactive against a panel of human cancer cell lines, including HepG2, MCF-7, Hela, and C6. Furthermore, these derivatives did not exhibit anti-inflammatory activity in studies utilizing lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. This lack of cytotoxicity could suggest a favorable therapeutic window for their potential application as antimicrobial agents.[1]
Data Presentation
The following tables summarize the currently available qualitative data on the biological activity of this compound derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity Level |
| This compound Esters | Bacillus subtilis | Considerable |
| Escherichia coli | Considerable | |
| Staphylococcus aureus | Considerable | |
| This compound A | Bacillus subtilis | Active |
Table 2: Cytotoxicity and Anti-inflammatory Activity of this compound Esters
| Activity Type | Cell Line/Model | Result |
| Cytotoxicity | HepG2 (Human Liver Cancer) | Inactive |
| MCF-7 (Human Breast Cancer) | Inactive | |
| Hela (Human Cervical Cancer) | Inactive | |
| C6 (Rat Glioma) | Inactive | |
| Anti-inflammatory | LPS-treated RAW264.7 | Inactive |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Antibacterial Activity Screening (Broth Microdilution Method for MIC)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compounds: Dissolve the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution of known concentration.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli, S. aureus) equivalent to a 0.5 McFarland standard. This is typically achieved by growing the bacteria in a suitable broth medium to the mid-logarithmic phase and then diluting to the desired concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium, such as Mueller-Hinton Broth. This creates a range of concentrations to test.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include positive controls (wells with bacteria and broth only) and negative controls (wells with broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed the desired cancer cell lines (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives, typically prepared by serial dilution from a stock solution in DMSO. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified period, often 48 or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or Sorenson's glycine (B1666218) buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This value represents the concentration of the compound that inhibits cell viability by 50%.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for Biological Activity Screening of this compound Derivatives.
Generalized Drug Discovery Pipeline
Caption: A Simplified Logical Flow of a Drug Discovery Pipeline.
Conclusion
The available evidence suggests that while many this compound derivatives have not been extensively screened for their bioactivity, certain esters show notable antibacterial properties. The lack of cytotoxicity in the tested this compound esters against several cancer cell lines may indicate a favorable therapeutic window for their potential use as antimicrobial agents.[1] This technical guide provides a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to isolate and identify the specific active compounds, determine their MIC values against a broader panel of microbes, and elucidate their mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of these naturally derived compounds.
References
Shellolic Acid: A Terpenoid Precursor for Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Shellolic acid, a major constituent of shellac resin, is a complex sesquiterpenoid dicarboxylic acid that presents a unique and valuable chiral scaffold for organic synthesis.[1][2] Secreted by the female lac bug, Kerria lacca, shellac has a long history of use in various industries.[3] Beyond its traditional applications, the intricate molecular architecture of this compound, characterized by a fused tricyclic ring system and multiple stereocenters, makes it an attractive starting material for the synthesis of other complex natural products and bioactive molecules. This technical guide provides a comprehensive overview of this compound's role as a natural product precursor, detailing its chemical transformations, potential synthetic pathways, and experimental protocols for its derivatization.
Chemical Profile of this compound
This compound possesses a cedrene-type sesquiterpenoid skeleton.[4] Its structure includes two carboxylic acid moieties, a secondary hydroxyl group, and a primary hydroxyl group, offering multiple reactive sites for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₆ | [2] |
| Molecular Weight | 296.32 g/mol | [2] |
| Melting Point | 204-207 °C | [2] |
| IUPAC Name | (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylic acid | [5] |
| CAS Number | 4448-95-7 | [2] |
Biosynthetic Pathway of the Cedrene (B97730) Skeleton
While the specific biosynthetic pathway to this compound has not been fully elucidated, it is understood to derive from the cedrene family of sesquiterpenes. The general biosynthesis of sesquiterpenes originates from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][7] FPP undergoes a series of cyclizations and rearrangements catalyzed by terpene synthases to generate the characteristic tricyclic cedrene core.[4] Subsequent oxidative modifications would then lead to the formation of this compound.
This compound as a Precursor in Synthesis
The use of this compound as a starting material in total synthesis is an emerging area of research. Its rigid, stereochemically defined structure makes it an ideal candidate for the "chiral pool" approach, where enantiomerically pure natural products are used as building blocks to synthesize other complex molecules.[8] While direct total syntheses of other natural products starting from this compound are not yet widely reported, its derivatization opens avenues for creating diverse molecular libraries for drug discovery.
Key Chemical Transformations
Several key chemical transformations of this compound have been explored, highlighting its potential as a versatile precursor. These include esterification, oxidation, and lactonization.
1. Esterification: The two carboxylic acid groups of this compound can be readily esterified to produce diesters. This modification is often a first step in synthetic sequences to protect the carboxylic acids or to modulate the molecule's polarity and biological activity. Dimethyl shellolate is a common derivative.[2]
2. Oxidation: The secondary hydroxyl group of this compound can be oxidized to a ketone. This transformation introduces a new functional group that can be further manipulated, for example, through nucleophilic addition or reduction.
3. Lactonization: Intramolecular esterification between one of the carboxylic acid groups and the primary or secondary hydroxyl group can lead to the formation of a lactone. This reaction can be used to create more rigid, cage-like structures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cerritos.edu [cerritos.edu]
- 4. Biosynthesis of sesquiterpenes by the fungus Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Synthesis of Pertyolides A, B, and C: A Synthetic Procedure to C17-Sesquiterpenoids and a Study of Their Phytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Shellolic Acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Shellolic acid is a prominent alicyclic sesquiterpenoid component derived from shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] As a complex, polyfunctional molecule, a thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the fields of natural product chemistry, materials science, and pharmaceuticals. This guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for its isolation, and a summary of its known biological activities.
Core Physicochemical Data
The fundamental physicochemical properties of this compound have been compiled from various sources to provide a quick reference for researchers. These properties are essential for predicting its behavior in different chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀O₆ | [1][2] |
| Molecular Weight | 296.32 g/mol | [1][2] |
| CAS Registry Number | 4448-95-7 | [1][2] |
| Melting Point | 204-207 °C | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Percent Composition | C: 60.80%, H: 6.80%, O: 32.40% | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological absorption. As a component of shellac, its solubility is pH-dependent due to the presence of carboxylic acid functional groups.
-
Aqueous Solubility : this compound is generally insoluble in water under acidic conditions.[3][4] Its solubility increases with a rise in pH, becoming soluble in alkaline solutions.[3][4] This pH-dependent solubility is a characteristic feature of shellac and its constituent acids, making them suitable for applications such as enteric coatings for pharmaceuticals.[5][6][7]
-
Organic Solvent Solubility : this compound is soluble in alcohols, such as ethanol, and other polar organic solvents like ketones.[3] It exhibits partial or no solubility in non-polar organic solvents like benzene, esters, and glycerol.[3][4]
Acidity
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.
-
UV Spectroscopy : The dimethyl ester of this compound exhibits a maximum UV absorption (λmax) at 231 nm in ethanol.[2]
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for characterizing shellac components. In ESI negative mode, this compound can be identified, and its fragmentation patterns in MS/MS experiments help in its structural confirmation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound and its derivatives, allowing for the assignment of its complex stereochemistry.[10]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as hydroxyl (-OH) and carboxylic acid (C=O) groups.[10]
Experimental Protocols: Isolation of Constituent Acids from Shellac
This compound is obtained through the hydrolysis of shellac. The following is a generalized protocol for the isolation of the constituent acids from shellac, which includes this compound.
Objective: To hydrolyze shellac resin to liberate its constituent acids for subsequent separation and purification.
Materials:
-
Shellac resin (seedlac or other grades)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 20% w/v)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Filter paper and funnel
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Saponification (Alkaline Hydrolysis):
-
Dissolve a known quantity of shellac resin in an aqueous solution of sodium hydroxide. The concentration of NaOH can be optimized, with studies showing 20% NaOH to be effective for the isolation of aleuritic acid, another major component.[11]
-
Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester bonds within the shellac polymer.[12]
-
After hydrolysis, the solution will contain the sodium salts of the constituent acids, including this compound.
-
-
Acidification and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Slowly add a mineral acid, such as HCl or H₂SO₄, to the solution while stirring until the pH becomes acidic. This will protonate the carboxylate salts, causing the free acids to precipitate out of the solution.
-
-
Separation and Extraction:
-
The precipitated acids can be collected by filtration.
-
Alternatively, the acidified aqueous solution can be subjected to liquid-liquid extraction using an appropriate organic solvent like diethyl ether or ethyl acetate. The organic layer will contain the mixture of liberated acids.
-
-
Purification:
-
The crude mixture of acids obtained can be further purified using techniques such as column chromatography on silica (B1680970) gel.
-
Gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate) is typically employed to separate the individual acid components based on their polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and pool those containing pure this compound.
-
-
Characterization:
-
The purified this compound can be characterized using the spectroscopic methods mentioned above (NMR, MS, IR) to confirm its identity and purity.
-
Biological Activity
This compound and its derivatives have been evaluated for various biological activities. Studies on shellolic esters have shown that they are generally inactive against several human cancer cell lines (HepG2, MCF-7, Hela, and C6).[10] This is consistent with the long-standing use of shellac as a non-toxic material in food and pharmaceutical applications.[10] However, some shellolic esters have demonstrated considerable antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[10]
Visualizations
Caption: Workflow for the isolation and characterization of this compound from its natural source.
References
- 1. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. publications.drdo.gov.in [publications.drdo.gov.in]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural identification and biological activity of six new Shellolic esters from Lac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Shellolic Acid: A Deep Dive into its Discovery, Chemistry, and Biological Landscape
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at shellolic acid, a key component of shellac. This whitepaper details the historical context of its discovery, its physicochemical properties, and methodologies for its isolation and derivatization. While the biological activities of this compound are an emerging field of study, this guide provides a foundational understanding for future research and development.
Introduction: From Ancient Lacquer to Modern Science
Shellac, a natural resin produced by the female lac bug (Kerria lacca), has a rich history spanning over 3,000 years, finding use in everything from traditional dyes and varnishes to early phonograph records.[1] At the heart of this versatile material lies a complex mixture of hydroxy aliphatic and sesquiterpenoid acids, with this compound being a prominent constituent.[1] This dicarboxylic acid, with its unique tricyclic cedrene (B97730) skeleton, has intrigued chemists for over a century, leading to extensive efforts to elucidate its structure and properties.
The Discovery and Structural Elucidation of this compound: A Historical Perspective
The journey to understanding this compound began in the early 20th century. The initial isolation of this complex molecule is credited to Harries and Nagel in 1922 . However, unraveling its intricate chemical structure proved to be a significant challenge that spanned several decades.
Key milestones in the structural elucidation of this compound include:
-
Early Degradation Studies: Initial investigations focused on chemical degradation methods to break down the molecule into smaller, more readily identifiable fragments.
-
Spectroscopic Advancements: The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), played a pivotal role in confirming the connectivity and stereochemistry of the molecule.
-
Confirmation of Stereochemistry: The definitive stereochemistry of this compound was established through the dedicated work of researchers such as Carruthers, Cookson, and Yates and their colleagues, culminating in a comprehensive understanding of its three-dimensional structure by 1970 .
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₆ | PubChem CID: 20055026[2] |
| Molecular Weight | 296.32 g/mol | PubChem CID: 20055026[2] |
| Melting Point | 204-207 °C | DrugFuture[3] |
| UV Absorption Maximum | 231 nm (in ethanol) | DrugFuture[3] |
| Appearance | Crystalline solid | DrugFuture[3] |
| CAS Number | 4448-95-7 | DrugFuture[3] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source, shellac, and for the synthesis of its dimethyl ester derivative.
Isolation of this compound from Shellac via Alkaline Hydrolysis
The primary method for liberating this compound from the polyester (B1180765) matrix of shellac is through alkaline hydrolysis. This process cleaves the ester bonds, releasing the constituent acids.
Protocol:
-
Preparation: A 5% (w/v) solution of shellac is prepared in 1 M potassium hydroxide (B78521) (KOH).
-
Hydrolysis: The mixture is heated to 60°C and stirred for 48 hours to ensure complete saponification of the ester linkages.[4]
-
Neutralization and Extraction: After cooling, the solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3. This precipitates the aliphatic acids, while the more water-soluble terpenoid acids, including this compound, remain in the aqueous phase.
-
Separation: The precipitated aliphatic acids are removed by filtration. The aqueous filtrate, containing this compound, is then subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate (B1210297), to isolate the terpenoid acid fraction.
-
Purification: The extracted organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude terpenoid acid mixture.
Purification of this compound by Column Chromatography
Further purification of this compound from the terpenoid acid mixture is achieved using silica (B1680970) gel column chromatography.
Protocol:
-
Column Preparation: A glass column is packed with silica gel (40-63 µm particle size) as a slurry in a non-polar solvent (e.g., hexane).[5]
-
Sample Loading: The crude terpenoid acid mixture is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, such as ethyl acetate.[1]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure this compound.
-
Isolation: Fractions containing the pure compound are combined, and the solvent is evaporated to yield purified this compound.
Synthesis of Dimethyl Shellolate
Esterification of the carboxylic acid groups of this compound can be achieved through Fischer esterification to produce dimethyl shellolate.[1]
Protocol:
-
Reaction Setup: this compound is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is slowly added.
-
Reflux: The reaction mixture is heated to reflux (approximately 65°C) and maintained for several hours. The progress of the reaction is monitored by TLC.
-
Workup: After completion, the mixture is cooled, and the excess acid is neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude dimethyl shellolate can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[1]
Biological Activity and Signaling Pathways: An Uncharted Territory
Despite a long history of use in various applications, the specific biological activities and mechanisms of action of this compound remain largely unexplored. Current research provides limited insights:
-
Antibacterial Activity: Studies on certain esters of this compound have demonstrated considerable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6][7]
-
Cytotoxicity: The same studies indicated a lack of significant cytotoxic activity of these this compound esters against a panel of human cancer cell lines, suggesting a potential therapeutic window for antimicrobial applications.[6][7]
Signaling Pathways: To date, there is no publicly available scientific literature that describes the involvement of this compound in any specific cellular signaling pathways. This represents a significant knowledge gap and a promising area for future research. The complex structure of this compound suggests potential interactions with various biological targets, but these have yet to be investigated.
Visualizing the Path Forward: Diagrams and Workflows
To facilitate a clearer understanding of the processes involved in studying this compound, the following diagrams have been generated.
Conclusion and Future Directions
This compound stands as a molecule of historical significance and untapped potential. While its discovery and structural elucidation represent a triumph of chemical investigation, its biological role remains a compelling mystery. The lack of data on its interaction with cellular signaling pathways presents a clear and exciting opportunity for future research. The detailed experimental protocols provided in this guide aim to empower researchers to further explore the chemistry and biology of this compound, potentially unlocking new therapeutic applications for this fascinating natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H20O6 | CID 20055026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Structural identification and biological activity of six new Shellolic esters from Lac - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Shellolic Acid Isomers and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shellolic acid, a major constituent of shellac, is a complex sesquiterpenoid that, along with its isomers, presents a compelling area of study for researchers in natural product chemistry, materials science, and drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activities, and analytical methodologies related to this compound and its key isomers. Particular emphasis is placed on the isomeric relationship between this compound and its epimer, 2-epi-shellolic acid, and their precursor, jalaric acid. This document consolidates available data into structured tables, outlines detailed experimental protocols, and employs visualizations to elucidate logical and experimental workflows, serving as a vital resource for professionals engaged in the research and development of shellac-derived compounds.
Introduction
Shellac, a natural resin secreted by the female lac bug (Kerria lacca), is a complex mixture of aliphatic and alicyclic hydroxy acids and their polyesters.[1][2] For centuries, shellac has been utilized in various industries, including pharmaceuticals, food, and coatings, owing to its biocompatibility and film-forming properties.[1][3] The primary components of shellac resin include aleuritic acid, and a group of sesquiterpenoid acids, of which this compound and its isomers are of significant interest.[2][4]
The isomeric forms of this compound, primarily this compound and 2-epi-shellolic acid, are key components that influence the overall properties of shellac. These isomers arise from the chemical transformation of jalaric acid, another major terpenoid constituent of shellac, during alkaline hydrolysis.[4] Understanding the distinct properties of these isomers is crucial for their isolation, characterization, and potential application in various fields, including as scaffolds for novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound isomers, focusing on their properties, analytical separation, and biological potential.
Physicochemical Properties of this compound and its Isomers
The physicochemical properties of this compound and its isomers are critical for their purification, formulation, and biological activity. While comprehensive data for each pure isomer is not extensively available in a single source, this section consolidates known properties. The trans isomer of cinnamic acid is generally more stable than the cis isomer.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-epi-Shellolic Acid | Jalaric Acid | Aleuritic Acid |
| Molecular Formula | C₁₅H₂₀O₆ | C₁₅H₂₀O₆ | C₁₅H₂₀O₅ | C₁₆H₃₂O₅ |
| Molecular Weight ( g/mol ) | 296.32 | 296.32 | 280.33 | 304.42 |
| Melting Point (°C) | Not consistently reported for the pure isomer. | Not consistently reported for the pure isomer. | Not consistently reported for the pure isomer. | 100-101 |
| Solubility | Soluble in alkaline solutions and various organic solvents.[2] | Soluble in alkaline solutions and various organic solvents. | Water-soluble.[4] | Soluble in dilute ethanol. |
| pKa | Data for shellac as a mixture suggests a pKa range, but specific values for pure isomers are not readily available.[5] | Not available | Not available | Not available |
| Appearance | Typically isolated as part of the shellac resin. | Typically isolated as part of the shellac resin. | Aldehydic acid found in shellac hydrolysate.[6] | Crystalline solid.[6] |
Biological Activities
The biological activities of shellac and its components have been a subject of interest, particularly concerning their antimicrobial and cytotoxic properties.
Antibacterial Activity
While this compound itself has not been extensively screened for its bioactivity, derivatives of this compound, specifically its esters, have demonstrated notable antibacterial properties. A study on six new shellolic esters isolated from lac resin showed that several of these compounds were active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] However, the specific Minimum Inhibitory Concentration (MIC) values from this study are not publicly available.[7]
Table 2: Antibacterial Activity of this compound Esters
| Bacterial Strain | Activity of this compound Esters | Reference |
| Bacillus subtilis | Active | [7] |
| Escherichia coli | Active | [7] |
| Staphylococcus aureus | Active | [7] |
Cytotoxic Activity
The same study that investigated the antibacterial properties of this compound esters also evaluated their cytotoxic potential against a panel of human cancer cell lines. The results indicated a lack of significant cytotoxic activity against these cell lines.[7] This suggests a potentially favorable therapeutic window for their use as antimicrobial agents.
Experimental Protocols
This section provides detailed methodologies for the isolation, separation, and characterization of this compound and its isomers.
Isolation of Shellac Acids from Shellac Resin
This protocol describes the alkaline hydrolysis of shellac to liberate its constituent acids, including this compound isomers.
Objective: To hydrolyze the polyester (B1180765) structure of shellac and isolate the mixture of constituent acids.
Methodology:
-
Saponification:
-
Dissolve a known quantity of shellac resin in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux for a period of 4 to 48 hours, depending on the desired extent of hydrolysis. Brief hydrolysis tends to yield more of the primary aldehydic acids like jalaric acid, while prolonged hydrolysis leads to the formation of shellolic and epi-shellolic acids through a Cannizzaro-type reaction.
-
-
Acidification:
-
After cooling the reaction mixture, acidify it with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 2-3. This will precipitate the water-insoluble acids.
-
-
Extraction:
-
The precipitated acids can be collected by filtration.
-
Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the organic acids.
-
-
Separation of Aliphatic and Terpenoid Acids:
-
The mixture of acids can be partially separated based on their differential solubility. The aliphatic acids, like aleuritic acid, are generally less soluble in water compared to the terpenoid acids.[4]
-
Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the separation of this compound isomers using reversed-phase HPLC.
Objective: To separate and quantify this compound and its isomers from a mixture of shellac acids.
Methodology:
-
Sample Preparation:
-
Dissolve the isolated mixture of shellac acids in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of organic acids.
-
Mobile Phase: A gradient elution is often employed, consisting of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as mobile phase B. The gradient will typically start with a high percentage of aqueous phase and gradually increase the organic phase to elute the more nonpolar compounds.
-
Flow Rate: A typical flow rate is 0.5-1.5 mL/min.
-
Detection: A UV detector set at a wavelength around 210-220 nm is suitable for the detection of the carboxyl group in the acids. Mass spectrometry (MS) can also be coupled with HPLC for identification based on mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times, which will differ due to their stereochemistry and resulting polarity differences.
-
Quantification can be performed by creating a calibration curve with known standards, if available.
-
Spectroscopic Characterization (NMR and IR)
Objective: To confirm the chemical structure of the isolated this compound isomers.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the proton and carbon environments, allowing for the elucidation of the molecular structure and stereochemistry.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified isomer.
-
Characteristic absorption bands for hydroxyl (-OH), carboxyl (C=O), and C-O stretching will confirm the presence of these functional groups.
-
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the this compound isomers.
Methodology:
-
Crystallization:
-
Grow single crystals of the purified isomer from a suitable solvent or solvent system. This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable crystal on a single-crystal X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure to obtain the electron density map and build a molecular model.
-
Refine the model to obtain the final atomic coordinates and determine the absolute configuration.
-
Logical Relationships and Pathways
The formation of this compound and its isomers is a direct consequence of the chemical transformations of jalaric acid, a primary terpenic acid in shellac.
Conclusion and Future Perspectives
This compound and its isomers represent a fascinating class of natural products with underexplored potential. While their physicochemical properties are still not fully characterized on an individual isomer basis, the available data suggests interesting biological activities, particularly the antibacterial effects of their ester derivatives. The lack of cytotoxicity of these esters is a promising feature for the development of new antimicrobial agents.
Future research should focus on:
-
Development of robust and scalable methods for the isolation and purification of individual this compound isomers. This will be crucial for obtaining the pure compounds needed for detailed characterization and biological screening.
-
Comprehensive characterization of the physicochemical properties of each pure isomer. This includes accurate determination of melting points, pKa values, and solubility in various solvents, which will be essential for any formulation and drug development efforts.
-
Systematic screening of the biological activities of the pure isomers. This should include a broader range of microbial strains to determine the full antimicrobial spectrum and the determination of MIC values. Further investigation into other potential therapeutic areas is also warranted.
-
Elucidation of the mechanism of action. For any identified biological activities, further studies should be conducted to understand the underlying molecular mechanisms and cellular pathways involved.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and its isomers, paving the way for their application in the development of new pharmaceuticals, biomaterials, and other high-value products.
References
- 1. Shellac as a multifunctional biopolymer: A review on properties, applications and future potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. cefipra.org [cefipra.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Properties of Shellolic Acid
This technical guide provides a comprehensive overview of the thermal properties of shellolic acid, a major constituent of shellac resin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
This compound (C₁₅H₂₀O₆) is a complex sesquiterpenoid that plays a significant structural role in shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] While data on the thermal properties of isolated this compound is limited, extensive research has been conducted on shellac, providing valuable insights into its thermal behavior. This guide will focus on the available data for both this compound and its parent resin, shellac.
Thermal Properties
The thermal characteristics of this compound and shellac are crucial for their application in various fields, including pharmaceuticals as a coating agent. The key thermal properties are summarized in the tables below.
Table 1: Thermal Properties of this compound
| Property | Value |
| Melting Point | 204-207 °C[1] |
Table 2: Thermal Properties of Shellac Resin
| Property | Value |
| Melting Point | 75-120 °C[2][3] |
| Glass Transition Temperature (Tg) | 37-49 °C (for the acid form)[4][5] |
| Decomposition Temperature | Onset at approximately 280 °C[6] |
It is important to note that the thermal properties of shellac can vary depending on its type, origin, and refining process.[7][8] Aging of shellac can also lead to an increase in its glass transition temperature.[7][8][9]
Experimental Protocols
The following sections detail the methodologies used to determine the thermal properties of shellac, which are applicable for the analysis of this compound.
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and glass transition temperature.
Methodology:
A common procedure for analyzing shellac using DSC involves the following steps:
-
Sample Preparation: Approximately 10 mg of the sample (e.g., ground shellac powder or film) is accurately weighed into a standard aluminum pan.[8][9] The pan is then sealed with a punctured cap.[8][9]
-
Instrumentation: A differential scanning calorimeter, such as a Perkin Elmer DSC 7, is used for the analysis.[8][9] A liquid nitrogen cooling system is often employed.[8][9]
-
Analysis Conditions: The sample is typically heated twice under a nitrogen atmosphere.[8][9]
-
First Heating Scan: The sample is heated over a temperature range, for example, from -40 °C to 120 °C, at a heating rate of 20 K/min.[8]
-
Isothermal Step: An isothermal step of 1 minute at a high temperature (e.g., 120 °C) is introduced to remove any excess water.[8]
-
Cooling Scan: The sample is cooled back to the starting temperature.
-
Second Heating Scan: The sample is heated again under the same conditions as the first scan.[8] The glass transition temperature (Tg) is determined from this second heating run to eliminate the thermal history of the sample.[5][8]
-
-
Data Analysis: The data is analyzed using appropriate software, such as the Perkin Elmer Pyris software, to determine the thermal transitions.[8]
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.
Methodology:
A general protocol for TGA of shellac-related materials is as follows:
-
Sample Preparation: A small amount of the sample is placed in a TGA sample pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Analysis Conditions: The sample is heated over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Data Analysis: The resulting TGA thermogram plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. For shellac, the decomposition temperature is noted to be around 280 °C.[6]
Visualizations
The following diagrams illustrate key experimental workflows related to the thermal analysis of this compound and its parent compound, shellac.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Isolation of this compound from Shellac Resin.
References
- 1. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]
- 2. phexcom.com [phexcom.com]
- 3. Shellac - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Characteristics of Shellolic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of shellolic acid in various organic solvents. Due to the limited availability of specific quantitative data for isolated this compound, this document synthesizes information on the solubility of shellac, its parent resin, and related terpene acids. This information serves as a critical resource for the formulation, processing, and application of this compound in research and development.
Introduction to this compound
This compound is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca).[1][2][3] It is a diterpenoid acid with a complex chemical structure that includes multiple hydroxyl and carboxyl groups, contributing to its unique solubility profile. Understanding its solubility is paramount for its application in pharmaceuticals, particularly for enteric coatings, and in the formulation of various industrial products.[2][4]
Qualitative Solubility of Shellac and Related Compounds
Qualitative data on the solubility of shellac provides valuable insights into the expected behavior of this compound. Shellac is generally soluble in lower alcohols, aqueous alkaline solutions, organic acids, and ketones.[1] Conversely, it is typically insoluble in water, glycerol, hydrocarbon solvents, and esters.[1][4] Interestingly, while shellac itself is insoluble in water, its constituent terpenic acids, including this compound, are reported to be readily soluble in water, suggesting that the solubility of the isolated acid may differ significantly from the complex resin mixture.[1]
Aging of shellac has been shown to diminish its solubility in organic solvents.[4]
Quantitative Solubility Data
Specific quantitative solubility data for pure this compound is not extensively available in public literature. However, a study on Lac Terpene Acids (LTA), a mixture of which this compound is a primary component, provides valuable quantitative insights.
| Solvent | Chemical Class | Solubility (mg/mL) | Reference |
| N,N-Dimethylformamide | Amide | > 100 | [5] |
| Pyridine | Heterocyclic Amine | > 100 | [5] |
| Methanol | Alcohol | > 100 | [5] |
| Ethanol | Alcohol | > 100 | [5] |
| Tetrahydrofuran | Ether | > 60 | [5] |
| Dimethyl Sulfoxide | Sulfoxide | > 60 | [5] |
| 1,4-Dioxane | Ether | > 60 | [5] |
| Water | Protic Solvent | Insoluble | [5] |
| Ethyl Acetate | Ester | Insoluble | [5] |
| Methylene Chloride | Halogenated | Insoluble | [5] |
| Acetone | Ketone | Insoluble | [5] |
| Ether (Diethyl Ether) | Ether | Insoluble | [5] |
Note: The data presented is for Lac Terpene Acids (LTA) and serves as a strong indicator for the solubility of this compound.
The dimethyl ester of this compound, dimethyl shellolate, is anticipated to exhibit increased solubility in less polar organic solvents as a result of the esterification of the carboxylic acid groups.[6]
Experimental Protocols for Solubility Determination
A standardized method for determining the solubility of this compound in an organic solvent can be adapted from general procedures for organic compounds. A common approach is the isothermal equilibrium method, followed by a quantitative analysis technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol: Isothermal Equilibrium Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
-
Quantitative Analysis (Example using UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/100 mL, or mol/L at the specified temperature.
-
For a visual representation of this workflow, please refer to the diagram below.
References
A Technical Guide to Shellolic Acid and Its Chemical Relationship with Jalaric Acid
Abstract
This technical guide provides an in-depth examination of shellolic acid and jalaric acid, two principal sesquiterpenoid constituents of shellac, a natural resin secreted by the lac insect, Kerria lacca. The document elucidates the chemical structures, physicochemical properties, and the intrinsic relationship between these two acids, wherein jalaric acid serves as a primary precursor to this compound. Detailed experimental protocols for the isolation of these acids via alkaline hydrolysis and for the assessment of their biological activity are provided. All quantitative data are summarized in tabular format for clarity, and key chemical transformations and experimental workflows are visualized using structured diagrams. This guide is intended for researchers, chemists, and drug development professionals working in natural product chemistry, pharmacology, and materials science.
Introduction
Shellac is a complex natural resin of animal origin, produced by the lac insect, Kerria lacca.[1][2] It has a long history of use in the pharmaceutical, food, and coating industries due to its excellent film-forming properties, low permeability, and general recognition as safe (GRAS) status.[3][4] The resin is a complex mixture of polyesters derived from various hydroxy aliphatic and sesquiterpenoid acids.[2][4][5] The primary aliphatic constituent is aleuritic acid, while the major sesquiterpenoid components are jalaric acid and this compound.[2][6] Jalaric acid is considered a primary terpenic lac acid, from which other related compounds, including this compound, are derived.[6] Understanding the chemistry of these components is crucial for quality control, modification, and exploring novel applications of shellac and its derivatives.
Chemical Structures and Physicochemical Properties
This compound and jalaric acid are tricyclic sesquiterpenoids built upon a cedrene (B97730) skeleton.[6][7] The key structural difference lies in the functional group at one of the carbon positions: jalaric acid possesses an aldehyde group, whereas this compound has a carboxylic acid group at the corresponding position.[8][9] This structural distinction is pivotal to their chemical relationship and reactivity.
References
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Physicochemical Properties of Various Shellac Types | Semantic Scholar [semanticscholar.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. View Attachment [cir-reports.cir-safety.org]
Foundational Research on Shellac Constituent Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Shellac and its Constituent Acids
Shellac is a natural resin secreted by the female lac bug, Kerria lacca, found on trees in India and Thailand.[1] Chemically, shellac is a complex polyester (B1180765), primarily composed of a mixture of hydroxyaliphatic and alicyclic acids.[1] This intricate composition imparts unique properties to shellac, making it a valuable material in various industries, including pharmaceuticals. For drug development professionals, shellac is of particular interest due to its use as a coating for tablets and capsules, often for enteric protection and controlled-release formulations.[1][2]
The foundational research on shellac has led to the identification and characterization of its principal constituent acids. These acids are liberated through hydrolysis, typically alkaline saponification, which breaks the ester linkages of the polyester resin.[3][4] The resulting hydrolysate is a complex mixture of acids that can be broadly categorized into two groups: aliphatic and sesquiterpenoid (alicyclic) acids.
1.1 Major Aliphatic Constituent Acids
The primary aliphatic acid in shellac is aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), which constitutes a significant portion of the resin.[5] Its long-chain structure with multiple hydroxyl groups contributes to the film-forming and adhesive properties of shellac. Other minor aliphatic acids are also present.
1.2 Major Sesquiterpenoid Constituent Acids
The sesquiterpenoid fraction is more complex and includes several key acids:
-
Jalaric acid: A major aldehydic acid.[6]
-
Laccijalaric acid: Another significant aldehydic acid.
-
Shellolic acid: A dicarboxylic acid that can be formed from the oxidation of jalaric acid.[7]
The interplay of these aliphatic and sesquiterpenoid acids in the polyester network defines the physicochemical properties of shellac, such as its solubility, melting point, and hardness.
Quantitative Composition of Shellac Acids
The exact composition of shellac can vary depending on the source of the lac and the processing methods. However, extensive research has provided a general quantitative breakdown of the major constituent acids. The following table summarizes the typical quantitative data found in the literature.
| Constituent Acid | Chemical Formula | Molar Mass ( g/mol ) | Typical Percentage in Shellac Hydrolysate (%) |
| Aleuritic Acid | C₁₆H₃₂O₅ | 304.42 | 35 - 40[8] |
| Jalaric Acid | C₁₅H₂₀O₅ | 280.32 | ~30[8] |
| This compound | C₁₅H₂₀O₆ | 296.32 | Variable, oxidation product of jalaric acid |
| Other Acids & Esters | - | - | Remainder |
Detailed Experimental Protocols
The isolation and analysis of shellac's constituent acids involve a series of well-established experimental procedures. Below are detailed methodologies for the key experiments.
Alkaline Hydrolysis (Saponification) of Shellac
This procedure is fundamental for breaking the ester bonds of the shellac polymer to release the individual constituent acids.
Objective: To hydrolyze the polyester structure of shellac for the subsequent extraction and analysis of its constituent acids.
Materials:
-
Shellac resin
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.5 M)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Reflux apparatus
-
Separatory funnel
Protocol:
-
A known quantity of shellac is dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added to the shellac solution.
-
The mixture is refluxed for several hours to ensure complete saponification.
-
After cooling, the ethanol is removed by evaporation.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the free acids.
-
The precipitated acids are extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the mixture of shellac acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the individual acid components after they have been converted to more volatile derivatives.
Objective: To separate, identify, and quantify the constituent acids of shellac.
3.2.1 Derivatization of Shellac Acids (TMS Derivatization)
Materials:
-
Dried shellac acid mixture
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
-
Heating block or oven
Protocol:
-
The dried acid extract is dissolved in anhydrous pyridine.[9]
-
BSTFA with 1% TMCS is added to the solution.[9]
-
The mixture is heated (e.g., at 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.[9]
-
The derivatized sample is then ready for GC-MS analysis.
3.2.2 GC-MS Instrumental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to 280-300°C at a rate of 5-10°C/min, and a final hold time.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-650.
-
MS Detector: Quadrupole or Ion Trap.
Identification of the individual acids is achieved by comparing their mass spectra and retention times with those of known standards or with spectral libraries.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative and complementary method to GC-MS for the separation and quantification of shellac acids, particularly for less volatile or thermally labile components.
Objective: To separate and quantify the major constituent acids of shellac.
Instrumentation:
-
High-performance liquid chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30-40°C.[10]
-
Detector: UV detector set at a low wavelength (e.g., 210-220 nm) or an ELSD.
-
Injection Volume: 10-20 µL.
Quantification is performed by creating calibration curves with known concentrations of purified standards of the shellac acids.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in shellac and its constituent acids, providing a chemical fingerprint of the material.
Objective: To identify the characteristic functional groups of shellac and its acid components.
Instrumentation:
-
Fourier-transform infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
A small amount of the dried sample (shellac or isolated acids) is placed on the ATR crystal.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Characteristic absorption bands are analyzed to identify functional groups.
Key FTIR Bands for Shellac and its Acids:
-
Broad O-H stretch: ~3400 cm⁻¹ (from hydroxyl and carboxyl groups).[11]
-
C-H stretches: ~2930 and 2850 cm⁻¹ (aliphatic chains).[12]
-
C=O stretch (carboxyl and ester): ~1710-1740 cm⁻¹.[11]
-
C-O stretch: ~1250 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of the isolated shellac acids.
Objective: To determine the precise chemical structure of the constituent acids.
Instrumentation:
-
High-field Nuclear Magnetic Resonance spectrometer.
Protocol:
-
The purified acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.
The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecules. For example, the ¹H-NMR spectrum of aleuritic acid in DMSO-d₆ shows characteristic signals for its various protons.[13]
Applications in Drug Development and Biological Activity
While the constituent acids of shellac are not typically investigated for direct signaling pathway modulation in the classical sense, their physicochemical properties are extensively leveraged in drug development. Shellac itself is considered safe for oral consumption and has been used in pharmaceutical formulations for decades.[8]
4.1 Enteric Coatings and Controlled Release
The acidic nature of shellac makes it insoluble in the low pH environment of the stomach but soluble in the more alkaline conditions of the intestines. This property is exploited to create enteric coatings for drugs that are sensitive to gastric acid or can cause gastric irritation. By modifying the formulation, shellac can also be used to achieve controlled or sustained release of drugs in the gastrointestinal tract.[2][14]
4.2 Antimicrobial and Other Biological Activities
Some of the constituent acids of shellac and their derivatives have been investigated for their biological activities. For instance, derivatives of aleuritic acid have shown significant antibacterial and antifungal activities.[15] Lauric acid, a fatty acid, which is not a primary constituent of shellac but is structurally related to some of its components, has demonstrated antimicrobial activity against various bacteria.[16][17] The potential cytotoxic effects of shellac acids are also an area of research, particularly in the context of developing new therapeutic agents.[18]
Visualizations: Workflows and Relationships
Experimental Workflow for Shellac Acid Analysis
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aleuritic acid | 533-87-9 | FA29176 | Biosynth [biosynth.com]
- 5. Aleuritic acid - Wikipedia [en.wikipedia.org]
- 6. Jalaric acid | C15H20O5 | CID 12304681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. CN102759583B - Assay method of content of aleuritic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Antimicrobial Activity of Liposomal Lauric Acids Against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Shellolic Acid in Polymer Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellolic acid, a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca), is a versatile bicyclic sesquiterpenoid dicarboxylic acid.[1] Its unique chemical structure, featuring two carboxylic acid groups, a hydroxyl group, and a lactone ring, makes it an attractive building block for the synthesis of novel biodegradable and biocompatible polymers. These polymers hold significant promise for a range of applications, particularly in the pharmaceutical and biomedical fields, including drug delivery systems, coatings, and specialized biomaterials. This document provides detailed application notes and protocols for the utilization of this compound in polymer chemistry research.
Applications of this compound-Based Polymers
Polymers derived from this compound are being explored for various applications owing to their inherent properties such as biodegradability, biocompatibility, and film-forming capabilities.[2][3]
-
Drug Delivery: this compound-based polymers can be formulated into nanoparticles for the controlled release of therapeutic agents.[2][3][4] The carboxylic acid groups in the polymer backbone can be leveraged for pH-responsive drug release, targeting the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.
-
Enteric Coatings: The acidic nature of this compound polymers makes them suitable for creating enteric coatings for oral drug formulations. These coatings remain stable in the acidic environment of the stomach and dissolve in the more alkaline conditions of the intestines, ensuring targeted drug release.[1]
-
Biocompatible Films and Scaffolds: The film-forming properties of this compound polymers are valuable for creating biocompatible films and scaffolds for tissue engineering and wound healing applications.[1]
Experimental Protocols
I. Synthesis of Poly(this compound) via Melt Polycondensation
This protocol describes the synthesis of a polyester (B1180765) from this compound using melt polycondensation, a solvent-free method that is environmentally friendly. This method is adapted from protocols used for similar polyhydroxy acids found in natural resins.[5][6]
Materials:
-
This compound (purified)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate (B8288628) or antimony trioxide)
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Monomer Preparation: Ensure the this compound is of high purity and thoroughly dried to remove any residual moisture, which can interfere with the polymerization process.
-
Reaction Setup: Place the purified this compound and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer) into the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere and prevent oxidation.
-
Esterification Stage:
-
Heat the reaction mixture to a temperature of 140-160°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours with continuous stirring to facilitate the initial esterification and removal of water as a byproduct.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-200°C.
-
Simultaneously, slowly reduce the pressure to a high vacuum (e.g., <1 mmHg) to effectively remove the water of condensation and drive the polymerization reaction towards a higher molecular weight.
-
Continue the reaction under these conditions for 4-8 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Polymer Recovery:
-
Cool the reaction vessel to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform) and precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane) to purify it.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Experimental Workflow for Poly(this compound) Synthesis
Caption: Workflow for the synthesis of poly(this compound) via melt polycondensation.
II. Preparation of this compound-Based Nanoparticles for Drug Delivery
This protocol outlines the preparation of nanoparticles from a pre-synthesized this compound-based polymer using the emulsion-solvent evaporation method. This technique is suitable for encapsulating hydrophobic drugs.[7][8]
Materials:
-
Poly(this compound) (or a copolymer)
-
Hydrophobic drug
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), polysorbate 80)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the this compound polymer and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1-5% w/v PVA).
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed.
-
Continue the emulsification process for 5-10 minutes to form a stable oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the nanoparticle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously with a magnetic stirrer at room temperature for several hours (typically 4-24 hours) to allow the organic solvent to evaporate.
-
This process leads to the precipitation of the polymer, forming solid nanoparticles with the encapsulated drug.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000-20,000 rpm) for 20-30 minutes to pellet the nanoparticles.
-
Discard the supernatant, which contains the excess stabilizer and any unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step two to three times to wash the nanoparticles and remove any residual stabilizer.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose, sucrose) can be added before freezing to prevent aggregation.
Nanoparticle Formulation Workflow
Caption: Workflow for preparing drug-loaded nanoparticles using the emulsion-solvent evaporation method.
Data Presentation
Table 1: Physicochemical Properties of Shellac and its Components
| Property | Shellac[1][9] | Aleuritic Acid | This compound |
| Molecular Weight ( g/mol ) | ~1000 (Oligomer) | 304.42 | 326.35 |
| Acid Value (mg KOH/g) | 60-75 | - | - |
| Saponification Value (mg KOH/g) | 220-230 | - | - |
| Melting Point (°C) | 75-85 (Softens at 65-70) | 100-101 | 205-207 |
| Solubility | Soluble in alcohols, ketones, and aqueous alkali; Insoluble in water and hydrocarbons. | Soluble in hot water and ethanol (B145695). | Soluble in ethanol and acetone. |
Table 2: Characterization of this compound-Based Polymer (Hypothetical Data)
| Parameter | Method | Expected Value |
| Number-Average Molecular Weight (Mn) (kDa) | Gel Permeation Chromatography (GPC) | 10 - 50 |
| Weight-Average Molecular Weight (Mw) (kDa) | Gel Permeation Chromatography (GPC) | 20 - 100 |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | Differential Scanning Calorimetry (DSC) | 80 - 120 |
| Decomposition Temperature (Td) (°C) | Thermogravimetric Analysis (TGA) | > 250 |
| Drug Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 80% |
| Nanoparticle Size (nm) | Dynamic Light Scattering (DLS) | 150 - 300 |
| Zeta Potential (mV) | DLS | -20 to -40 |
Signaling Pathways and Drug Delivery Logic
pH-Responsive Drug Release Mechanism
This compound-based polymers, due to their carboxylic acid functionalities, can be designed to exhibit pH-responsive behavior. In a drug delivery context, this can be exploited for targeted release in acidic environments.
Logical Relationship for pH-Triggered Drug Release
Caption: Logical flow of pH-responsive drug release from a this compound-based nanoparticle.
At physiological pH (around 7.4), the carboxylic acid groups on the polymer backbone are mostly deprotonated, leading to a stable, compact nanoparticle structure that retains the encapsulated drug. Upon reaching a more acidic environment, such as the extracellular matrix of a tumor or after endocytosis into the acidic compartments of a cell (endosomes and lysosomes), the carboxylic acid groups become protonated. This change in ionization state can lead to swelling or degradation of the polymer matrix, triggering the release of the encapsulated drug at the target site. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.
References
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A Review of Biodegradable Natural Polymer-Based Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. homes.nano.aau.dk [homes.nano.aau.dk]
- 8. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Shellolic Acid in Drug Delivery Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shellolic acid, a primary constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca), has garnered significant attention in pharmaceutical research for its utility in advanced drug delivery systems. Its biocompatibility, biodegradability, and pH-sensitive solubility make it an exemplary excipient for a variety of applications, including controlled-release formulations, enteric coatings, and nanoparticle-based drug delivery. Shellac is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration, further enhancing its appeal for pharmaceutical development.[1][2]
This document provides detailed application notes and experimental protocols for utilizing shellac (and by extension, its active component, this compound) in drug delivery studies.
Key Applications and Mechanisms
Shellac's versatility stems from its unique chemical properties. Being a complex mixture of aliphatic and alicyclic acid polyesters, its solubility is pH-dependent. It is insoluble in acidic environments, such as the stomach (pH 1-3), but dissolves in the neutral to alkaline conditions of the small intestine (pH > 7).[3][4] This property is pivotal for:
-
Enteric Coating: Protecting acid-labile drugs from degradation in the stomach and preventing gastric irritation from certain medications.[1][3]
-
Colon-Specific Delivery: Formulations can be designed to release their payload in the colon, which is advantageous for treating local conditions like inflammatory bowel disease or for the systemic absorption of drugs that are better absorbed in this region.[5][6]
-
Sustained and Controlled Release: Shellac can be formulated into matrix tablets or nanoparticles that provide prolonged drug release, maintaining therapeutic drug concentrations over an extended period and improving patient compliance.[4][7]
-
Mucoadhesion: Some shellac-based formulations exhibit mucoadhesive properties, prolonging their residence time at the site of absorption and enhancing drug bioavailability.[8]
Data Presentation
The following tables summarize quantitative data from various studies on shellac-based drug delivery systems, providing a comparative overview of their physicochemical properties and performance.
Table 1: Physicochemical Characterization of Shellac-Based Nanoparticles
| Formulation/Drug | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Curcumin (B1669340)/Shellac | pH Cycle | Not Specified | Not Specified | Not Specified | [3] |
| Quercetagetin-Sh-QCS | Ionic Gelation | Not Specified | Not Specified | Not Specified | [8] |
| Berberine-loaded Shellac NPs | Not Specified | 66 ± 5 | Not Specified | -18 ± 8 | [4] |
| BSA-loaded Chitosan-Shellac | Ionic Cross-linking | 100 - 300 | Not Specified | Positive | [9] |
| Ketoprofen-loaded Shellac (NP1) | Electrospray | 236.40 | Not Specified | Not Specified | [3] |
PDI values below 0.3 are generally considered indicative of a homogenous population of nanoparticles.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation/Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |
| Curcumin/Shellac | > 70% | > 85% | [3] |
| Quercetagetin-Sh-QCS (0% QCS) | Not Specified | 37.92% | [8] |
| Quercetagetin-Sh-QCS (0.05% QCS) | Not Specified | 65.48% | [8] |
Table 3: In Vitro Drug Release from Shellac-Based Formulations
| Formulation/Drug | pH | Time (hours) | Cumulative Release % | Reference |
| Ketoprofen-loaded Shellac Nanofiber (NF1) | 1.2 | 20 | ~10% | [9] |
| Ketoprofen-loaded Shellac Nanoparticle (NP1) | 1.2 | 20 | ~15% | [9] |
| Ketoprofen-loaded Shellac/Na-Shellac Nanofiber (NF2) | 1.2 | 20 | ~25% | [9] |
| Ketoprofen-loaded Shellac/Na-Shellac Nanoparticle (NP2) | 1.2 | 20 | ~35% | [9] |
| Ketoprofen-loaded Na-Shellac Nanofiber (NF3) | 1.2 | 20 | ~40% | [9] |
| Ketoprofen-loaded Na-Shellac Nanoparticle (NP3) | 1.2 | 20 | ~50% | [9] |
| Ketoprofen-loaded Shellac Nanofiber (NF1) | 6.8 | 8 | ~50% | [9] |
| Ketoprofen-loaded Shellac Nanoparticle (NP1) | 6.8 | 8 | ~60% | [9] |
| Theophylline Pellets (Marcoat Shellac, 2 mg/cm²) | 6.8 | 2 | ~60% | [7] |
| Theophylline Pellets (Marcoat Shellac, 2 mg/cm²) | 7.4 | 0.75 | 100% | [7] |
| Metronidazole Matrix Tablet (40% Shellac) | 1.2 | 8 | ~90% | [10] |
| Metronidazole Matrix Tablet (50% Shellac) | 1.2 | 8 | ~85% | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments in the development and characterization of shellac-based drug delivery systems.
Protocol 1: Preparation of Shellac Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing shellac nanoparticles.
References
- 1. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. namsa.com [namsa.com]
- 3. Delivery of curcumin by shellac encapsulation: Stability, bioaccessibility, freeze-dried redispersibility, and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of drug release kinetics of shellac-based matrix tablets by in-situ polymerization through annealing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication and Characterization of Quercetagetin-Loaded Nanoparticles Based on Shellac and Quaternized Chitosan: Improvement of Encapsulation Efficiency and Acid and Storage Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved shellac mediated nanoscale application drug release effect in a gastric-site drug delivery system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10757A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Shellolic Acid in Pharmaceutical Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of shellac, a natural resin rich in shellolic acid, as a versatile coating material in pharmaceutical research. Due to the limited availability of studies on purified this compound, this document focuses on shellac, with the understanding that this compound is a primary contributor to its key functionalities, particularly its pH-responsive behavior.
Physicochemical Properties and Key Applications
Shellac is a complex natural resin composed of several hydroxyaliphatic and alicyclic acids, with this compound being a major component responsible for its enteric properties.[1][2] Its acidic nature makes it insoluble in the low pH of the stomach but allows it to dissolve in the more alkaline environment of the small intestine.[1] This pH-dependent solubility is the foundation for its primary application as an enteric coating agent.[1][2]
Beyond enteric protection, shellac is utilized for:
-
Moisture Protection: Shellac films exhibit low permeability to water vapor, making them effective moisture barriers for sensitive active pharmaceutical ingredients (APIs).[3][4]
-
Taste Masking: By preventing the dissolution of bitter drugs in the oral cavity, shellac coatings can effectively mask unpleasant tastes.[3][4]
-
Extended-Release Formulations: Shellac can be used as a matrix-forming agent in tablets to achieve extended-release profiles.[3]
-
Colon-Targeted Drug Delivery: The pH-dependent solubility of shellac can be exploited to design formulations that release their payload in the colon.[5][6]
Table 1: Physicochemical Properties of Shellac Relevant to Pharmaceutical Coatings
| Property | Value/Range | Significance in Pharmaceutical Coatings | Reference(s) |
| Major Acid Components | Aleuritic acid (~35%), Jalaric acid (~25%), This compound (~8%) , Butolic acid (~8%) | The carboxylic acid groups, particularly from this compound, provide the basis for pH-dependent solubility.[4] | [4] |
| Molecular Weight | ~1000 Da | Influences film-forming properties and mechanical strength.[7] | [7] |
| Acid Value | Varies depending on the grade and age | Correlates with dissolution properties; a key quality control parameter.[2] | [2] |
| Glass Transition Temperature (Tg) | 37-49°C | Affects the mechanical properties of the film and processing conditions. Lower Tg allows for coating at lower temperatures.[4] | [4] |
| Dissolution pH | Begins to dissolve significantly above pH 7.0 | Critical for enteric coating performance, ensuring gastric resistance and intestinal release.[7] | [7] |
Application: Enteric Coating of Tablets and Pellets
The primary application of shellac in pharmaceuticals is to protect acid-labile drugs from the gastric environment and to prevent gastric irritation from certain APIs.
Quantitative Data
Table 2: In Vitro Drug Release from Shellac-Coated Theophylline (B1681296) Pellets at Different pH Values
| Shellac Type | Coating Level (mg/cm²) | % Drug Release after 2h in pH 1.2 | % Drug Release after 45 min in pH 7.4 |
| Marcoat | 0.5 | < 10% | > 95% |
| Marcoat | 1.0 | < 5% | > 98% |
| Marcoat | 2.0 | < 2% | > 98% |
| SSB 55 | 0.5 | < 10% | > 95% |
| SSB 55 | 1.0 | < 5% | > 98% |
| SSB 55 | 2.0 | < 2% | > 98% |
| Pearl | 0.5 | < 10% | > 95% |
| Pearl | 1.0 | < 5% | > 98% |
| Pearl | 2.0 | < 2% | > 98% |
| Data adapted from a study on different shellac types.[8] |
Experimental Protocol: Fluid Bed Coating of Pellets with Aqueous Shellac Solution
This protocol describes the coating of theophylline pellets using a Wurster-based fluid bed coater.
Materials:
-
Theophylline immediate-release pellets
-
Shellac (e.g., SSB 55 Pharma)
-
Ammonium (B1175870) bicarbonate
-
Plasticizer (e.g., triethyl citrate)
-
Anti-tacking agent (e.g., talc)
-
Purified water
Equipment:
-
Fluid bed coater with a Wurster insert
-
Peristaltic pump
-
Hot plate with magnetic stirrer
-
pH meter
Protocol:
-
Preparation of Aqueous Shellac Solution (15% w/w): a. Dissolve ammonium bicarbonate in purified water to create a 1.5% (w/v) solution. b. While stirring, slowly add ground shellac to the ammonium bicarbonate solution, heating to 50°C until the shellac is completely dissolved. c. Increase the temperature to 65°C to evaporate excess ammonia (B1221849) and carbon dioxide. Monitor the pH and continue heating until a constant pH of approximately 7.5 is reached. d. Replenish any evaporated water to maintain the final shellac concentration at 15% (w/w). e. Add the desired amount of plasticizer and anti-tacking agent to the solution and stir until homogeneously dispersed.
-
Fluid Bed Coating Process: a. Pre-heat the fluid bed coater to the desired inlet air temperature (e.g., 60°C). b. Load the theophylline pellets into the coating chamber. c. Start the fluidization of the pellets by adjusting the inlet air flow. d. Begin spraying the shellac coating solution onto the fluidized pellets at a controlled spray rate (e.g., 1 g/min ) and atomizing air pressure (e.g., 1.5-1.7 bar). e. Continue the coating process until the desired coating level (e.g., 2.5 mg/cm²) is achieved. f. After spraying is complete, continue to fluidize the coated pellets for a short period to ensure they are adequately dried. g. Cool down the pellets and collect them for further analysis.
Visualization of the Fluid Bed Coating Workflow:
Application: Moisture Protection
Shellac's hydrophobic nature provides an effective barrier against moisture, enhancing the stability of hygroscopic drugs.
Quantitative Data
Table 3: Moisture Uptake of Coated Tablets at Different Relative Humidities (RH)
| Coating Formulation | % Moisture Uptake at 75% RH | % Moisture Uptake at 90% RH |
| Shellac | Lowest | Lowest |
| HPMC/Shellac Composite | Moderate | Moderate |
| HPMC only | Highest | Highest |
| Qualitative data adapted from a comparative study.[9] A 10% (w/v) ethanolic solution of shellac with triethyl citrate (B86180) as a plasticizer has been shown to be effective.[10] |
Experimental Protocol: Evaluation of Moisture Protective Coatings
This protocol describes a method to assess the moisture barrier properties of shellac coatings.
Materials:
-
Placebo tablets (or tablets containing a hygroscopic API)
-
Shellac coating solution (e.g., 10% w/v in ethanol (B145695) with a suitable plasticizer)
-
Controlled humidity chambers (e.g., set to 75% RH and 90% RH)
-
Analytical balance
Equipment:
-
Tablet coater (e.g., pan coater or fluid bed coater)
-
Desiccator
Protocol:
-
Tablet Coating: a. Coat the tablets with the shellac solution to achieve a specific weight gain (e.g., 2-5%). b. Ensure the coated tablets are properly dried to remove the solvent.
-
Moisture Uptake Study: a. Weigh the coated tablets accurately (W_initial). b. Place the tablets in controlled humidity chambers at different RH levels (e.g., 75% and 90%) and a constant temperature. c. At predetermined time intervals (e.g., 24, 48, 72 hours), remove the tablets, quickly wipe any surface moisture, and re-weigh them (W_final). d. Calculate the percentage of moisture gain using the formula: ((W_final - W_initial) / W_initial) * 100. e. Compare the moisture uptake of shellac-coated tablets with uncoated tablets or tablets coated with other polymers.
Application: Taste Masking
Shellac can form a barrier to prevent the release of bitter APIs in the mouth, thereby improving patient compliance.
Quantitative Data
Table 4: Drug Release from Ibuprofen Tablets Coated with Shellac (3% Weight Gain) in Simulated Salivary pH
| pH of Dissolution Medium | % Ibuprofen Released |
| 5.5 | 0% |
| 6.8 | 0% |
| Data suggests effective taste masking as no drug is released at oral pH ranges.[4] |
Experimental Protocol: In Vitro Taste Masking Evaluation
This protocol uses a dissolution test at a pH range relevant to the oral cavity to indirectly assess taste masking efficiency.
Materials:
-
Tablets containing a bitter API (e.g., ibuprofen)
-
Shellac coating solution
-
Phosphate (B84403) buffer solutions (pH 5.5 and 6.8)
Equipment:
-
Tablet coater
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Protocol:
-
Tablet Coating: a. Coat the bitter drug tablets with a shellac-based formulation to a specific weight gain (e.g., 3%).
-
Dissolution Testing: a. Place the coated tablet in the dissolution apparatus containing phosphate buffer at pH 5.5 or 6.8, simulating the pH of the mouth. b. Operate the apparatus for a short duration (e.g., 5-10 minutes). c. Withdraw samples at regular intervals and analyze for the concentration of the released API. d. A negligible amount of drug release indicates effective taste masking.
Application: Shellac-Based Nanoparticles for Drug Delivery
Shellac can be formulated into nanoparticles for controlled and targeted drug delivery. Ionic gelation is a common method for their preparation.
Quantitative Data
Table 5: Physicochemical Properties of Shellac-Chitosan Nanoparticles for Protein Delivery
| Chitosan (B1678972) Conc. (% w/v) | Shellac Conc. (% w/v) | BSA Conc. (mg/mL) | Particle Size (nm) | Zeta Potential (mV) |
| 0.090 | 0.050 | 1.0 | 150-200 | +20 to +30 |
| 0.100 | 0.050 | 1.0 | 100-150 | +30 to +40 |
| 0.110 | 0.050 | 1.0 | 150-200 | +40 to +50 |
| Data adapted from a study on the formation of nanoparticles using shellac and chitosan.[11] |
Experimental Protocol: Preparation of Shellac-Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of nanoparticles using the electrostatic interaction between the anionic shellac and the cationic chitosan.
Materials:
-
Shellac
-
Ammonium hydroxide (B78521) solution
-
Chitosan
-
Acetic acid solution (1% v/v)
-
Bovine Serum Albumin (BSA) as a model protein
-
Purified water
Equipment:
-
Magnetic stirrer
-
High-speed centrifuge
-
Particle size analyzer
Protocol:
-
Preparation of Shellac Solution (Anionic): a. Dissolve shellac in ammonium hydroxide solution with overnight stirring to obtain a clear solution. The amount of ammonium hydroxide depends on the acid value of the shellac.
-
Preparation of Chitosan-BSA Solution (Cationic): a. Dissolve chitosan in 1% v/v acetic acid solution. b. Add the model protein (BSA) to the chitosan solution and stir for 5 minutes.
-
Nanoparticle Formation: a. Drop-wise add the shellac solution to the chitosan-BSA solution under constant stirring. b. Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Characterization: a. Measure the particle size and zeta potential of the resulting nanoparticle suspension using a particle size analyzer. b. Separate the nanoparticles by centrifugation to determine encapsulation efficiency and drug loading.
Visualization of the Ionic Gelation Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. Pharmaceutical applications of shellac: moisture-protective and taste-masking coatings and extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Investigation of the effect of various shellac coating compositions containing different water-soluble polymers on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-Printed Shellac-Based Delivery Systems: A Biopolymer Platform for Intestinal Targeting of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Shellolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of shellolic acid, a key component of shellac resin. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a major constituent of shellac, a natural resin with a long history of use in the food, pharmaceutical, and cosmetic industries. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. This document outlines validated analytical methods to ensure reliable and reproducible measurements.
Analytical Methods
The two most prevalent and robust methods for the quantification of this compound are HPLC-MS and GC-MS. HPLC-MS offers the advantage of direct analysis with minimal sample preparation, while GC-MS, although requiring a derivatization step, provides excellent sensitivity and resolution.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for the direct quantification of this compound in various matrices.
Experimental Protocol: HPLC-MS/MS
-
Sample Preparation:
-
Accurately weigh 10 mg of shellac resin.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 295.1 → 249.1
-
Qualifier: m/z 295.1 → 205.1
-
-
Fragmentor Voltage: 135 V
-
Collision Energy: 15 V (for quantifier), 25 V (for qualifier)
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
-
Data Presentation: HPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery) | 95.2% - 104.5% |
| Precision (RSD) | < 5% |
Note: The quantitative data presented is representative of typical performance for LC-MS/MS analysis of organic acids and may vary based on instrumentation and specific experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of this compound, requiring a derivatization step to increase its volatility. Silylation is a common derivatization method for this purpose.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
Accurately weigh 5 mg of shellac resin into a glass vial.
-
Dissolve the sample in 1 mL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for TMS-derivatized this compound: m/z 438 (M+), 423 (M-15), 348 (M-90)
-
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Accuracy (Recovery) | 92.8% - 106.2% |
| Precision (RSD) | < 7% |
Note: The quantitative data presented is representative of typical performance for GC-MS analysis of derivatized organic acids and may vary based on instrumentation and specific experimental conditions.
Visualization of Analytical Workflows
HPLC-MS/MS Analytical Workflow
Caption: Workflow for this compound Quantification by HPLC-MS/MS.
GC-MS Analytical Workflow
Caption: Workflow for this compound Quantification by GC-MS.
Application Notes and Protocols: Shellolic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellolic acid, a key constituent of shellac, is a complex dibasic sesquiterpenoid acid. Its unique tricyclic structure, featuring multiple hydroxyl and carboxylic acid functional groups, makes it a versatile starting material for the synthesis of novel derivatives with potential applications in pharmaceuticals and polymer science. Esterification of the carboxylic acid groups modifies its physicochemical properties, such as solubility and reactivity, enabling further chemical transformations and expanding its utility.
This document provides detailed protocols and reaction mechanism insights for the esterification of this compound, with a focus on the synthesis of dimethyl shellolate.
Reaction Mechanisms in Esterification
The most common method for the esterification of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol.
The mechanism for the Fischer esterification of this compound with an alcohol (R'-OH) proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of this compound, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
This process is repeated for the second carboxylic acid group to yield the diester. The reaction is reversible, and to drive it towards the product side, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[1]
Potential Side Reactions
Several side reactions can occur during the esterification of this compound, potentially leading to lower yields of the desired product.[1] These include:
-
Incomplete Reaction: Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion.[1]
-
Intermolecular Polymerization: this compound molecules can react with each other, leading to the formation of oligomers or polymers, especially at high concentrations and temperatures.[1]
-
Intramolecular Esterification (Lactonization): The presence of both hydroxyl and carboxyl groups on the same molecule can lead to the formation of cyclic esters (lactones).[1]
-
Dehydration: Strong acid catalysts and heat can cause the elimination of water from the secondary alcohol groups, leading to the formation of alkenes.[1]
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of dimethyl shellolate from this compound via Fischer esterification.
| Parameter | Value/Description |
| Reactants | |
| This compound | 1 equivalent |
| Methanol (B129727) | 20-50 equivalents (serves as both reactant and solvent) |
| Catalyst | |
| Sulfuric Acid (conc.) | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C)[2][3] |
| Reaction Time | 4-8 hours (monitor by TLC)[3] |
| Work-up | |
| Neutralization | Saturated NaHCO₃ solution[2][3] |
| Extraction Solvent | Ethyl Acetate[2][3] |
| Purification | |
| Method | Silica (B1680970) Gel Column Chromatography[2][3] |
| Eluent System | Hexane (B92381)/Ethyl Acetate (B1210297) gradient[2][3] |
| Expected Product | |
| Name | Dimethyl shellolate |
| Molecular Formula | C₁₇H₂₄O₆[3][4] |
| Appearance | Gum or viscous oil[3][4] |
| Purity | >95% after chromatography[3] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Shellolate via Fischer Esterification
This protocol describes a general procedure for the synthesis of dimethyl shellolate from this compound using methanol and a sulfuric acid catalyst.[2][3]
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound and a large excess of anhydrous methanol (20-50 equivalents). The methanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents). The addition is exothermic and should be done carefully to control the temperature.[3]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[2][3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the excess sulfuric acid by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral.[2][3]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine to remove any water-soluble impurities.[2][3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dimethyl shellolate.[2]
-
Purification: Purify the crude product by column chromatography on silica gel. Use a gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, to separate the pure dimethyl shellolate.[2][3]
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]
Protocol 2: Synthesis of Dimethyl Shellolate using Diazomethane (B1218177) (Alternative Method)
This method is efficient but requires extreme caution as diazomethane is toxic and potentially explosive. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety measures.[4]
Materials:
-
This compound
-
Diazomethane solution in diethyl ether
-
Methanol
-
Diethyl ether
-
Acetic acid
Procedure:
-
Dissolve this compound in a minimal amount of methanol.[4]
-
At 0 °C, add the methanolic solution of this compound to an ethereal solution of diazomethane with stirring.[4]
-
Continue stirring at 0 °C until the evolution of nitrogen gas ceases and a faint yellow color from the excess diazomethane persists.[4]
-
Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.[4]
-
Remove the solvent under reduced pressure to yield crude dimethyl shellolate.[4]
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure dimethyl shellolate as a gum.[4]
Visualizations
Caption: Fischer Esterification Mechanism of this compound.
References
Derivatization of Shellolic Acid for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of shellolic acid, a major component of shellac, for experimental use.[1] Shellac, a natural resin, has a long history of use in the pharmaceutical industry due to its biocompatibility and enteric properties.[2] The derivatization of its constituent acids, such as this compound, opens avenues for the development of novel compounds with potential therapeutic applications.
Physicochemical Properties of Shellac and Key Components
Shellac is a complex mixture of aliphatic and alicyclic hydroxy acids and their esters.[2] Understanding the properties of its primary constituents is crucial for designing effective derivatization strategies.
| Property | This compound | Aleuritic Acid | Jalaric Acid | General Shellac |
| Molecular Formula | C₁₅H₂₀O₆ | C₁₆H₃₂O₅ | C₁₅H₂₀O₅ | Complex Mixture |
| Molecular Weight | 296.32 g/mol | 304.42 g/mol | 280.32 g/mol | ~1000 Da |
| Functional Groups | 2 Carboxyl, 2 Hydroxyl | 1 Carboxyl, 3 Hydroxyl | 1 Carboxyl, 1 Aldehyde, 2 Hydroxyl | Ester, Carboxyl, Hydroxyl |
| Solubility | Soluble in alcohols, alkaline solutions | Soluble in hot water, alcohols | Soluble in alcohols, alkaline solutions | Soluble in alcohols, alkaline solutions; insoluble in water |
Derivatization of this compound: Synthesis of Esters and Amides
The presence of multiple carboxyl and hydroxyl groups on the this compound molecule allows for a variety of chemical modifications, primarily through esterification and amidation.
Esterification of this compound
Esterification is a common method to modify the physicochemical properties of this compound, potentially enhancing its biological activity or improving its formulation characteristics. The synthesis of dimethyl shellolate is a representative example.
Objective: To synthesize dimethyl shellolate from this compound via Fischer esterification.
Materials:
-
This compound
-
Methanol (B129727) (reagent grade, anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol. The large excess of methanol serves as both the solvent and a reactant to drive the equilibrium towards the product.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to this compound) with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for a designated period (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the sulfuric acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dimethyl shellolate.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Troubleshooting Common Issues in Esterification: [3]
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Use a large excess of alcohol; Remove water as it forms (e.g., using a Dean-Stark apparatus). |
| Polymer Formation | Intermolecular self-esterification. | Decrease the concentration of this compound; Use a larger excess of the alcohol; Lower the reaction temperature. |
| Byproduct Formation | Dehydration of hydroxyl groups. | Use a milder acid catalyst or lower the reaction temperature. |
Amidation of this compound
The synthesis of amides from carboxylic acids often requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is particularly important for sterically hindered carboxylic acids like this compound.
Objective: To synthesize an amide derivative of this compound using a coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., primary or secondary amine)
-
Coupling Reagent (e.g., DCC, EDC, HATU)[4]
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Hydrochloric Acid (1N aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.
-
Activation: Add the coupling reagent and a base to the solution and stir at room temperature for a short period to activate the carboxylic acid groups.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up:
-
If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.
-
Quench the reaction with water or a mild acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography or recrystallization.
Note: The choice of coupling reagent and reaction conditions may need to be optimized depending on the specific amine used and the desired product.[5]
Biological Activity of this compound Derivatives
While research on the specific biological activities of many this compound derivatives is ongoing, preliminary studies have shown that some ester derivatives possess notable antibacterial properties.
Antibacterial Activity
Several this compound esters have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]
| Compound/Derivative | Target Organism(s) | Reported Activity |
| Shellolic Ester A-F | B. subtilis, E. coli, S. aureus | Considerable activity |
| Dimethyl Shellolate | Not extensively studied | Potential for investigation |
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.
Materials:
-
This compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in MHB.
-
Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity
Studies on some shellolic esters have shown a lack of significant cytotoxic activity against several human cancer cell lines, including HepG2, MCF-7, and HeLa. This suggests a potentially favorable therapeutic window for their use as antimicrobial agents.[2]
Objective: To assess the cytotoxic effects of this compound derivatives on mammalian cell lines.
Materials:
-
This compound derivative
-
Mammalian cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Potential Signaling Pathways for Investigation
Direct evidence for the modulation of specific signaling pathways by this compound derivatives is currently limited. However, based on the known biological activities of shellac and other similar natural products, several pathways can be proposed for future investigation.
The antimicrobial mechanism of shellac-based nanoparticles is thought to involve electrostatic adhesion to the negatively charged microbial cell wall, leading to localized high concentrations of the antimicrobial agent and potential membrane disruption.[6][7] This suggests a primary physical mechanism of action rather than a specific signaling pathway interference within the microbe.
In mammalian cells, given the use of shellac in drug delivery and its biocompatibility, it is plausible that its derivatives could interact with cellular signaling pathways, particularly if designed to do so. For instance, if derivatized with ligands for specific cell surface receptors, they could potentially modulate pathways related to cell proliferation, inflammation, or apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the antimicrobial action of vancomycin formulated in shellac nanoparticles of dual-surface functionality - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Enhanced Antimicrobial Action of Chlorhexidine Loaded in Shellac Nanoparticles with Cationic Surface Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Shellolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellolic acid, a major constituent of shellac, is a complex alicyclic acid that, along with its derivatives, presents a promising scaffold for chemical and pharmacological research.[1][2] Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of aliphatic and alicyclic hydroxy acids and their esters.[1] The primary methods for obtaining this compound involve the hydrolysis of this natural resin. This document provides detailed protocols for the laboratory-scale isolation of this compound from shellac, its synthesis from a co-constituent, jalaric acid, and methods for the preparation and bioactivity screening of its derivatives.
Data Presentation
Table 1: Composition of Shellac Hydrolysate
| Constituent | Typical Percentage in Hydrolysate | Key Characteristics |
| Aleuritic Acid | 25-35% | Aliphatic, trihydroxy acid.[3] |
| Aldehydic Acids (e.g., Jalaric Acid) | 20-25% | Terpenic, contains an aldehyde group.[3] |
| This compound | 20-25% | Terpenic, dicarboxylic acid, formed from jalaric acid under strong alkali conditions.[3][4] |
| Other water-soluble acids | 20-25% | Includes various other terpenic and aliphatic acids.[3] |
| Butolic Acid | ~2% | Aliphatic, monohydroxy acid.[3] |
Note: The exact composition can vary based on the source of the shellac and the hydrolysis conditions.
Experimental Protocols
Protocol 1: Isolation of this compound from Shellac via Alkaline Hydrolysis
This protocol describes the initial hydrolysis of shellac to liberate its constituent acids, including this compound. Subsequent purification is challenging due to the complex mixture of products.
Materials:
-
Seedlac or dewaxed shellac
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Standard laboratory glassware and equipment (reflux condenser, separating funnel, rotary evaporator, chromatography columns)
Methodology:
-
Saponification:
-
In a round-bottom flask equipped with a reflux condenser, combine 100 g of powdered seedlac or dewaxed shellac with 500 mL of 10% (w/v) aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with constant stirring for 24-48 hours. Prolonged heating under strong alkaline conditions promotes the conversion of jalaric acid to this compound via a Cannizzaro-type reaction.[4]
-
-
Removal of Insoluble Material:
-
After cooling, filter the dark-colored solution to remove any insoluble wax and other impurities.
-
-
Acidification and Extraction:
-
Cool the filtrate in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the mixture of constituent acids.
-
The precipitated acids can be collected by filtration, or alternatively, the acidified solution can be extracted multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acid mixture.
-
-
Purification by Column Chromatography:
-
The crude acid mixture is a complex blend, and purification of this compound requires chromatographic separation.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude acid mixture in a minimal amount of the initial chromatography solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate, followed by the addition of methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify and combine fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions to yield isolated this compound.
-
Expected Yield: The yield of pure this compound can vary significantly based on the shellac source and purification efficiency.
Protocol 2: Synthesis of Dimethyl Shellolate
This protocol describes the esterification of this compound to form its dimethyl ester, a derivative that has been studied for its biological activity.[1]
Materials:
-
This compound (isolated from Protocol 1)
-
Methanol (B129727), anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Methodology:
-
Esterification (Fischer Esterification):
-
Dissolve 1 g of this compound in 20 mL of anhydrous methanol in a round-bottom flask.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
-
Work-up:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude dimethyl shellolate.
-
Further purification can be achieved by silica gel column chromatography if necessary.
-
Protocol 3: Screening for Antibacterial Activity of this compound Derivatives
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.[1]
Materials:
-
This compound derivatives (e.g., Dimethyl shellolate)
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer (for measuring optical density)
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the this compound derivatives in DMSO to a stock concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Grow bacterial cultures overnight in MHB.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include positive controls (bacteria and broth, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Caption: Workflow for the isolation and derivatization of this compound for bioactivity screening.
Caption: Cannizzaro-type disproportionation of jalaric acid to this compound and laksholic acid.
Concluding Remarks
The protocols provided herein offer a foundation for the laboratory synthesis and evaluation of this compound and its derivatives. The primary route to this compound remains the hydrolysis of natural shellac, a process that yields a complex mixture requiring careful chromatographic separation for the purification of the target compound. The conversion of jalaric acid to this compound under strong alkaline conditions is a key transformation to consider when optimizing the hydrolysis step for higher yields of this compound.[4] Further research into the biological activities of this compound and its derivatives is warranted, particularly in exploring their potential as antimicrobial agents. The development of a total synthesis for this compound would be a significant advancement, circumventing the challenges associated with its isolation from natural sources.
References
- 1. US5567438A - Shellac dispersions and coatings, and method of forming aqueous-based shellac dispersions and coatings - Google Patents [patents.google.com]
- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Shellolic Acid in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of shellac, a natural biopolymer rich in shellolic acid, in the development of biodegradable polymeric systems. It includes detailed application notes, quantitative data summaries, and experimental protocols relevant to pharmaceutical and biomedical research. Shellac, a resin secreted by the lac bug (Kerria lacca), is a complex polyester (B1180765) primarily composed of aleuritic acid, jalaric acid, and this compound.[1][2][3] Its unique properties, such as biocompatibility, biodegradability, and pH-dependent solubility, make it a material of significant interest for various applications, including drug delivery and food preservation.[1][4][5]
Application Notes
Enteric Coatings for Oral Drug Delivery
Shellac is widely recognized for its use as an enteric coating material in pharmaceutical formulations.[3] Its acidic nature, with a pKa around 7.3, renders it insoluble in the low pH environment of the stomach but allows it to dissolve in the more alkaline conditions of the small intestine.[6] This property is crucial for:
-
Protecting Acid-Labile Drugs: Preventing the degradation of active pharmaceutical ingredients (APIs) that are unstable in gastric acid.
-
Preventing Gastric Irritation: Minimizing irritation of the stomach lining caused by certain drugs.
-
Targeted Drug Release: Ensuring the drug is released in the intestine for optimal absorption.
Shellac films also provide a good barrier against moisture and gases, further protecting the encapsulated drug.[2] Aqueous shellac solutions, typically prepared with ammonium (B1175870) bicarbonate, have shown good stability during storage without the hardening issues sometimes seen with alcoholic solutions.[6]
Microencapsulation and Nanoparticle Formulation
Shellac's film-forming and biocompatible properties are leveraged in the creation of microparticles and nanoparticles for controlled drug release.[4][5] These systems can encapsulate APIs, protecting them and modulating their release profile.
-
Methods: Techniques such as ionic crosslinking and coacervation are used. For instance, nanoparticles can be formed by combining shellac with cationic polymers like chitosan (B1678972), which interact to form stable complexes suitable for encapsulating drugs or proteins.[4]
-
Applications: These carrier systems are being explored for the delivery of nutraceuticals and therapeutic agents, offering benefits like enhanced stability and controlled release in simulated gastrointestinal conditions.[4]
Blends with Other Biodegradable Polymers
To overcome some of shellac's inherent limitations, such as brittleness, it is often blended with other polymers.[3][5] These blends can be tailored to achieve specific mechanical and release properties.
-
Chitosan-Shellac Films: Combining shellac with chitosan has been shown to produce films with modified physicochemical properties. The addition of shellac can increase surface hydrophilicity and elongation at break, making the films more flexible.[4]
-
Plasticizers: Plasticizers like glycerol (B35011) are incorporated to improve the flexibility of shellac films, although this can sometimes decrease tensile strength.[4]
Quantitative Data
The physicochemical properties of shellac can vary depending on its origin, refining process, and age.[6][7] Aging can lead to self-esterification, which increases the glass transition temperature (Tg) and decreases the acid value and solubility.[7][8]
| Property | Value Range | Significance in Polymer Applications | Source |
| Acid Value | 60 - 75 mg KOH/g | Indicates the number of free carboxylic acid groups, which influences solubility and interaction with other molecules. A higher value generally corresponds to better solubility in alkaline solutions. | [3] |
| Glass Transition Temp. (Tg) | 40 - 50 °C | Defines the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. This is critical for film formation and mechanical properties. | [4] |
| Dissolution pH | ~ pH 7.3 | The pH at which shellac begins to dissolve. This is the key parameter for its use as an enteric coating material for intestinal drug delivery. | [6] |
| Molecular Weight (Average) | ~ 1000 Da | Affects the viscosity of solutions and the mechanical strength of films. Shellac is a relatively low-molecular-weight polymer. | [8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Shellac Solution for Enteric Coating
This protocol describes the preparation of a stable, aqueous-based shellac solution suitable for film coating of tablets or pellets in a fluid bed coater.
Materials:
-
Refined, dewaxed shellac flakes
-
Ammonium bicarbonate ((NH₄)₂CO₃)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Filtration apparatus (e.g., 100 µm filter)
Procedure:
-
Heat purified water to approximately 50°C in a beaker on a heating plate with stirring.
-
Slowly add ammonium bicarbonate to the heated water and stir until completely dissolved to create a 1% solution.
-
Gradually add the shellac flakes to the ammonium bicarbonate solution while maintaining the temperature at 50°C and stirring continuously.
-
Continue stirring until all shellac is dissolved. This may take 1-2 hours. The final concentration of shellac should be around 10% (w/v).
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 100 µm filter to remove any undissolved particles or impurities.
-
The resulting solution is ready for use in a film coating apparatus.
Protocol 2: Fabrication of Shellac-Chitosan Nanoparticles for Drug Delivery
This protocol outlines a method for preparing shellac-chitosan nanoparticles using the ionic gelation technique, suitable for encapsulating hydrophilic drugs.
Materials:
-
Shellac
-
Low molecular weight chitosan
-
Acetic acid
-
Purified water
-
Drug to be encapsulated
Equipment:
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Prepare Shellac Solution: Dissolve shellac in ethanol to a concentration of 1 mg/mL. If the drug is hydrophobic, it can be co-dissolved in this solution.
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a concentration of 1 mg/mL. If the drug is hydrophilic, it can be dissolved in this aqueous solution.
-
Nanoparticle Formation: While stirring the chitosan solution vigorously, add the shellac solution dropwise. The ratio of shellac to chitosan can be optimized (e.g., 1:1 v/v).
-
Stirring: Continue stirring the mixture at room temperature for 30 minutes to allow for the formation and stabilization of nanoparticles through electrostatic interaction.
-
Sonication: Sonicate the nanoparticle suspension for 5-10 minutes to ensure a uniform particle size distribution.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in purified water to remove unreacted reagents and non-encapsulated drug. Repeat the centrifugation and washing step twice.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage.
Protocol 3: In Vitro Dissolution Testing of Shellac-Coated Formulations
This protocol describes a standard method to evaluate the pH-dependent drug release from shellac-coated dosage forms (e.g., tablets or beads) using a USP Type 2 (Paddle) or Type 1 (Basket) apparatus.
Materials:
-
Shellac-coated dosage form
-
0.1 N Hydrochloric acid (HCl) solution (pH 1.2)
-
Phosphate (B84403) buffer solution (pH 7.4)
-
USP Dissolution Apparatus
Procedure:
-
Acid Stage (Simulated Gastric Fluid):
-
Set the dissolution apparatus temperature to 37 ± 0.5°C.
-
Fill the dissolution vessels with 900 mL of 0.1 N HCl (pH 1.2).
-
Place one dosage unit into each vessel.
-
Operate the apparatus at a specified speed (e.g., 50 rpm) for 2 hours.
-
At the end of 2 hours, withdraw a sample from each vessel to analyze for any premature drug release. The coating should remain intact with minimal drug release.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Carefully raise the pH of the medium in each vessel to 7.4 by adding a predetermined amount of a concentrated phosphate buffer solution, or replace the acid medium entirely with pre-warmed pH 7.4 phosphate buffer.
-
Continue the dissolution test for a specified period (e.g., 60 minutes or until complete release).
-
Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed buffer to maintain a constant volume.
-
-
Analysis:
-
Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point and construct a dissolution profile.
-
Visualizations
References
Shellolic Acid: A Bio-derived Cross-linking Agent for Advanced Material Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Shellolic acid, a natural bicyclic sesquiterpenoid dicarboxylic acid derived from shellac, presents a compelling opportunity as a bio-based cross-linking agent in material science. Its rigid molecular structure, coupled with the presence of two carboxylic acid groups and two hydroxyl groups, allows for the formation of robust three-dimensional polymer networks. This unique functionality makes it a promising candidate for the development of novel biomaterials, hydrogels, and drug delivery systems. These application notes provide an overview of the potential applications of this compound as a cross-linking agent and offer detailed, albeit proposed, experimental protocols for its use. While direct experimental data on isolated this compound as a cross-linker is limited in publicly available literature, the following protocols are based on established principles of cross-linking with polycarboxylic acids and the known chemical properties of this compound.
Principle of Cross-linking with this compound
This compound can induce cross-linking through the formation of ester bonds with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), cellulose (B213188) derivatives, or natural polysaccharides like chitosan (B1678972) and alginate. This esterification reaction can be facilitated by thermal treatment, often in the presence of a catalyst, leading to the formation of a stable and covalently cross-linked network. The resulting material properties can be tuned by varying the concentration of this compound, the reaction conditions, and the polymer matrix.
Potential Applications
-
Hydrogel Formation for Drug Delivery: this compound-crosslinked hydrogels can encapsulate therapeutic agents. The biodegradable nature of the ester linkages may allow for controlled drug release as the hydrogel matrix degrades.
-
Bioplastics and Composites: As a cross-linking agent, this compound can enhance the mechanical strength, thermal stability, and water resistance of bioplastics derived from starch or other biopolymers.[1][2][3]
-
Coatings and Adhesives: The rigid structure of this compound can contribute to the hardness and adhesive properties of coatings and bio-adhesives.
Experimental Protocols
The following are proposed experimental protocols for utilizing this compound as a cross-linking agent. Researchers should optimize these protocols for their specific polymer and application.
Protocol 1: Preparation of a this compound-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel
This protocol describes the synthesis of a PVA hydrogel cross-linked with this compound through thermal esterification.
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) or another suitable acid catalyst (optional)
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Magnetic stirrer with hot plate
-
Oven
-
Petri dishes
-
Lyophilizer (optional)
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water.
-
Heat the mixture to 90°C with continuous stirring until the PVA is completely dissolved.
-
Cool the solution to room temperature.
-
-
This compound Solution Preparation:
-
Prepare a 5% (w/v) this compound solution by dissolving 0.5 g of this compound in 10 mL of a suitable solvent (e.g., ethanol (B145695) or a basic aqueous solution, followed by neutralization). Note: The solubility of this compound in water is low.
-
-
Mixing and Casting:
-
Add the this compound solution to the PVA solution in a desired molar ratio (e.g., 1:10 molar ratio of this compound to PVA monomer units).
-
If using a catalyst, add a catalytic amount of HCl (e.g., to a final concentration of 0.1 M).
-
Stir the mixture thoroughly for 30 minutes to ensure homogeneity.
-
Pour the resulting solution into petri dishes.
-
-
Cross-linking (Curing):
-
Place the petri dishes in an oven at a temperature of 120-150°C for 1-3 hours to induce thermal esterification and solvent evaporation.[4] The exact temperature and time will need to be optimized.
-
-
Washing and Swelling:
-
After cooling, the resulting hydrogel films can be washed with deionized water to remove any unreacted this compound or catalyst.
-
To determine the swelling ratio, immerse a pre-weighed dry hydrogel sample in PBS (pH 7.4) and allow it to swell to equilibrium. The swelling ratio can be calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Protocol 2: Cross-linking of a Chitosan-Based Film with this compound
This protocol outlines the preparation of a chitosan film cross-linked with this compound.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
This compound
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
Equipment:
-
Magnetic stirrer
-
Casting plates
-
Drying oven
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with stirring overnight.
-
-
This compound Solution Preparation:
-
Prepare a 2% (w/v) solution of this compound in ethanol.
-
-
Mixing and Casting:
-
Add the this compound solution to the chitosan solution at various weight ratios (e.g., 1%, 3%, 5% w/w of this compound to chitosan).
-
Stir the mixture for 1 hour to ensure uniform distribution.
-
Cast the solution onto a level casting plate and allow it to dry at room temperature for 48 hours to form a film.
-
-
Thermal Cross-linking:
-
Place the dried films in an oven at 120°C for 2 hours to promote esterification between the carboxylic acid groups of this compound and the hydroxyl groups of chitosan.
-
-
Neutralization and Washing:
-
Neutralize the films by immersing them in a 0.1 M NaOH solution for 30 minutes.
-
Wash the films extensively with deionized water until the pH is neutral.
-
Dry the films at room temperature.
-
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the cross-linking of biopolymers with polycarboxylic acids, illustrating how results could be structured for comparison.
Table 1: Effect of this compound Concentration on the Properties of PVA Hydrogels
| This compound (mol%) | Swelling Ratio (%) in PBS (pH 7.4) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 550 ± 30 | 0.8 ± 0.1 | 150 ± 15 |
| 2 | 420 ± 25 | 1.5 ± 0.2 | 120 ± 10 |
| 5 | 310 ± 20 | 2.8 ± 0.3 | 90 ± 8 |
| 10 | 220 ± 15 | 4.5 ± 0.4 | 60 ± 5 |
Table 2: Mechanical Properties of this compound-Crosslinked Chitosan Films
| This compound (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 (Control) | 35 ± 3 | 800 ± 50 | 25 ± 3 |
| 1 | 48 ± 4 | 1100 ± 70 | 20 ± 2 |
| 3 | 65 ± 5 | 1500 ± 90 | 15 ± 2 |
| 5 | 78 ± 6 | 1900 ± 110 | 10 ± 1 |
Visualizations
Logical Relationship of this compound Cross-linking
References
Application Notes and Protocols for Shellolic Acid-Based Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of polar and non-polar polyhydroxy shelloic acids.[1] Its principal component, shellolic acid, possesses a unique chemical structure that makes it an attractive biopolymer for nanoparticle synthesis. The biocompatibility, biodegradability, and Generally Recognized as Safe (GRAS) status of shellac make it a promising material for various biomedical applications, particularly in drug delivery.[2] Shellac's pH-responsive nature, being insoluble in acidic media (pH < 7) and soluble in neutral to alkaline conditions, allows for the development of smart drug delivery systems that can target specific regions of the gastrointestinal tract or tumor microenvironments.[1][3][4] This document provides detailed protocols for the synthesis and characterization of this compound-based nanoparticles and explores their application in drug delivery.
Synthesis of this compound Nanoparticles
Several methods have been employed for the synthesis of shellac-based nanoparticles, including nanoprecipitation (anti-solvent precipitation), solvent evaporation, and ionic cross-linking.[5][6][7] The anti-solvent precipitation method is a straightforward and widely used technique that will be detailed below.
Workflow for this compound Nanoparticle Synthesis
Caption: A schematic workflow illustrating the key steps in the synthesis of this compound nanoparticles via the anti-solvent precipitation method.
Detailed Experimental Protocol: Anti-Solvent Precipitation
This protocol describes the synthesis of drug-loaded this compound nanoparticles using the anti-solvent precipitation method.[5]
Materials:
-
This compound (or dewaxed shellac)
-
Ethanol (99.5%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Therapeutic drug (e.g., Curcumin (B1669340), Docetaxel)
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of this compound in 10 mL of ethanol.
-
If encapsulating a drug, dissolve the desired amount of the drug (e.g., 10 mg of curcumin) in the this compound-ethanol solution. Ensure complete dissolution.
-
-
Nanoprecipitation:
-
Place 30 mL of PBS (pH 7.4) in a beaker and stir at 600 rpm using a magnetic stirrer at room temperature.
-
Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate of 0.5 mL/min.
-
Continue stirring for 20 minutes after the injection is complete to allow for nanoparticle formation and stabilization.
-
-
Solvent Removal and Nanoparticle Collection:
-
Transfer the nanoparticle suspension to a round-bottom flask and remove the ethanol using a rotary evaporator under reduced pressure at 45°C.[5]
-
Centrifuge the aqueous suspension at 12,000 rpm for 30 minutes to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any un-encapsulated drug and residual solvent.
-
-
Final Formulation:
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer for immediate use.
-
For long-term storage, the nanoparticles can be lyophilized.
-
Characterization of this compound Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the synthesized nanoparticles.
Workflow for Nanoparticle Characterization
Caption: A flowchart outlining the common techniques used for the comprehensive characterization of this compound nanoparticles.
Characterization Protocols
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter, PDI (a measure of size distribution), and surface charge (zeta potential).[8]
2. Morphology and Size Verification:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Protocol: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid (for TEM) or a stub (for SEM).[9] After drying, the sample is viewed under the electron microscope to visualize the shape and size of the nanoparticles.
3. Chemical Interaction and Drug Entrapment:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: Lyophilize the nanoparticles and mix with potassium bromide (KBr) to form a pellet.[9] Analyze the pellet using an FTIR spectrometer to identify the functional groups present and confirm the encapsulation of the drug by comparing the spectra of the pure drug, empty nanoparticles, and drug-loaded nanoparticles.
4. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Technique: UV-Vis Spectroscopy
-
Protocol:
-
After centrifugation of the nanoparticle suspension, collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Total drug - Free drug) / Total drug x 100
-
-
5. In Vitro Drug Release:
-
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in release media with different pH values (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid).
-
Incubate the suspension at 37°C with constant shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium, centrifuge to remove any nanoparticles, and measure the drug concentration in the supernatant using UV-Vis spectroscopy.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Plot the cumulative percentage of drug released against time.
-
Quantitative Data Summary
The following table summarizes typical physicochemical properties of drug-loaded shellac-based nanoparticles from various studies.
| Drug | Synthesis Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ketoprofen | Electrospray | 236.40 | N/A | N/A | High | [9][10] |
| Bovine Serum Albumin | Ionic Cross-linking | 100 - 300 | N/A | Positive | N/A | [8] |
| Curcumin | Nanoprecipitation | ~150 | < 0.2 | -30 to -40 | > 90 | [11] |
| Docetaxel | Nanoprecipitation | 181.2 - 198.1 | N/A | Negative | 56 - 72 | [12] |
N/A: Not available in the cited source.
Applications in Drug Delivery
This compound nanoparticles are particularly promising for oral and targeted drug delivery due to their pH-responsive properties. They can protect encapsulated drugs from the harsh acidic environment of the stomach and release them in the more neutral pH of the intestine.[2] This is highly advantageous for acid-labile drugs or for drugs that need to be delivered to the small intestine for optimal absorption. In cancer therapy, the slightly acidic microenvironment of tumors can also trigger drug release from these nanoparticles.[4]
Signaling Pathway: Curcumin-Loaded Nanoparticles in Cancer Cells
Curcumin, a natural compound with anticancer properties, has been shown to induce apoptosis (programmed cell death) in cancer cells.[11][13] When delivered via nanoparticles, its bioavailability and cellular uptake are significantly enhanced.[14] One of the key signaling pathways affected by curcumin is the Akt/Bad pathway, which is involved in cell survival and apoptosis.[11]
Caption: Curcumin nanoparticles inhibit the phosphorylation of Akt, leading to the activation of the pro-apoptotic protein Bad and subsequent induction of apoptosis.[11]
This signaling pathway illustrates how curcumin, when effectively delivered by this compound nanoparticles, can downregulate the pro-survival Akt pathway.[11] This leads to the dephosphorylation and activation of the pro-apoptotic protein Bad. Activated Bad then binds to and inhibits the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (Caspase-9 and -3), ultimately leading to programmed cell death or apoptosis.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. researchgate.net [researchgate.net]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Nanoparticle formation by using shellac and chitosan for a protein delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Curcumin-loaded nanoparticles enhance apoptotic cell death of U2OS human osteosarcoma cells through the Akt-Bad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Curcumin-loaded emulsome nanoparticles induces apoptosis through p53 signaling pathway in pancreatic cancer cell line PANC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Spectroscopic Analysis of Shellolic Acid Derivatives: A Detailed Guide to FT-IR and NMR Techniques
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the application of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of shellolic acid and its derivatives is now available for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and standardized protocols to facilitate the structural elucidation and analysis of these compounds, which are of significant interest in the pharmaceutical and materials science fields.
This compound, a major constituent of shellac resin, possesses a complex bicyclic structure that offers a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of these synthesized compounds. These application notes offer a structured approach to utilizing FT-IR and NMR spectroscopy for this purpose.
FT-IR Spectroscopy of this compound and its Derivatives
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound and its derivatives, FT-IR is instrumental in identifying key vibrational frequencies associated with hydroxyl, carboxyl, and ester moieties.
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretching | Hydroxyl groups |
| 3300-2500 (broad) | O-H stretching | Carboxylic acid |
| 2970-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| ~1700 | C=O stretching | Carboxylic acid/Ester |
| ~1640 | C=C stretching | Alkene |
| 1465-1375 | C-H bending | Aliphatic CH, CH₂, CH₃ |
| 1250-1000 | C-O stretching | Carboxylic acid, Ester, Alcohol |
Note: The exact peak positions may vary slightly depending on the specific derivative and the sample preparation method.
Protocol for FT-IR Analysis of this compound Derivatives
This protocol outlines the steps for acquiring FT-IR spectra of solid samples of this compound and its derivatives using the KBr pellet method.
Materials:
-
This compound derivative (1-2 mg, finely ground)
-
Potassium bromide (KBr), spectroscopy grade (100-200 mg, oven-dried)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, thoroughly grind 1-2 mg of the this compound derivative to a fine powder.
-
Mixing: Add 100-200 mg of dry KBr to the mortar and mix intimately with the sample by gentle grinding.
-
Pellet Formation: Transfer a portion of the mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer’s instructions to form a transparent or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the spectrometer.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
NMR Spectroscopy of this compound and its Derivatives
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds, including the connectivity of atoms and their stereochemical arrangement. ¹H and ¹³C NMR are fundamental for the characterization of this compound derivatives.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Olefinic | ||
| H-6 | ~5.8-6.0 | ~125-130 |
| C-5 | - | ~135-140 |
| Carboxyl | ||
| COOH | ~10-12 (broad s) | ~170-180 |
| Hydroxyl-bearing Carbons | ||
| CH-OH | ~3.5-4.5 | ~65-75 |
| Aliphatic | ||
| CH, CH₂, CH₃ | ~0.8-2.5 | ~15-60 |
Note: Chemical shifts are highly dependent on the solvent used and the specific structure of the derivative. The table provides approximate ranges.
Protocol for NMR Analysis of this compound Derivatives
This protocol provides a general procedure for preparing a sample of a this compound derivative for NMR analysis.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the this compound derivative.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Solubilization: Gently agitate the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
-
Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, relaxation delay) for ¹H, ¹³C, and, if necessary, 2D NMR experiments (COSY, HSQC, HMBC).
-
Data Processing: Process the acquired Free Induction Decay (FID) using the spectrometer's software to obtain the final NMR spectrum. This includes Fourier transformation, phase correction, and baseline correction.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the chemical structure of this compound and the general experimental workflow for its spectroscopic analysis.
Application Note: Chromatographic Separation of Shellolic Acid from Shellac Hydrolysate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of polyesters primarily composed of aleuritic acid, shellolic acid, and jalaric acid.[1][2] this compound, a diterpenic acid, is a significant component and a valuable chiral starting material for the synthesis of various biologically active compounds. This application note provides a detailed protocol for the isolation and purification of this compound from the alkaline hydrolysate of shellac using column chromatography. The method is designed to be reproducible and scalable for laboratory settings.
Data Presentation
The following table summarizes the expected quantitative data from the chromatographic separation of this compound from a 100 g batch of dewaxed shellac.
| Parameter | Value | Notes |
| Starting Material | ||
| Dewaxed Shellac | 100 g | |
| Hydrolysis | ||
| Sodium Hydroxide (B78521) | 20 g | in 200 mL of water |
| Hydrolysis Time | 12 hours | at reflux |
| Extraction | ||
| Total Hydrolysate (acidified) | ~115 g | |
| Chromatography | ||
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | 500 g |
| Mobile Phase | Gradient: Hexane (B92381):Ethyl Acetate (B1210297) | See protocol for details |
| Yield and Purity | ||
| Crude this compound Fraction | 8 - 12 g | |
| Purified this compound | 5 - 8 g | After recrystallization |
| Purity (by HPLC) | >95% | |
| Recovery | 5 - 8% | Based on starting shellac weight |
Experimental Protocols
This section details the methodologies for the hydrolysis of shellac and the subsequent chromatographic separation of this compound.
1. Alkaline Hydrolysis of Shellac
This protocol describes the saponification of shellac to liberate the constituent hydroxy acids.
-
Materials:
-
Dewaxed shellac flakes
-
Sodium hydroxide (NaOH) pellets
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Round bottom flask (1 L) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
-
Procedure:
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 200 mL of distilled water in a 1 L beaker. Allow the solution to cool.
-
Place 100 g of dewaxed shellac flakes into a 1 L round bottom flask.
-
Add the cooled sodium hydroxide solution to the flask containing the shellac.
-
Add a magnetic stir bar and set up the flask for reflux with a condenser.
-
Heat the mixture to reflux with constant stirring and maintain reflux for 12 hours to ensure complete saponification. The solution will become dark and homogeneous.
-
After 12 hours, turn off the heat and allow the solution to cool to room temperature.
-
Transfer the cooled hydrolysate to a 1 L beaker placed in an ice bath.
-
Slowly and with stirring, add concentrated HCl to the hydrolysate to precipitate the constituent acids. Continue adding acid until the pH of the solution is approximately 2.
-
A thick, light-brown precipitate of the mixed acids will form.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Dry the precipitate in a vacuum oven at 50°C to a constant weight. This dried mixture is the shellac hydrolysate.
-
2. Column Chromatographic Separation of this compound
This protocol outlines the separation of this compound from the other components of the shellac hydrolysate using silica gel column chromatography.[3][4][5]
-
Materials:
-
Dried shellac hydrolysate
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column (5 cm diameter, 60 cm length)
-
Cotton wool or glass wool
-
Sand (acid washed)
-
Beakers, flasks, and test tubes for fraction collection
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
-
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of 500 g of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Drain the excess hexane until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Take 20 g of the dried shellac hydrolysate and dissolve it in a minimal amount of a 1:1 mixture of ethyl acetate and methanol.
-
Add approximately 40 g of silica gel to this solution and evaporate the solvent under reduced pressure on a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with pure hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (6 column volumes)
-
70:30 Hexane:Ethyl Acetate (6 column volumes)
-
50:50 Hexane:Ethyl Acetate (until this compound is eluted)
-
100% Ethyl Acetate (to elute highly polar components)
-
5% Methanol in Ethyl Acetate (to wash the column)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of approximately 25 mL in test tubes or small flasks.
-
Monitor the separation by spotting fractions onto TLC plates. A suitable TLC mobile phase is 70:30:1 Hexane:Ethyl Acetate:Acetic Acid.
-
Visualize the TLC plates under a UV lamp (if components are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain). This compound is expected to have a lower Rf value than less polar components.
-
Combine the fractions that contain pure this compound based on the TLC analysis.
-
-
Isolation and Purification:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain crude this compound.
-
Further purify the this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or hot water.
-
Dry the purified crystals in a vacuum oven.
-
-
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
Shellolic Acid: A Versatile Bio-derived Scaffold for Organic Synthesis in Drug Discovery
Introduction
Shellolic acid, a major constituent of shellac resin, is emerging as a valuable and sustainable scaffold in organic synthesis. This natural bicyclic sesquiterpenoid dicarboxylic acid offers a rigid, chiral framework adorned with multiple functional groups, making it an attractive starting material for the synthesis of complex and biologically active molecules. Its inherent chirality, renewability, and biocompatibility position it as a compelling building block for researchers in medicinal chemistry and drug development. This application note provides a comprehensive overview of the utility of this compound in organic synthesis, including detailed experimental protocols for its derivatization and a summary of the biological activities of its analogues.
Applications in Drug Discovery
The unique structural features of this compound, including its fused ring system, carboxylic acid moieties, and hydroxyl groups, provide multiple points for chemical modification. This allows for the creation of diverse libraries of compounds with potential therapeutic applications. Research has primarily focused on the synthesis of this compound esters to explore their antimicrobial and cytotoxic properties.
Antibacterial Activity
Derivatives of this compound have demonstrated noteworthy antibacterial activity. Notably, a specific derivative, designated as this compound A, has been shown to be effective against the Gram-positive bacterium Bacillus subtilis.
Cytotoxicity against Cancer Cell Lines
The cytotoxic potential of this compound derivatives has also been investigated against various human cancer cell lines. To date, the tested compounds have not exhibited significant cytotoxic activity, suggesting a favorable safety profile for certain applications.
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activity of this compound derivatives.
| Compound | Biological Activity | Cell Line / Organism | Quantitative Data | Reference |
| This compound A | Antibacterial | Bacillus subtilis | MIC = 0.1 mg/mL | [1][2] |
| This compound esters (various) | Cytotoxicity | Human cancer cell lines (including HepG2, MCF-7, HeLa) | No significant cytotoxic activity observed | [3] |
Table 1: Biological Activity of this compound Derivatives
Experimental Protocols
Detailed methodologies for the derivatization of this compound and the evaluation of the biological activity of its analogues are provided below.
Synthesis of Dimethyl Shellolate
A common first step in the utilization of this compound as a scaffold is the esterification of its two carboxylic acid groups to enhance its solubility in organic solvents and to protect these groups during subsequent reactions.
Protocol 1: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (excess, serves as solvent and reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude dimethyl shellolate can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
General Protocol for Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Protocol 2: Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound A) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Bacillus subtilis) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
General Protocol for Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in organic synthesis.
References
Application Notes and Protocols for the Development of Enteric Coatings Using Shellolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellac, a natural resin derived from the secretion of the lac insect Kerria lacca, has a long history of use in the pharmaceutical industry as an enteric coating agent. Its enteric properties are primarily attributed to the presence of shellolic acid and aleuritic acid, which contain free carboxylic acid groups.[1][2] These acidic functional groups remain protonated and insoluble in the low pH environment of the stomach. Upon transition to the higher pH of the small intestine (typically pH 6.8 and above), these groups ionize, rendering the shellac film soluble and enabling targeted drug release.[1] This document provides detailed application notes and protocols for developing and evaluating enteric coatings using shellac.
Mechanism of Action of Shellac-Based Enteric Coatings
The functionality of shellac as an enteric coating relies on its pH-dependent solubility. The carboxylic acid moieties of its constituent acids, including this compound, are the key to this mechanism.
-
In the Stomach (Acidic Environment, pH 1-3): The acidic environment of the stomach keeps the carboxylic acid groups on the shellac polymer protonated (-COOH). In this state, the polymer is uncharged and consequently insoluble in the gastric fluid. This insolubility protects the drug core from the acidic environment and prevents the drug from being released in the stomach, which is crucial for acid-labile drugs or drugs that can cause gastric irritation.
-
In the Small Intestine (Neutral to Alkaline Environment, pH > 6.8): As the coated dosage form moves into the small intestine, the surrounding pH increases. In this less acidic environment, the carboxylic acid groups deprotonate, forming carboxylate ions (-COO-). This ionization makes the shellac polymer soluble in the intestinal fluid, leading to the dissolution of the coating and the subsequent release of the active pharmaceutical ingredient.
Figure 1: Mechanism of pH-dependent drug release from a shellac enteric coating.
Formulation of Shellac-Based Enteric Coatings
The successful formulation of a shellac-based enteric coating requires careful consideration of the shellac type, solvent system, and the inclusion of other excipients to optimize performance.
Materials and Reagents
-
Shellac: Dewaxed orange or bleached shellac are commonly used. The grade of shellac can influence its properties.
-
Solvents: Ethanol, isopropyl alcohol, or an aqueous system.
-
Alkalizing Agents (for aqueous solutions): Ammonium (B1175870) hydroxide (B78521), sodium carbonate, or other suitable bases.[3]
-
Plasticizers: To improve the flexibility and mechanical properties of the film. Examples include triethyl citrate, glycerin, and acetylated monoglycerides.[4]
-
Polymers: To modify the dissolution profile and improve film properties. Examples include sodium alginate, hydroxypropyl methylcellulose (B11928114) (HPMC), and carboxymethyl cellulose (B213188) (CMC).[3][5]
-
Other Excipients: Anti-tacking agents (e.g., talc), opacifiers (e.g., titanium dioxide), and colorants.
Quantitative Data on Formulations
The following tables provide examples of shellac-based enteric coating formulations.
Table 1: Example of an Aqueous Shellac-Alginate Enteric Coating Composition [4]
| Component | Percentage by Weight | Purpose |
| Ammoniated Shellac | ~24.00% | Enteric Polymer |
| Sodium Alginate | ~2.99% | Polymer to modify release |
| Glycerin | ~0.45% | Plasticizer |
| Acetylated Monoglycerides | ~0.45% | Plasticizer |
| Polysorbate 80 | ~0.05% | Surfactant/Emulsifier |
| Stearic Acid | ~0.01% | Lubricant/Anti-tacking agent |
| Water | ~72.05% | Solvent |
Table 2: Example of a Solvent-Based Shellac Enteric Coating Composition [6]
| Component | Percentage by Weight | Purpose |
| Shellac | 10.0% - 30.0% | Enteric Polymer |
| Wetting Agent | 0.25% - 1.0% | To ensure uniform coating |
| Opacifying Agent | 15.0% - 30.0% | For appearance and light protection |
| Plasticizing Agent | 0.75% - 3.0% | To improve film flexibility |
| Inert Organic Solvent | 40.0% - 65.0% | Solvent |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Shellac Coating Solution
This protocol describes the preparation of a basic aqueous shellac dispersion.
Materials:
-
Dewaxed shellac
-
Deionized water
-
Ammonium hydroxide (or other suitable base)
-
Stirrer with heating capability
Procedure:
-
Mix the desired amount of shellac with cold or cool deionized water in a vessel equipped with a stirrer and heating facility.[3]
-
Begin stirring the mixture.
-
Slowly add the required amount of ammonium hydroxide or other base while continuing to stir.
-
Heat the mixture to 50-60°C while stirring.[3]
-
Once the temperature is reached, turn off the heater and continue stirring until the shellac is completely dissolved.
-
It is advisable to keep the vessel covered during the cooling period to prevent the formation of a film on the surface of the dispersion.[3]
-
Adjust the final pH of the solution to approximately 6.9 - 7.3.[3]
Protocol 2: Tablet Coating Process using a Pan Coater
This protocol outlines the general procedure for applying the shellac coating solution to tablets.
Equipment:
-
Standard pan coater
-
Spray gun
-
Air supply for drying
Procedure:
-
Pre-heating: Load the tablets into the coating pan and pre-heat them to the desired temperature by rotating the pan and blowing warm air.
-
Coating:
-
Begin rotating the pan at a set speed.
-
Start spraying the shellac coating solution onto the tumbling tablet bed at a controlled rate.
-
Simultaneously, supply drying air at a specific temperature and volume to facilitate solvent evaporation.
-
-
Drying: After the desired amount of coating has been applied (determined by weight gain), stop spraying and continue to rotate the tablets in the presence of drying air until they are completely dry.
-
Cooling: Once dried, the tablets can be cooled by rotating them in the pan with a supply of cool air.
Table 3: Typical Pan Coating Process Parameters for Soft Gelatin Capsules [4]
| Parameter | Range |
| Air Volume (cfm) | 200 - 400 |
| Pan Speed (rpm) | 12 - 18 |
| Spray Rate ( g/min ) | 50 - 80 |
| Solution Solids | 10.0% |
| Coating Time (hours) | 1 - 1.5 |
Protocol 3: Evaluation of Enteric Coating Performance (USP Disintegration and Dissolution Testing)
This protocol is based on the United States Pharmacopeia (USP) guidelines for testing delayed-release dosage forms.[1][5]
Part 1: Acid Resistance (Simulated Gastric Fluid)
-
Medium: 0.1 N Hydrochloric (HCl) acid, pH 1.2.
-
Apparatus: USP Apparatus 1 (baskets) or 2 (paddles).
-
Procedure:
-
Place the coated tablets in the apparatus containing the 0.1 N HCl medium at 37 ± 0.5°C.
-
Operate the apparatus for 2 hours.
-
At the end of 2 hours, withdraw the tablets and observe for any signs of disintegration, cracking, or softening. The tablets should remain intact.[7]
-
Part 2: Drug Release (Simulated Intestinal Fluid)
-
Medium: pH 6.8 phosphate (B84403) buffer.
-
Procedure:
-
After the acid stage, transfer the tablets to the apparatus containing the pH 6.8 phosphate buffer at 37 ± 0.5°C.
-
Operate the apparatus for a specified period (e.g., 45 minutes or as per monograph).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The amount of drug released should comply with the acceptance criteria specified in the relevant monograph.
-
References
- 1. uspnf.com [uspnf.com]
- 2. pharmtech.com [pharmtech.com]
- 3. 4.imimg.com [4.imimg.com]
- 4. WO2011100643A1 - Enteric coating compositions and methods of making and using the same - Google Patents [patents.google.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. US3297535A - Shellac tablet coating compositions and methods of preparation - Google Patents [patents.google.com]
- 7. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
Application Notes and Protocols: Formulation of Shellolic Acid-Based Varnishes and Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of varnishes and resins derived from shellolic acid, a primary constituent of shellac. The protocols outlined below are intended for research and development purposes.
Introduction to this compound
This compound (C₁₅H₂₀O₆) is a major alicyclic sesquiterpenoid component of shellac, a natural resin secreted by the lac insect, Kerria lacca.[1][2] It typically constitutes 5-8% of shellac hydrolysate.[3] Along with aleuritic acid and jalaric acid, this compound contributes to the unique film-forming, adhesive, and enteric properties of shellac.[4][5][6] These properties make shellac and its derivatives valuable in various applications, including wood finishing, food coatings, and pharmaceutical formulations.[5][7][8][9] While shellac itself is widely used, formulations based on purified this compound offer the potential for more precisely controlled and tailored material properties.
Isolation of this compound from Shellac
While detailed protocols for the industrial isolation of this compound are proprietary, a laboratory-scale procedure can be adapted from methods used for the separation of constituent acids from shellac, such as the isolation of aleuritic acid.[6] The principle involves the saponification of shellac resin to hydrolyze the ester bonds, followed by selective precipitation and purification of the acid components.
Experimental Protocol: Isolation of this compound
Materials:
-
Dewaxed shellac flakes
-
Sodium hydroxide (B78521) (NaOH) solution (10-20% w/v)
-
Sulfuric acid (H₂SO₄) solution (10% v/v)
-
Activated charcoal
-
Filter paper
-
Beakers, flasks, and stirring apparatus
Procedure:
-
Saponification: Dissolve 100 g of dewaxed shellac flakes in 500 mL of 10% sodium hydroxide solution with constant stirring. Heat the mixture to 90-100°C and maintain for 2-3 hours to ensure complete saponification.[6]
-
Decolorization: While the solution is still hot, add 5-10 g of activated charcoal and stir for 30 minutes to decolorize the solution.
-
Filtration: Filter the hot solution through a Buchner funnel with filter paper to remove the charcoal and other insoluble impurities.
-
Acidification and Precipitation: Cool the filtrate to room temperature. Slowly add 10% sulfuric acid with continuous stirring until the pH of the solution reaches approximately 3-4. This will cause the shellac acids to precipitate out of the solution. Aleuritic acid will precipitate first, and further acidification and solvent extraction may be necessary to isolate the this compound fraction.
-
Purification: The crude this compound precipitate can be further purified by recrystallization from hot water or a suitable organic solvent.
Formulation of this compound-Based Varnishes
Varnish formulations can be prepared using either whole shellac or, hypothetically, purified this compound. The "pound cut" is a traditional unit for the concentration of shellac in denatured alcohol.[7][10][11]
Traditional Shellac Varnish (Alcohol-Based)
Table 1: Quantitative Formulation of Traditional Shellac Varnishes [10][11][12][13]
| Varnish Type | Shellac Flakes (grams) | Denatured Alcohol (Liters) |
| Sealant | 100 | 1 |
| Easy Varnish | 150 | 1 |
| Regular Varnish | 200 | 1 |
| Strong Varnish | 300 | 1 |
Experimental Protocol: Preparation of a 2-Pound Cut Shellac Varnish
Materials:
-
227 g (approximately 1/2 pound) of dewaxed shellac flakes
-
946 mL (1 quart) of denatured alcohol
-
A clean glass jar with a tight-fitting lid
-
Cheesecloth or a fine-mesh strainer
Procedure:
-
Add the shellac flakes to the glass jar.
-
Pour the denatured alcohol over the flakes.
-
Seal the jar and shake to mix.
-
Allow the mixture to sit for 24 hours, shaking occasionally to aid dissolution.[7]
-
Once the flakes are fully dissolved, strain the varnish through cheesecloth to remove any impurities.[11]
-
Store the varnish in a sealed, dark glass container away from light.[12]
Proposed this compound-Based Varnish (Hypothetical Formulation)
A formulation using purified this compound would likely require a similar solvent system but may necessitate adjustments in concentration and the addition of plasticizers to achieve desired film properties due to the absence of other shellac components.
Table 2: Proposed Formulation for a this compound-Based Varnish
| Component | Concentration (w/v) | Purpose |
| Purified this compound | 10-20% | Primary film former |
| Denatured Ethanol | q.s. to 100% | Solvent |
| Plasticizer (e.g., Triethyl Citrate) | 1-5% | To improve film flexibility |
Experimental Protocol: Preparation of a this compound-Based Varnish
Materials:
-
10-20 g of purified this compound
-
Denatured ethanol
-
1-5 mL of triethyl citrate
-
A clean glass vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to the glass vial.
-
Add the plasticizer to the vial.
-
Add denatured ethanol to the desired final volume.
-
Seal the vial and place it on a magnetic stirrer until the this compound is completely dissolved.
-
Store the varnish in a sealed, dark glass container.
Formulation of this compound-Based Resins for Pharmaceutical Coatings
Aqueous-based shellac formulations are commonly used for enteric and moisture-protective coatings in the pharmaceutical industry.[5][8][9] These formulations typically involve dissolving shellac in an alkaline solution.
Aqueous Shellac Coating Formulation
Table 3: Formulation of an Aqueous Shellac Enteric Coating [4][14]
| Component | Concentration (w/w) | Purpose |
| Shellac | 10-20% | Enteric film former |
| Ammonium (B1175870) Hydrogen Carbonate (10% solution) | q.s. to dissolve shellac | Alkalizing agent |
| Sodium Alginate | 1-5% | Stabilizer and film modifier |
| Purified Water | q.s. to 100% | Solvent |
Experimental Protocol: Preparation of an Aqueous Shellac Coating Solution
Materials:
-
15 g of dewaxed, bleached shellac
-
Ammonium hydrogen carbonate solution (10% w/v)
-
2 g of sodium alginate
-
Purified water
-
Heating magnetic stirrer
Procedure:
-
Disperse the shellac in 100 mL of purified water heated to 55°C.[4][14]
-
Slowly add the 10% ammonium hydrogen carbonate solution while stirring until the shellac is dissolved. Heat to 60°C and stir for 30 minutes.[4][14]
-
In a separate beaker, prepare a solution of sodium alginate in purified water.
-
Blend the shellac solution and the sodium alginate solution together with continuous stirring.
-
The resulting dispersion is ready for coating applications.
Characterization of this compound-Based Varnishes and Resins
The properties of the formulated varnishes and resins should be characterized to ensure they meet the desired specifications.
Film Preparation for Characterization
Protocol:
-
Cast the varnish or resin solution onto a flat, non-stick substrate (e.g., a Teflon-coated glass plate).
-
Use a casting knife or a drawdown bar to ensure a uniform film thickness.
-
Allow the solvent to evaporate in a dust-free environment at room temperature or in a controlled-temperature oven.
-
Once dried, carefully peel the film from the substrate for analysis.
Physicochemical Characterization
Table 4: Characterization Techniques and Their Purpose
| Property | Technique | Purpose |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the chemical composition of the film.[3][15][16] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting point (Tm) of the resin.[10][17][18] |
| Mechanical Properties | Tensile Testing | To measure the tensile strength, elongation at break, and Young's modulus of the film. |
| Water Vapor Permeability | Water Vapor Transmission Rate (WVTR) Testing | To assess the moisture barrier properties of the coating. |
| Solubility | Dissolution Testing | To determine the pH-dependent solubility for enteric coating applications.[10][17] |
Experimental Protocol: FTIR Spectroscopy
Materials:
-
Dried film sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Isopropanol for cleaning
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum.
-
Place the film sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify characteristic peaks corresponding to the functional groups in this compound and other formulation components.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Materials:
-
Dried film sample (5-10 mg)
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan.[19]
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.[19]
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine thermal transitions such as Tg and Tm.[19]
Visualizations
Caption: Major acid components of shellac resin.
Caption: Workflow for varnish formulation and testing.
References
- 1. ATR-FTIR experiments to probe water absorption into model shellac layers - American Chemical Society [acs.digitellinc.com]
- 2. US5567438A - Shellac dispersions and coatings, and method of forming aqueous-based shellac dispersions and coatings - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. mdpi.com [mdpi.com]
- 6. cdn.most.gov.bd [cdn.most.gov.bd]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. US6620431B1 - Shellac film coatings providing release at selected pH and method - Google Patents [patents.google.com]
- 9. Characterization and Identification of Varnishes on Copper Alloys by Means of UV Imaging and FTIR | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ofhandmaking.com [ofhandmaking.com]
- 12. researchgate.net [researchgate.net]
- 13. US3912690A - Method for producing a shellac substitute and product - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. JAIC 1989, Volume 28, Number 1, Article 4 (pp. 43 to 56) [cool.culturalheritage.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. bioencapsulation.net [bioencapsulation.net]
- 19. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Shellolic Acid Crystallization
Welcome to the technical support center for shellolic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
This compound (C₁₅H₂₀O₆) is a major alicyclic sesquiterpenoid component derived from shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] It typically constitutes 5-8% of shellac hydrolysate.[1][2] The crystallization of this compound is a critical purification step necessary for its use in research and development. A well-controlled crystallization process is essential for obtaining a product with high purity, uniform crystal size, and the desired morphology, which are critical parameters for its application in medicinal chemistry and drug discovery.[1]
Q2: What are the common challenges in crystallizing this compound?
Due to its complex structure with multiple functional groups (hydroxyl and carboxylic acid), this compound presents several crystallization challenges:
-
Oiling out: The compound may separate from the solution as a liquid (oil) rather than a solid, especially if the solution is too concentrated or cooled too quickly.
-
Amorphous precipitation: Rapid changes in solvent composition or temperature can cause the compound to crash out as a non-crystalline, amorphous solid.
-
Poor crystal quality: Rapid crystallization can lead to the formation of very small, needle-like, or dendritic crystals that are difficult to handle and may trap impurities.[3]
-
Inhibition by impurities: The presence of other resin acids from shellac, such as jalaric acid or aleuritic acid, can interfere with the crystal lattice formation.[4]
Q3: Which solvents are generally suitable for this compound crystallization?
This compound's solubility is pH-dependent due to its acidic nature.[5][6] It is soluble in alcohols (like ethanol), aqueous alkaline solutions, organic acids, and ketones, but insoluble in water and hydrocarbon solvents.[4] The dimethyl ester derivative can be crystallized from ethyl acetate.[2] The ideal crystallization solvent or solvent system will have a steep solubility curve, meaning the this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Troubleshooting Crystallization Problems
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: No Crystals Are Forming
If your solution remains clear even after cooling, it is likely undersaturated.
| Possible Cause | Recommended Solution |
| Solution is too dilute (undersaturated) | Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.[3] Allow it to cool again slowly. Be careful not to over-concentrate, which could lead to oiling out. |
| Insufficient cooling | Lower the Temperature: If cooling to room temperature is ineffective, try using an ice bath or a refrigerator to further decrease solubility. |
| Nucleation barrier is too high | Induce Nucleation: • Seeding: Add a single, pure crystal of this compound to the supersaturated solution to provide a template for growth.[7] • Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod. The microscopic scratches can serve as nucleation sites. |
Troubleshooting Workflow: No Crystal Formation
Caption: A flowchart for troubleshooting when no crystals form.
Issue 2: Product Separates as an Oil or Amorphous Solid
"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.
| Possible Cause | Recommended Solution |
| Supersaturation is too high | Add More Solvent: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to reduce the concentration, then allow it to cool slowly again.[8] |
| Cooling rate is too fast | Slow Down Cooling: Insulate the flask with glass wool or a cloth to ensure the solution cools to room temperature as slowly as possible before any further cooling. |
| Inappropriate solvent system | Modify the Solvent System: • Use a co-solvent (anti-solvent): Dissolve the this compound in a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Heat to clarify and then cool slowly. • Change Solvents: The current solvent may be too good. Choose a solvent in which this compound has slightly lower solubility. |
| Presence of impurities | Purify the Material: Impurities can depress the melting point and interfere with crystallization. Consider a preliminary purification step like column chromatography if impurities are suspected. |
Troubleshooting Workflow: Oiling Out
Caption: A decision tree for addressing oiling out during crystallization.
Quantitative Data
Table 1: Qualitative Solubility and Solvent Systems for this compound Crystallization
| Solvent Class | Examples | Suitability for Crystallization | Notes |
| Alcohols | Methanol, Ethanol | Good (as primary solvent) | Shellac dissolves readily in alcohol.[4] A co-solvent might be needed to reduce solubility for crystallization. |
| Ketones | Acetone | Good (as primary solvent) | Similar to alcohols; often used in combination with an anti-solvent. |
| Esters | Ethyl Acetate | Moderate | The dimethyl ester of this compound crystallizes well from ethyl acetate.[2] May work for the free acid. |
| Hydrocarbons | Hexane (B92381), Toluene | Poor (suitable as anti-solvents) | This compound is insoluble in hydrocarbon solvents.[4] Use to precipitate the acid from a more polar solution. |
| Water | - | pH-Dependent | Insoluble at acidic/neutral pH. Soluble in aqueous alkali solutions.[4] Acidification of an alkaline solution will precipitate the acid. |
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method and relies on the decreased solubility of this compound at lower temperatures.
-
Dissolution: In a flask, add a suitable solvent (e.g., ethanol) to your crude this compound. Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask. Do not disturb the flask during this period.
-
Maturation: Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven at a temperature well below the melting point (mp 204-207 °C).[1][2]
Protocol 2: Anti-Solvent Crystallization
This method is useful when a single solvent does not provide a sufficient solubility gradient with temperature.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" or "anti-solvent" (e.g., hexane or water) dropwise with stirring until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Gently heat the turbid mixture until it becomes a clear solution again.
-
Cooling (Crystal Growth): Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
References
- 1. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. publications.drdo.gov.in [publications.drdo.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Shellolic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the synthesis and modification of shellolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
This compound is a natural product, a major component of shellac, which is a resin secreted by the insect Kerria lacca.[1][2][3][4] It is typically isolated through the alkaline hydrolysis (saponification) of shellac, which breaks down the complex polyester (B1180765) structure of the resin into its constituent acids, including aleuritic acid, jalaric acid, and this compound.[2][5]
Q2: What are the most common reactions performed with this compound?
Due to its multiple functional groups (hydroxyl and carboxyl groups), this compound is often used in esterification reactions to create various derivatives.[6] These reactions, such as the Fischer esterification, are common but can be prone to side reactions and yield issues.[6]
Q3: Why is the purity of the starting shellac important?
Shellac contains natural dyes and waxes that can interfere with the hydrolysis process and subsequent reactions.[5][7] For instance, laccaic acid, a natural dye, can affect the purity of the final products.[5] It is often beneficial to perform a decolorizing step on the initial seedlac or shellac before hydrolysis to improve the yield and purity of the isolated acids.[7]
Troubleshooting Guide: Esterification of this compound
This guide addresses common issues encountered during the esterification of this compound.
| Issue ID | Problem | Probable Cause(s) | Recommended Solution(s) |
| 1 | Low Yield of Desired Ester | 1. Reversible Reaction Equilibrium: Fischer esterification is a reversible process. Without measures to shift the equilibrium, the reaction may not proceed to completion.[6] 2. Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl group, making it more electrophilic. An inadequate amount will slow the reaction.[6] 3. Presence of Water: Water in the reactants or glassware can shift the equilibrium back towards the starting materials.[6] 4. Suboptimal Time/Temperature: The reaction may be too slow at lower temperatures or may not have been given enough time to reach equilibrium.[6] | 1. Shift Equilibrium: Use a large excess of the alcohol reactant, which can also serve as the solvent. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[6] 2. Optimize Catalyst: Ensure an adequate catalyst concentration, typically 1-5 mol% of a strong acid like H₂SO₄.[6] 3. Ensure Dry Conditions: Use dry glassware and reactants to minimize water content.[6] 4. Increase Time/Temperature: Heat the reaction under reflux and monitor its progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] |
| 2 | Formation of a Sticky Polymer | Intermolecular Esterification: this compound has multiple hydroxyl and carboxyl groups. At high concentrations or temperatures, molecules can react with each other to form polymers instead of reacting with the intended alcohol.[6] | Reduce Reactant Concentration: Dilute the reaction by using a larger excess of the alcohol solvent. This statistically favors the reaction of this compound with the alcohol.[6] Lower Reaction Temperature: While heat increases the reaction rate, excessive heat can promote polymerization. Run the reaction at the lowest effective temperature.[6] |
| 3 | Presence of Unwanted Side Products | 1. Lactonization: Intramolecular esterification can occur, where a hydroxyl group on a this compound molecule reacts with its own carboxyl group to form a cyclic ester (lactone).[6] 2. Dehydration: Strong acid catalysts combined with heat can cause the elimination of water from the secondary alcohol groups, leading to the formation of alkenes.[6] | 1. Use Milder Conditions: Consider using a milder catalyst or lower reaction temperatures to disfavor intramolecular reactions. 2. Optimize Catalyst and Temperature: Avoid overly harsh conditions (e.g., excessive heat or very high concentrations of strong acid) that promote dehydration.[6] |
| 4 | Difficulty in Product Purification | Complex Crude Mixture: The final mixture may contain the desired ester, unreacted this compound, excess alcohol, catalyst, and various side products. | Follow a Systematic Purification Protocol: 1. Neutralization: Add a weak base like sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. 2. Liquid-Liquid Extraction: Use an organic solvent and water to separate the organic products from aqueous-soluble impurities. 3. Drying: Dry the separated organic layer with an agent like sodium sulfate (B86663) (Na₂SO₄). 4. Solvent Removal: Evaporate the solvent under reduced pressure. 5. Chromatography: Use column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) to isolate the pure ester.[6] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Shellac to Obtain this compound
This protocol outlines a general procedure for the saponification of shellac to isolate its constituent acids.
-
Preparation: In a round-bottom flask, prepare a 10-15% (w/v) aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Dissolution: Add powdered shellac to the alkaline solution and stir. Heat the mixture to 60-80°C under reflux for 24-48 hours to ensure complete hydrolysis.[3] The solution will darken as the shellac dissolves and hydrolyzes.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any wax is present, it may solidify and can be removed by filtration.
-
Acidification: Slowly add a mineral acid (e.g., hydrochloric acid) to the filtrate while stirring until the pH is acidic. This will precipitate the shellac acids (aleuritic, shellolic, etc.).
-
Isolation: Collect the precipitated acids by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining salts and then dry thoroughly.
-
Purification (Optional): Further purification to separate this compound from other constituent acids like aleuritic acid typically requires advanced techniques such as column chromatography or fractional crystallization.
Protocol 2: Fischer Esterification of this compound
This protocol describes a general method for the esterification of this compound with an alcohol.
-
Setup: To a dry round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add this compound.
-
Reactant Addition: Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which will also act as the solvent.[6]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄), typically 1-5 mol% relative to the this compound.[6]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed or equilibrium is reached.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester using silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate the pure product.[6]
-
Visualizations
Experimental Workflow Diagrams
Caption: General experimental workflow for the esterification and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues in this compound esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Sustainable electro-organic synthesis of dicarboxylic acids from biogenic shellac - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04392A [pubs.rsc.org]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scitepress.org [scitepress.org]
Technical Support Center: Shellolic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability of shellolic acid, a primary component of shellac, in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a major sesquiterpenic acid component of shellac, a natural resin secreted by the insect Kerria lacca.[1][2][3] Shellac itself is acidic and insoluble in water.[4][5][6][7] To create aqueous solutions for applications like pharmaceutical coatings, shellac is typically dissolved in an alkaline medium to form a water-soluble salt.[6][8] The stability of these solutions is a significant concern because degradation can alter the physicochemical properties of the shellac, leading to issues such as reduced solubility, inconsistent film formation, and compromised performance in controlled-release formulations.[1][2]
Q2: What are the primary degradation pathways for shellac components in an aqueous environment?
The instability of shellac in aqueous solutions arises from several chemical processes:
-
Self-Esterification (Polymerization): Over time, the hydroxyl and carboxyl groups present in shellac molecules can react, forming larger polymers. This process, often referred to as aging, leads to a decrease in solubility and an increase in the material's glass transition temperature.[1][2]
-
Hydrolysis: The natural polyester (B1180765) linkages within the shellac structure can be broken down by water, a reaction that is often accelerated in strongly alkaline conditions.[4][5]
-
Oxidation: Aldehydic components of shellac, such as jalaric acid, can oxidize to form their corresponding carboxylic acids, like this compound.[3][9] This changes the chemical composition of the resin.
-
Cannizzaro-type Reactions: In the presence of strong alkali, aldehydic acids can undergo disproportionation, yielding a mixture of alcohols and carboxylic acids, further altering the resin's properties.[4][5][10]
Q3: What are the key factors that influence the stability of aqueous shellac solutions?
Several factors can impact the stability of your solution:
-
pH: This is the most critical factor. Shellac is insoluble in acidic media and requires an alkaline pH (typically above 7.2) to dissolve and remain in solution as a salt.[1][11] Fluctuations in pH can cause precipitation.
-
Temperature: Elevated temperatures accelerate degradation, particularly polymerization and hydrolysis.[3][12] It is recommended to store solutions in a cool environment.[3]
-
Light Exposure: Exposure to sunlight and other heat sources should be avoided, as it can promote degradation.[3]
-
Type of Shellac: The refining process significantly affects stability. For instance, bleached shellac is generally less stable than unbleached (orange) shellac due to the introduction of chlorine during processing, which increases its reactivity.[3][11]
-
Storage Time: As a natural polymer, shellac undergoes an aging process.[1][2] Prolonged storage, even of the raw material, can lead to changes in solubility and performance.[11]
Q4: What are the observable signs of instability in my aqueous shellac solution?
You may observe one or more of the following signs if your solution is degrading:
-
Cloudiness or Precipitation: This is often the first indication that the shellac salt is converting back to its insoluble acid form or that polymers are forming.
-
Increased Viscosity: A noticeable thickening of the solution suggests that self-esterification and polymerization are occurring.[2]
-
Changes in Color: While subtle, changes in the solution's color can indicate chemical reactions are taking place.
-
Poor Film Formation: Films cast from a degraded solution may be brittle, opaque, or have reduced adhesion and gastric resistance.[1][2]
Troubleshooting Guides
Problem 1: My aqueous shellac solution has become cloudy or has formed a precipitate.
| Possible Cause | Recommended Solution |
| pH Drop: The pH of the solution may have fallen below the critical level required for solubility (typically < 7.2). This can happen due to absorption of atmospheric CO₂ or interaction with acidic additives. | Carefully measure the pH of the solution. If it is acidic, slowly add a dilute alkaline solution (e.g., 0.1M ammonium (B1175870) hydroxide) while stirring until the solution clears and the pH is restored to a stable alkaline range (e.g., 7.3-7.9).[1] |
| Polymerization: The shellac molecules have started to self-esterify, forming insoluble larger polymers. This is common in aged solutions or those stored at elevated temperatures. | This process is largely irreversible. The best course of action is to prepare a fresh solution from high-quality, unaged shellac raw material. Ensure storage at cool temperatures, away from light.[3] |
| Incorrect Solvent: The solution was prepared with tap water containing divalent cations (e.g., Ca²⁺, Mg²⁺) which can form insoluble salts with shellac. | Always use demineralized or distilled water for preparing aqueous shellac solutions to avoid unintended salt formation.[6] |
Problem 2: Films cast from my solution are brittle and show poor performance (e.g., cracking, low gastric resistance).
| Possible Cause | Recommended Solution |
| Increased Glass Transition Temperature (Tg): Aging and polymerization of the shellac have made the resulting film more rigid and brittle.[1][2] | Consider adding a suitable plasticizer (e.g., polyethylene (B3416737) glycol) to the formulation to improve film flexibility.[12] Alternatively, preparing fresh solutions from ammoniacal stock can yield films with better long-term stability.[11] |
| Incomplete Film Coalescence: The drying conditions (temperature, humidity) were not optimal, preventing the polymer particles from fusing into a continuous film. | Optimize the drying process. For cast films, a controlled environment (e.g., 50°C for 4-5 hours) may be necessary.[1] For coated dosage forms, the inlet air temperature during the coating process is a critical parameter.[11] |
| Degraded Raw Material: The shellac used to make the solution had already aged, resulting in a lower acid value and reduced solubility.[1] | Characterize your incoming shellac raw material for its acid value and dissolution properties before use. Use fresh, high-quality batches for critical applications. |
Data Presentation & Experimental Protocols
Data Tables
Table 1: Summary of Factors Affecting Shellac Stability in Aqueous Solutions
| Factor | Effect of Instability | Recommended Control Measures |
| pH | Below ~7.2, shellac precipitates.[1] Strong alkali can promote hydrolysis.[4][5] | Maintain pH in a stable alkaline range (e.g., 7.3 - 7.9).[1] Use a volatile base like ammonia (B1221849) for preparations.[6] |
| Temperature | High temperatures accelerate polymerization.[12] | Store solutions and raw material in a cool, refrigerated environment.[3] |
| Light | Promotes degradation.[3] | Store in opaque, airtight containers away from sunlight.[3] |
| Shellac Type | Bleached shellac is less stable than orange shellac.[3][11] | For applications requiring high stability, prefer unbleached, dewaxed shellac. |
| Additives | Plasticizers (e.g., PEG) can improve stability.[12] Divalent cations can cause precipitation. | Use compatible plasticizers. Prepare solutions with demineralized water. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Ammoniacal Shellac Solution
This protocol describes the preparation of a stable aqueous shellac solution suitable for pharmaceutical film coating.
Materials:
-
Dewaxed, decolorized shellac flakes
-
Ammonium hydroxide (B78521) (28% solution)
-
Demineralized water
-
Magnetic stirrer and hot plate
-
pH meter
Methodology:
-
Add 100g of shellac flakes to 400mL of demineralized water in a beaker with a magnetic stir bar.
-
While stirring, slowly add ammonium hydroxide solution dropwise until the shellac is completely dissolved. The solution will become clear.
-
Gently heat the solution to 65°C while stirring. This step helps to evaporate excess free ammonia.[1]
-
Monitor the pH of the solution. Continue gentle heating and periodically replace any evaporated water until the pH stabilizes in the range of 7.3-7.9.[1]
-
Cool the solution to room temperature.
-
Filter the solution to remove any minor impurities.
-
Store the final solution in a sealed, opaque container in a cool place (4-8°C).
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines conditions for stress testing to evaluate the intrinsic stability of a shellac solution, adapted from general pharmaceutical guidelines.[13]
Materials:
-
Prepared aqueous shellac solution (from Protocol 1)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (3%)
-
UV/Vis spectrophotometer or HPLC system
Methodology:
-
Acid Hydrolysis: Mix 10mL of shellac solution with 10mL of 1M HCl. Keep at 60°C for 2 hours. Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Mix 10mL of shellac solution with 10mL of 1M NaOH. Keep at 60°C for 2 hours. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Mix 10mL of shellac solution with 10mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 10mL of the shellac solution in a sealed vial at 70°C for 48 hours.
-
Photolytic Degradation: Expose 10mL of the shellac solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: After exposure, analyze each stressed sample along with a control sample (stored at 4°C). Assess for changes in appearance, pH, viscosity, and chemical composition using an appropriate analytical method like a stability-indicating HPLC method.
Visualizations
Diagrams
Caption: Troubleshooting workflow for unstable aqueous shellac solutions.
Caption: Key degradation pathways for shellac components in aqueous solutions.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. publications.drdo.gov.in [publications.drdo.gov.in]
- 6. Aqueous Shellac Solution - UK Supplier, Wholesaler, Distributor [afsuter.com]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Shellolic Acid Extraction from Seedlac
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Shellolic acid extracted from seedlac. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.
Troubleshooting Guide: Common Issues and Solutions
Low yield or purity of this compound is a common challenge. This guide addresses specific problems you may encounter during the extraction process.
Q1: My overall yield of this compound is significantly lower than expected. What are the primary factors to investigate?
A1: Low yield can stem from several factors throughout the extraction process. Systematically evaluate the following:
-
Integrity of Starting Material: The quality of your seedlac is paramount. Improper storage or using old seedlac can lead to lower yields. The composition of seedlac can also vary depending on the insect species and host tree.[1]
-
Hydrolysis Inefficiency: Incomplete alkaline hydrolysis will fail to liberate the majority of this compound from the complex polyester (B1180765) structure of lac resin.
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, and pH during the extraction phase are critical for maximizing the recovery of this compound.
-
Product Degradation: this compound, like many natural products, can be sensitive to excessive heat, extreme pH levels, and prolonged exposure to light and air, which can lead to degradation.
Q2: I suspect the alkaline hydrolysis step is incomplete. How can I optimize this?
A2: Optimizing alkaline hydrolysis is crucial for breaking the ester bonds in the lac resin.[2] Consider these parameters:
-
Alkali Concentration: The concentration of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is a key factor. While protocols for aleuritic acid suggest concentrations around 20% NaOH can be effective, it is advisable to perform small-scale pilot experiments to determine the optimal concentration for this compound.[3]
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can enhance hydrolysis, but also risk degrading the target molecule. Monitor the reaction progress and consider a time-course experiment to identify the optimal duration.
-
Pre-treatment of Seedlac: A "decolorized process" by macerating the seedlac to remove natural dyes like laccaic acid before hydrolysis can improve the purity and yield of the final product.[2][4]
Q3: My crude extract is highly impure, making purification difficult. What can I do?
A3: Impurities can co-extract with this compound, complicating downstream purification. To address this:
-
Decolorization: As mentioned, removing lac dyes prior to hydrolysis is a highly effective strategy to reduce impurities from the start.[2][4]
-
Solvent Selection: The choice of solvent for extraction after hydrolysis is critical. Solvents like ethyl acetate (B1210297) have been shown to be effective.[5] Experiment with a range of solvents with varying polarities in small-scale trials to find the one that best solubilizes this compound while leaving impurities behind.
-
pH Adjustment: The pH of the aqueous solution after hydrolysis significantly impacts the extraction efficiency. Acidifying the solution (e.g., to a pH of 1.0) can improve the recovery of acidic components like this compound into an organic solvent.[5][6]
-
Washing Steps: Incorporate washing steps for your organic extract with brine or a buffer at a specific pH to remove water-soluble impurities.
Q4: How can I confirm the presence and quantify the yield of this compound in my extracts?
A4: Accurate quantification is essential to evaluate the success of your extraction. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC method with a suitable column (e.g., C18) and a photodiode array (PDA) detector is commonly used for analyzing phenolic and acidic compounds.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of your extract. Derivatization of the acidic functional groups may be necessary to improve volatility for GC analysis.[4]
Frequently Asked Questions (FAQs)
What is this compound and why is it extracted from seedlac?
This compound is a major constituent of shellac, a natural resin secreted by the lac insect.[9] It is a valuable bicyclic diterpenoid with potential applications in the pharmaceutical and chemical industries due to its unique chemical structure.
What is the general workflow for this compound extraction?
The general workflow involves:
-
Preparation of Seedlac: Grinding and potentially pre-treating the seedlac to remove impurities.
-
Alkaline Hydrolysis: Breaking down the polyester structure of the lac resin using a strong base like NaOH or KOH.
-
Acidification: Neutralizing the basic solution and acidifying it to protonate the this compound.
-
Solvent Extraction: Extracting the this compound into an appropriate organic solvent.
-
Purification: Purifying the crude extract using techniques like column chromatography or recrystallization.
-
Analysis: Quantifying the yield and purity using methods like HPLC or GC-MS.
What safety precautions should be taken during the extraction process?
-
Always work in a well-ventilated area or a fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when working with strong acids and bases. Always add acid to water, not the other way around.
-
Handle flammable organic solvents with care and keep them away from ignition sources.
Experimental Protocols
This section provides a generalized protocol for the extraction of this compound from seedlac. Researchers should optimize these parameters for their specific experimental setup and seedlac source.
Protocol 1: Alkaline Hydrolysis and Solvent Extraction of this compound
1. Preparation of Seedlac (Decolorization Step)
-
Grind the seedlac into a fine powder to increase the surface area for extraction.
-
Macerate the powdered seedlac in a suitable solvent (e.g., methanol) at room temperature for several hours to extract the lac dyes.[4]
-
Filter the mixture to separate the decolorized seedlac from the dye-containing solvent.
-
Dry the decolorized seedlac powder.
2. Alkaline Hydrolysis
-
In a round-bottom flask, suspend the decolorized seedlac powder in a 10-20% (w/v) aqueous solution of sodium hydroxide (NaOH).[3]
-
Reflux the mixture with constant stirring for 4-6 hours. The exact time should be optimized based on preliminary experiments.
-
Allow the solution to cool to room temperature.
3. Acidification and Extraction
-
Carefully acidify the cooled hydrolysate with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 1.0.[5][6] This will cause the acidic components, including this compound, to precipitate.
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[5]
-
Combine the organic extracts.
4. Washing and Drying
-
Wash the combined organic extract with distilled water and then with a saturated brine solution to remove residual acid and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
5. Purification
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent gradient (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity).
-
Alternatively, recrystallization from an appropriate solvent system can be employed to obtain pure this compound crystals.
Data Presentation
The following table summarizes the impact of key parameters on the yield of acidic components from seedlac, based on findings for similar extractions. This data is illustrative and should be used as a guide for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield | Reference (for principle) |
| Pre-treatment | None | Decolorization | - | Decolorization can improve purity and subsequent yield. | [2][4] |
| NaOH Concentration | 10% | 15% | 20% | Higher concentration may increase hydrolysis up to an optimal point. | [3] |
| Extraction Solvent | Hexane | Dichloromethane | Ethyl Acetate | Ethyl acetate is generally more effective for extracting polar acidic compounds. | [5] |
| Extraction pH | 7.0 | 4.0 | 1.0 | Lowering the pH significantly improves the extraction of acidic components into an organic solvent. | [5] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound from seedlac.
Troubleshooting Logic for Low this compound Yield
Caption: A logical flowchart for troubleshooting common causes of low this compound yield.
References
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. cdn.most.gov.bd [cdn.most.gov.bd]
- 4. scitepress.org [scitepress.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.drdo.gov.in [publications.drdo.gov.in]
Technical Support Center: Thermal Degradation of Shellolic Acid
Welcome to the technical support center for researchers studying the thermal degradation of shellolic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound (C₁₅H₂₀O₆) is a major sesquiterpenoid component derived from shellac, a natural resin.[1] Its complex, polyfunctional structure includes hydroxyl and carboxylic acid groups, making it susceptible to thermal degradation.[1] Understanding its behavior under thermal stress is critical for applications in pharmaceuticals, food coatings, and conservation of historical artifacts, where it may be subjected to heat during processing, storage, or aging.
Q2: What are the expected primary thermal degradation reactions for this compound?
While a complete, universally published pathway is not available, based on its functional groups, the primary degradation reactions for this compound under thermal stress are expected to be:
-
Dehydration: Loss of water molecules from the hydroxyl groups.
-
Decarboxylation: Loss of carbon dioxide (CO₂) from the two carboxylic acid groups. This is a common reaction for carboxylic acids when heated.[2][3]
-
Oxidation: If heated in the presence of air, the hydroxyl groups can oxidize to form keto groups. This has been observed in studies of aged shellac.[4]
-
Isomerization and Fragmentation: At higher temperatures, the core carbon skeleton can undergo rearrangement (isomerization) and break apart (fragmentation) into smaller, volatile molecules.[5]
Q3: At what temperature does this compound begin to degrade?
This compound has a melting point of approximately 204-207 °C. Significant thermal degradation can be expected to begin at or above this temperature. Thermogravimetric analysis (TGA) of shellac, of which this compound is a key component, shows initial weight loss corresponding to moisture, followed by more significant decomposition stages at higher temperatures.
Q4: What analytical techniques are best suited for studying this compound degradation?
A multi-analytical approach is often most effective:
-
Thermogravimetric Analysis (TGA): To determine the temperatures at which weight loss occurs, indicating dehydration, decarboxylation, or volatilization of fragments.
-
Differential Scanning Calorimetry (DSC): To identify thermal events like melting, glass transitions, and exothermic or endothermic degradation processes.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique to identify the specific chemical structures of the volatile degradation products.[6][7] The sample is rapidly heated (pyrolyzed), and the resulting fragments are separated and identified.[6][7]
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): This allows for the identification of evolved gases (e.g., H₂O, CO₂) in real-time as the sample is heated.
Troubleshooting Guide
Issue 1: My TGA curve for this compound shows multiple, overlapping weight loss stages. How do I interpret this?
-
Possible Cause: The degradation of this compound is not a single-step process. The overlapping stages likely correspond to sequential reactions like dehydration followed by decarboxylation and then fragmentation.
-
Troubleshooting Steps:
-
Analyze the Derivative (DTG) Curve: The derivative of the TGA curve (DTG) shows the rate of weight loss. Peaks in the DTG curve correspond to the temperatures of maximum degradation rate for each step, making it easier to distinguish between overlapping events.
-
Couple with Evolved Gas Analysis (EGA): Use TGA-FTIR or TGA-MS to identify the gases evolved at each weight loss stage. For example, detecting water vapor at a lower temperature peak confirms dehydration, while detecting CO₂ at a subsequent peak indicates decarboxylation.
-
Vary the Heating Rate: Running the TGA at different heating rates (e.g., 5, 10, 20 °C/min) can help to better resolve the different stages.
-
Issue 2: My Py-GC-MS results show a complex mixture of unidentified peaks.
-
Possible Cause: Thermal fragmentation of a complex molecule like this compound can produce a wide array of smaller compounds, including isomers, which are difficult to identify without proper standards.
-
Troubleshooting Steps:
-
Use a Derivatization Agent: For compounds with polar functional groups (-OH, -COOH), derivatization can improve chromatographic separation and produce more easily identifiable mass spectra. Using an agent like hexamethyldisilazane (B44280) (HMDS) for on-line silylation is a common practice in the analysis of resins.[5][8]
-
Check Mass Spectral Libraries: Ensure you are using an appropriate and up-to-date mass spectral library (e.g., NIST, Wiley) for comparison.
-
Analyze Fragmentation Patterns: Manually interpret the mass spectra of major unknown peaks. Look for characteristic fragmentation patterns of sesquiterpenes, such as losses of methyl (CH₃) or hydroxyl (OH) groups, and retro-Diels-Alder reactions.[9]
-
Lower Pyrolysis Temperature: If fragmentation is too extensive, try a lower pyrolysis temperature to favor the formation of larger, more characteristic fragments over smaller, less specific ones.
-
Issue 3: I am seeing evidence of oxidation in my results, but the experiment was run under an inert atmosphere (N₂ or Ar).
-
Possible Cause 1: The "inert" gas supply may be contaminated with oxygen.
-
Solution: Check the purity of your gas cylinder and ensure all gas lines are leak-tight. Consider using an oxygen trap in the gas line.
-
Possible Cause 2: The this compound sample itself may have been partially oxidized prior to the experiment due to improper storage.
-
Solution: Store this compound samples in a cool, dark place, preferably under an inert atmosphere, to prevent slow oxidation over time. Analyze a portion of the starting material by a non-destructive technique like FTIR to check for the presence of ketone (C=O) bands that would indicate pre-existing oxidation.
Quantitative Data Summary
The thermal degradation of shellac (of which this compound is a primary component) occurs in distinct stages. While specific quantitative data for pure this compound is not extensively published, the following table summarizes typical events observed during the thermogravimetric analysis of shellac resin, which can serve as a proxy.
| Temperature Range (°C) | % Weight Loss (Approx.) | Associated Event | Evolved Products |
| 50 - 150 °C | 1 - 3% | Loss of adsorbed moisture and volatile impurities | H₂O |
| 200 - 350 °C | 20 - 40% | Primary Decomposition: Dehydration, Decarboxylation | H₂O, CO₂ |
| 350 - 500 °C | 40 - 60% | Secondary Decomposition: Fragmentation of the carbon skeleton | Aliphatic and aromatic hydrocarbons |
| > 500 °C | > 90% | Final decomposition, char formation | Char residue |
Note: These values are approximate and can vary depending on the specific type of shellac, heating rate, and atmospheric conditions.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean TGA crucible (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. Calculate the derivative of this curve (DTG) to identify the temperatures of maximum decomposition rates.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument Setup: Tune the mass spectrometer and ensure the GC column is properly installed and conditioned.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Insert the sample into the pyrolyzer interface.
-
Set the pyrolysis temperature to 600 °C with a short heating time (e.g., 15-20 seconds).
-
Set the pyrolyzer interface and GC injector temperature to 280-300 °C to prevent condensation of pyrolyzates.
-
-
GC Separation:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m length).
-
Oven Program: Start at 50 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizations
Caption: Plausible degradation pathways of this compound under thermal stress.
Caption: Troubleshooting logic for unexpected peaks in Py-GC-MS analysis.
References
- 1. The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pstc.org [pstc.org]
- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Analytical characterization of diterpenoid resins present in pictorial varnishes using pyrolysis-gas chromatography-mass spectrometry with on line trimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of Shellolic Acid
Welcome to the technical support center for the derivatization of shellolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups?
This compound is a major component of shellac, a natural resin. Its chemical structure is characterized by a cedrene (B97730) skeleton and contains multiple reactive functional groups: two carboxylic acid moieties and two hydroxyl groups (one secondary and one primary). This polyfunctional nature presents unique challenges in achieving selective derivatization.
Q2: What are the primary challenges encountered when derivatizing this compound?
Researchers often face several key challenges during the derivatization of this compound:
-
Low Reaction Yields: Esterification reactions of the carboxylic acid groups can be equilibrium-limited, leading to incomplete conversion and low yields of the desired derivative.
-
Side Reactions: The presence of multiple reactive sites can lead to undesired side reactions. For instance, under acidic conditions used for esterification, dehydration of the hydroxyl groups can occur. Intermolecular esterification can also lead to the formation of polymeric byproducts.
-
Poor Solubility: this compound has limited solubility in many common organic solvents, which can hinder reaction kinetics and efficiency.
-
Steric Hindrance: The rigid, polycyclic structure of this compound can cause steric hindrance, affecting the accessibility of certain functional groups to derivatizing reagents.
-
Purification Difficulties: The separation of the desired derivative from unreacted starting material, reagents, and byproducts can be challenging due to similar polarities.
Q3: Why is derivatization of this compound necessary?
Derivatization of this compound is performed for several reasons:
-
To improve its solubility in different solvents.
-
To enhance its thermal stability and volatility for analytical techniques like Gas Chromatography (GC).
-
To introduce new functional groups that can alter its biological activity or allow for further chemical modifications, which is particularly relevant in drug development.
Troubleshooting Guides
Esterification of Carboxylic Acid Groups (e.g., Synthesis of Dimethyl Shellolate)
Problem: Low yield of the desired ester.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the reaction towards the product, use a large excess of the alcohol (e.g., methanol) which can also serve as the solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] |
| Incomplete Reaction | Increase the reaction time and/or temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TDC).[1] |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., 0.1-0.2 equivalents of concentrated sulfuric acid) is used to effectively protonate the carboxylic acid.[2] |
| Water Contamination | Ensure all glassware and reagents, including the this compound and alcohol, are thoroughly dry, as water will shift the equilibrium back to the reactants.[1] |
Problem: Formation of a sticky, polymeric substance instead of the expected ester.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Intermolecular Esterification | High concentrations of this compound can lead to self-polymerization. Reduce the concentration of this compound by using a larger volume of the alcohol solvent.[1] Running the reaction at a lower temperature may also help to minimize this side reaction.[1] |
Problem: Difficulty in purifying the final ester product.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Presence of Acid Catalyst and Unreacted Starting Material | After the reaction, neutralize the acid catalyst by washing the organic extract with a saturated solution of sodium bicarbonate. Unreacted this compound will also be removed during this basic wash.[1] |
| Formation of Non-polar Byproducts (e.g., from dehydration) | Use column chromatography on silica (B1680970) gel for purification. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the desired ester from byproducts.[2] |
Derivatization of Hydroxyl Groups
Problem: Incomplete or no reaction at the hydroxyl sites.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Steric Hindrance | The hydroxyl groups in this compound derivatives can be sterically hindered. For silylation, use a strong silylating agent like BSTFA with 1% TMCS and heat the reaction (e.g., 60-70°C) to overcome the activation energy barrier. For acylation, a catalyst like DMAP can be added to accelerate the reaction with acylating agents like acetic anhydride (B1165640). |
| Insufficient Reagent | Use a molar excess of the derivatizing reagent to ensure complete reaction. |
| Inappropriate Solvent | Ensure the this compound derivative is fully dissolved in a suitable anhydrous solvent (e.g., pyridine (B92270) for acylation, or a non-polar solvent like hexane (B92381) or dichloromethane (B109758) after initial reaction for silylation). |
Problem: Lack of selectivity between the primary and secondary hydroxyl groups.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Similar Reactivity | To achieve selective derivatization, a protecting group strategy is often necessary. This involves protecting one hydroxyl group while derivatizing the other, followed by deprotection. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. Silyl ethers with varying steric bulk (e.g., TMS, TBS, TIPS) can sometimes offer a degree of selectivity for the less sterically hindered primary hydroxyl group. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Shellolate via Fischer Esterification
This protocol describes the conversion of the two carboxylic acid groups of this compound into their corresponding methyl esters.[2]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of dimethyl shellolate.
Procedure:
-
Dissolution: Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) with continuous stirring.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297). Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[2]
Protocol 2: Silylation of Dimethyl Shellolate Hydroxyl Groups
This protocol is for the derivatization of the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers, which is often required for GC-MS analysis.[2]
Workflow Diagram:
Caption: Experimental workflow for the silylation of dimethyl shellolate.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of dimethyl shellolate into a reaction vial. Add a suitable anhydrous solvent (e.g., pyridine) to dissolve the sample.
-
Reagent Addition: Add a molar excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2]
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60-70°C for 60 minutes.[2]
-
Dilution: After cooling to room temperature, dilute the sample with an anhydrous non-polar solvent like hexane or dichloromethane.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Protocol 3: Acylation of Dimethyl Shellolate Hydroxyl Groups
This protocol describes the formation of acetate esters from the hydroxyl groups.
Workflow Diagram:
Caption: Experimental workflow for the acylation of dimethyl shellolate.
Procedure:
-
Sample Preparation: Dissolve dimethyl shellolate in anhydrous pyridine in a reaction vial.
-
Reagent Addition: Add a molar excess of acetic anhydride to the solution.
-
Reaction: Tightly cap the vial and stir the mixture at room temperature for 24 hours. For less reactive hydroxyls, gentle heating (40-50°C) may be necessary.
-
Work-up: Add dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent. The resulting acetylated product can be further purified if necessary.
References
preventing polymerization of Shellolic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shellolic acid. The information focuses on preventing its polymerization during storage to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
This compound is a primary constituent of shellac, a natural resin. It is a polyhydroxy carboxylic acid, meaning its chemical structure contains multiple hydroxyl (-OH) and carboxyl (-COOH) functional groups. These groups can react with each other through a process called esterification, leading to the formation of larger molecules or polymers. This polymerization, often referred to as "aging," can alter the physical and chemical properties of this compound, such as its solubility, viscosity, and reactivity, which can negatively impact experimental outcomes.
Q2: What is the primary mechanism of this compound polymerization during storage?
The primary mechanism of this compound polymerization during storage is inter- and intra-molecular esterification. This is a condensation reaction where a hydroxyl group from one this compound molecule (or another hydroxy acid present in shellac) reacts with a carboxyl group of another molecule, forming an ester linkage and releasing a molecule of water. This process can continue, leading to the formation of oligomers and polymers, which can render the this compound insoluble and unsuitable for many applications.
Q3: What are the main factors that accelerate the polymerization of this compound?
The main factors that accelerate the polymerization of this compound are:
-
Temperature: Higher temperatures significantly increase the rate of esterification.
-
Humidity: The presence of moisture can paradoxically facilitate the initial stages of degradation, although the esterification reaction itself produces water. High humidity can also lead to physical changes in the material.
-
Light: Exposure to UV light can also contribute to the degradation and polymerization of this compound.
Troubleshooting Guides
Problem: My this compound has become insoluble in the recommended solvent.
-
Possible Cause: This is a strong indication that significant polymerization has occurred. The formation of larger polymer chains reduces the solubility of the material.
-
Solution:
-
Confirm the extent of polymerization using analytical methods such as determining the acid value or using FTIR spectroscopy to observe changes in the hydroxyl and carbonyl bands.
-
Unfortunately, once extensively polymerized, reversing the process is often not feasible. It is recommended to use a fresh, properly stored batch of this compound for your experiments.
-
To prevent this in the future, implement the recommended storage conditions outlined in the FAQs.
-
Problem: I am observing inconsistencies in my experimental results when using different batches of this compound.
-
Possible Cause: Batch-to-batch variability can be due to differences in the initial purity of the this compound or variations in the extent of polymerization that has occurred during storage.
-
Solution:
-
Characterize each new batch of this compound upon receipt to establish a baseline for its properties. Key parameters to measure include the acid value and a baseline FTIR spectrum.
-
Store all batches under identical, optimal conditions to minimize variations in aging.
-
If possible, use Gel Permeation Chromatography (GPC) to assess the molecular weight distribution of each batch, which can provide a more detailed picture of the extent of polymerization.
-
Data Presentation
Table 1: Effect of Storage Time at Ambient Conditions on the Acid Value of Shellac
| Storage Time (Months) | Average Acid Value (mg KOH/g) |
| 0 | 73.0 |
| 3 | ~73.0 |
| 6 | Slightly decreased from initial |
| 12 | Remained relatively stable after the initial decrease |
| 15 | Remained relatively stable after the initial decrease |
| 18 | Remained relatively stable after the initial decrease |
Note: This data is based on studies of shellac stored in various packaging materials under ambient conditions. The acid value is a measure of the free carboxylic acid groups; a decrease indicates that these groups are being consumed through esterification (polymerization). While there was no appreciable change in acid value in some studies, a slight decrease is generally expected over time.[1]
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (ideally refrigerated at 2-8°C) | To significantly slow down the rate of esterification. |
| Humidity | Dry (low relative humidity) | To minimize moisture-related degradation. |
| Light | In the dark (amber-colored containers) | To prevent light-induced degradation. |
| Atmosphere | Inert gas (e.g., nitrogen or argon) if possible | To prevent oxidation, which can also contribute to degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent contamination and exposure to air and moisture. |
Experimental Protocols
Protocol 1: Determination of Acid Value
This method determines the amount of free carboxylic acid groups in a sample of this compound. A decrease in the acid value over time is indicative of polymerization.
Materials:
-
This compound sample
-
Solvent mixture (e.g., neutralized ethanol (B145695) or a mixture of toluene (B28343) and ethanol)
-
Standardized potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M in ethanol)
-
Phenolphthalein (B1677637) indicator solution
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 1-2 g of the this compound sample into a flask.
-
Add a sufficient volume of the solvent mixture (e.g., 50-100 mL) to dissolve the sample completely. Gentle warming may be necessary.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized KOH solution while stirring continuously.
-
The endpoint is reached when the solution turns a faint but permanent pink color.
-
Record the volume of KOH solution used.
-
Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = (V × N × 56.1) / W
Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the this compound sample (g)
-
Protocol 2: Monitoring Polymerization by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes that occur during the polymerization of this compound. Specifically, changes in the hydroxyl (-OH) and carbonyl (C=O) stretching bands can be observed.
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount of the this compound sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method:
-
Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., ethanol).
-
Cast the solution onto an IR-transparent window (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.
-
Analysis:
-
Obtain an FTIR spectrum of the prepared sample over the range of 4000-400 cm⁻¹.
-
As polymerization (esterification) proceeds, observe the following changes in the spectrum:
-
A decrease in the intensity of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹).
-
A decrease in the intensity of the O-H stretching band of the alcohol groups (typically around 3400 cm⁻¹).
-
An increase in the intensity of the C-O stretching band of the newly formed ester groups (typically in the region of 1300-1100 cm⁻¹).
-
A potential shift in the C=O stretching band of the carbonyl group as it changes from a carboxylic acid to an ester environment (around 1700-1760 cm⁻¹).
-
Protocol 3: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC separates molecules based on their size and can be used to monitor the increase in molecular weight as this compound polymerizes.
Experimental Conditions (Example):
-
Instrument: A standard GPC system with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the analysis of organic-soluble polymers (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used solvent.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (e.g., 10 mg).
-
Dissolve the sample in a known volume of the mobile phase (e.g., 10 mL) to create a solution of known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight polystyrene standards.
-
Analysis:
-
Inject the prepared sample solution into the GPC system.
-
The output chromatogram will show the distribution of molecular sizes in the sample. As polymerization progresses, the chromatogram will shift towards shorter retention times (higher molecular weights), and the calculated average molecular weight will increase.
-
Visualizations
Caption: Mechanism of this compound polymerization.
References
overcoming low solubility of Shellolic acid in experimental setups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for overcoming the low solubility of shellolic acid in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH? this compound is a major component of shellac, a natural resin.[1][2] Like shellac, it is an acidic compound with free carboxyl and hydroxyl groups.[3][4] In neutral or acidic water, these groups remain protonated, making the molecule less polar and thus poorly soluble.[3][5]
Q2: In which solvents is this compound soluble? this compound is readily soluble in alkaline aqueous solutions (pH > 7.2) and various organic solvents.[1][5][6] Common laboratory solvents include ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), and acetone.[7] It is generally insoluble in water at neutral or acidic pH and in non-polar hydrocarbon solvents.[5]
Q3: My this compound solution is clear in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening? This is a common issue known as solvent-shifting precipitation. While this compound is soluble in a strong organic solvent like DMSO, its solubility dramatically decreases when diluted into an aqueous environment like phosphate-buffered saline (PBS) or cell culture medium.[8][9] The final concentration of this compound in the medium likely exceeds its solubility limit in that aqueous system, causing it to crash out of solution.
Q4: Can I heat the solution to improve solubility? Gentle warming (e.g., to 37°C) can help accelerate the dissolution process, especially when preparing stock solutions in organic solvents.[10] However, prolonged or excessive heating should be avoided as it can lead to the degradation or polymerization of shellac and its components, which may alter its properties.[7]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems users may encounter when working with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder won't dissolve in aqueous buffer (e.g., PBS). | pH is too low. this compound requires an alkaline environment (pH > 7.2) to dissolve in water by forming a more soluble salt.[1][5] | 1. Adjust pH: Use a buffer with a pH of 7.4 or higher. If possible, slowly add a dilute base (e.g., 0.1 M NaOH) to your suspension until the powder dissolves, then adjust the final pH. 2. Use a Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent first. (See Protocol 1). |
| Precipitate forms immediately upon dilution of organic stock into aqueous media. | Exceeded Solubility Limit: The final concentration in the aqueous medium is too high. Localized Concentration: The method of addition creates a temporary zone of very high concentration, causing precipitation before the compound can disperse.[9] | 1. Lower Final Concentration: Reduce the target concentration of this compound in your final working solution. 2. Modify Dilution Technique: Add the stock solution dropwise into the vortexing aqueous medium to ensure rapid dispersion. 3. Use an Intermediate Dilution Step: Serially dilute the stock solution into mixtures of organic solvent and aqueous buffer before the final dilution. |
| Solution appears cloudy or a precipitate forms over time. | Slow Precipitation: The solution may be supersaturated, leading to gradual precipitation. pH Shift: The addition of the compound or other components may have altered the final pH of the medium, lowering solubility.[11] Salt Interaction: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in some media can potentially interact with the dissolved this compound salt, forming less soluble complexes.[12] | 1. Prepare Fresh Solutions: It is best practice to prepare working solutions fresh for each experiment.[8] 2. Verify Final pH: After adding all components, check and, if necessary, adjust the pH of the final working solution to ensure it remains in the optimal range (>7.2). 3. Filter Sterilize: If a fine precipitate appears, you may be able to remove it by filtering through a 0.22 µm filter, but be aware this will lower the effective concentration of your compound. |
Quantitative Data on Solubility
Direct quantitative solubility data for pure this compound is not widely published. However, its solubility characteristics can be inferred from extensive studies on shellac, its parent compound.
Table 1: Qualitative Solubility of this compound/Shellac
| Solvent / Solution Type | Solubility | Rationale / Notes |
| Water (Acidic, pH < 7.0) | Insoluble | The carboxylic acid groups are protonated, making the molecule nonpolar.[3][5] |
| Water (Alkaline, pH > 7.2) | Soluble | The carboxylic acid groups are deprotonated, forming a soluble salt. Complete dissolution is typically observed at pH > 7.4.[1] |
| Ethanol / Methanol | Soluble | Shellac and its components are known to be soluble in alcohols.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent suitable for creating concentrated stock solutions.[10] |
| Acetone | Soluble | Shellac is soluble in ketones. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low / Limited | While the pH is favorable, the aqueous nature limits high concentrations. Precipitation is a high risk upon addition of an organic stock.[8] |
| Ethers, Hydrocarbons | Partially Soluble to Insoluble | These solvents are generally not suitable for dissolving this compound.[5] |
Experimental Protocols & Workflows
Diagram: Workflow for Solubilizing this compound
Caption: Decision workflow for selecting the appropriate solubilization method.
Protocol 1: Preparing a Concentrated Stock Solution in an Organic Solvent
This is the recommended method for experiments involving aqueous media, such as cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine Stock Concentration: Calculate the desired stock concentration. It should be 100x to 1000x higher than the final working concentration to minimize the volume of organic solvent added to your aqueous system (typically ≤ 0.1% v/v).[13]
-
Weigh Compound: Accurately weigh the required amount of this compound powder into a sterile tube.
-
Add Solvent: Add the calculated volume of DMSO or ethanol to the tube. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of solvent.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[10]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting Organic Stock into Aqueous Medium (e.g., Cell Culture Medium)
Procedure:
-
Prepare Medium: Warm the required volume of your final aqueous medium (e.g., PBS, DMEM) to its working temperature (e.g., 37°C).
-
Vortex Medium: While vigorously vortexing or rapidly stirring the aqueous medium, add the required volume of the this compound stock solution in a slow, dropwise manner. This rapid dispersion is critical to prevent localized precipitation.
-
Final Mix: Continue to vortex or stir the final solution for another 30-60 seconds to ensure homogeneity.
-
Inspect: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting diagram below.
Diagram: Troubleshooting Precipitation Issues
Caption: A logical flowchart for troubleshooting precipitation problems.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. phexcom.com [phexcom.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Shellac-Derived Compounds in Formulations
This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with shellac-derived compounds. The information addresses common stability issues encountered during experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of stability issues with shellac-based formulations?
A1: The primary cause of instability in shellac formulations is the chemical aging process, specifically auto-polymerization or self-esterification.[1][2] Shellac is a natural polyester (B1180765) composed of polyhydroxy fatty acids and sesquiterpene acids.[3] Over time, the free hydroxyl and carboxylic acid groups within the shellac molecules react with each other, forming more ester bonds.[1] This cross-linking leads to an increase in molecular weight, making the shellac harder, more brittle, and less soluble.[2] This process is accelerated by heat and is more pronounced in shellac's free acid form compared to its salt forms.[4][5]
Q2: Why do my shellac-coated tablets show delayed or incomplete dissolution in intestinal fluid after storage?
A2: Delayed or incomplete dissolution after storage is a classic sign of shellac aging. The self-esterification process reduces the number of free carboxylic acid groups.[1] These acidic groups are responsible for the ionization and dissolution of the shellac coating in the higher pH of the small intestine (typically pH > 7.0).[6][7] As polymerization occurs, the aged shellac becomes less soluble in intestinal fluid, which can lead to incomplete drug release.[6] One study noted that some aged shellac batches do not dissolve completely even at a pH of 8.0.[6]
Q3: Can the type of solvent used in the formulation affect the stability of the shellac coating?
A3: Yes, the solvent system is critical. Shellac films prepared from traditional alcoholic solutions are known to have significant stability problems, showing a pronounced hardening over time due to polymerization.[4] In contrast, aqueous ammoniacal solutions of shellac produce more stable films.[4] In these aqueous systems, the shellac exists as an ammonium (B1175870) salt, which prevents the carboxylic acid groups from participating in the esterification reaction, thus inhibiting the aging process.[4][6]
Q4: What is the role of a plasticizer in a shellac formulation and how does it impact stability?
A4: Plasticizers are added to shellac formulations to increase the flexibility and reduce the brittleness of the coating.[8] They work by inserting themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[8][9] Certain plasticizers, like polyethylene (B3416737) glycol (PEG) 400, can also enhance the stability of shellac films.[5] They can interfere with the cross-linking reaction between shellac molecules, thereby slowing down the polymerization process.[5] However, the choice and concentration of the plasticizer are crucial, as improper selection can sometimes fail to prevent stability issues.[8]
Troubleshooting Guides
Issue 1: Premature Dissolution of Enteric Coating in Gastric Fluid
Your enteric-coated formulation fails the acid stage of the dissolution test, releasing the active pharmaceutical ingredient (API) too early in simulated gastric fluid (0.1 N HCl).
Possible Causes & Solutions
| Cause | Troubleshooting Action |
| Insufficient Coating Thickness | Increase the coating weight gain on the tablets or beads. A thicker coat provides better acid resistance. An in-process test in 0.1 N HCl can help determine the minimum effective coating level. |
| Cracked or Imperfect Film | Optimize coating process parameters such as inlet air temperature and spray rate. Low temperatures can cause cracks in the film.[4] Ensure proper plasticizer levels to improve film flexibility. |
| Inappropriate Formulation | For aqueous formulations, ensure the shellac is fully solubilized as a salt (e.g., ammonium salt). The free-acid form is less resistant.[4] Consider adding other hydrophilic polymers like HPMC, which can sometimes improve film integrity, but be aware this may also increase water permeability. |
| Interaction with Formulation Core | An acidic subcoat can sometimes be used to modulate the release profile of shellac.[10] Ensure the core components are not interacting negatively with the shellac coating. |
Issue 2: Changes in Physical Properties (Color, Hardness, Brittleness) During Storage
You observe that your shellac-coated tablets or films become darker, harder, or more brittle over time, especially under accelerated stability conditions (e.g., 40°C / 75% RH).
Possible Causes & Solutions
| Cause | Troubleshooting Action |
| Polymerization (Aging) | This is the most common cause. The cross-linking of shellac polymers leads to hardening.[1] |
| High Storage Temperature & Humidity | Heat and humidity accelerate the polymerization process.[5] Store shellac raw materials and finished products in controlled, cool, and dry conditions. |
| Formulation Type | Shellac in its acidic form, often used in alcoholic solutions, is highly prone to aging.[4] Switch to an aqueous ammoniacal solution to improve long-term stability.[4][6] |
| Inadequate Plasticization | Insufficient or improper plasticizer can lead to brittle films that are more susceptible to cracking. Evaluate the type and concentration of the plasticizer. PEG 400 has been shown to improve stability by interfering with polymerization.[5] |
Data on Shellac Stability
The aging of shellac leads to measurable changes in its physicochemical properties.
Table 1: Effect of Aging on Handmade Shellac Properties (Ambient Storage)
| Storage Time (Months) | Flow (mm) | Life (Heat Polymerization Time, min) | Acid Value |
| 0 | 88 | 52 | 73 |
| 3 | 84 - 88 | 48 | ~73 |
| 6 | 82 | 48 | Slightly Decreased |
| 9 | 58 - 65 | 44 | Stable |
| 12 | ~55 | 42 | Stable |
| 18 | 53 | 42 | Stable |
Data synthesized from Sharma SC, et al., 2014.[2][11]
Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of Shellac Films
| Plasticizer Added | Effect on Glass Transition Temperature (Tg) |
| None (Control) | Baseline Tg (approx. 41-49°C)[12] |
| General Effect | The addition of a plasticizer decreases the Tg of the shellac film.[8][9] |
| PEG 400 | Effectively plasticizes and can improve stability.[5] |
| Diethyl Phthalate, Triacetin | Act as plasticizers but may offer less stability improvement compared to PEG 400 due to higher volatility.[8] |
Key Experimental Protocols
Protocol 1: USP Dissolution Test for Enteric-Coated Dosage Forms
This protocol is a standard method to assess the integrity of the enteric coat in an acidic medium and the subsequent drug release in a neutral medium.
Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle), as specified for the product.
Procedure:
-
Acid Stage (Gastric Resistance): a. Prepare the dissolution medium: 750 mL of 0.1 N HCl.[13] b. Equilibrate the medium to 37 ± 0.5°C in the dissolution vessel.[14] c. Place one dosage form in each vessel and start the apparatus at the specified rotation speed (e.g., 100 rpm).[10] d. Operate for 2 hours. e. At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of API dissolved should not exceed the limit specified in the monograph (typically <10%).[13]
-
Buffer Stage (Drug Release): a. Immediately after the acid stage, add 250 mL of a pre-equilibrated (37 ± 0.5°C) 0.20 M solution of tribasic sodium phosphate (B84403) to each vessel.[15] This will adjust the pH to approximately 6.8. b. Continue the test for the time specified in the monograph (e.g., 45 minutes). c. Withdraw samples at the specified time points from a zone midway between the medium surface and the top of the paddle/basket, at least 1 cm from the vessel wall.[14] d. Analyze the samples for API content using a validated analytical method (e.g., HPLC).
Protocol 2: FT-IR Analysis for Monitoring Shellac Polymerization
Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the chemical changes in shellac films as they age. The key is to observe the changes in the hydroxyl and carbonyl functional groups.
Apparatus: FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or set up for film transmission.
Procedure:
-
Sample Preparation: a. Cast a thin film of the shellac formulation onto a suitable IR-transparent substrate (e.g., KBr disc) or prepare a self-supporting film. b. Prepare several identical samples for analysis at different time points (e.g., initial, 1 month, 3 months) under specific storage conditions. c. Alternatively, use the KBr disc method by grinding a small amount of the shellac film with KBr powder and pressing it into a pellet.[16]
-
Data Acquisition: a. Obtain a background spectrum of the empty sample holder or KBr pellet. b. Place the shellac film/pellet in the spectrometer and acquire the spectrum. A typical range is 4000–400 cm⁻¹.[7]
-
Spectral Analysis: a. Identify the key absorption bands:
- O-H stretching: A broad band around 3400 cm⁻¹.[16]
- C=O (Ester/Carboxylic Acid) stretching: A sharp band around 1716 cm⁻¹.[16]
- C-H stretching: Bands around 2930 cm⁻¹.[17] b. Monitor for Polymerization: As self-esterification proceeds, the concentration of hydroxyl (-OH) groups decreases, and the concentration of ester (C=O) groups increases. c. Quantitative Analysis (Relative): To track the change, normalize the peak intensities of the O-H and C=O bands to an internal standard band that does not change, such as the C-H stretching band at ~2930 cm⁻¹. A decrease in the (O-H / C-H) ratio and an increase in the (C=O / C-H) ratio over time indicates polymerization.[17][18]
Visualizations
Caption: Troubleshooting workflow for premature drug release.
Caption: Self-esterification (aging) pathway of shellac.
References
- 1. researchgate.net [researchgate.net]
- 2. demo8.purnank.co.in [demo8.purnank.co.in]
- 3. researchgate.net [researchgate.net]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. Effect of salts and plasticizers on stability of shellac film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. JAIC 1992, Volume 31, Number 2, Article 6 (pp. 225 to 236) [cool.culturalheritage.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. testinglab.com [testinglab.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. usp.org [usp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Shellolic Acid Release
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of shellac for the release of shellolic acid.
Frequently Asked Questions (FAQs)
Q1: What is shellac and why is enzymatic hydrolysis used for this compound release?
A1: Shellac is a natural resin secreted by the lac insect, Kerria lacca. It is a complex polyester (B1180765) composed of various hydroxy aliphatic and sesquiterpenoid acids, including this compound and aleuritic acid.[1][2] Enzymatic hydrolysis is a targeted and mild method to break the ester bonds within the shellac polymer to release its constituent acids, such as this compound, offering an alternative to harsh chemical hydrolysis methods that can lead to unwanted side reactions and degradation of target compounds.[3][4]
Q2: Which types of enzymes are suitable for hydrolyzing shellac?
A2: Shellac is a natural polyester. Therefore, enzymes with esterase activity are the most suitable candidates for its hydrolysis. These include lipases, esterases, and cutinases, which are known to hydrolyze ester bonds in various polyesters.[3][5] The selection of a specific enzyme will depend on factors such as the specific linkages in the shellac, pH and temperature stability, and cost.
Q3: What are the key parameters to optimize for efficient this compound release?
A3: The key parameters to optimize for maximizing the yield of this compound include:
-
Enzyme Selection: Choosing an enzyme with high specificity and activity towards shellac's ester bonds.
-
Enzyme Concentration: Determining the optimal enzyme-to-substrate ratio.
-
Substrate Preparation: Pre-treatment of shellac to increase its surface area and accessibility to the enzyme.
-
Reaction Temperature: Operating at the enzyme's optimal temperature for maximum activity without causing denaturation.[6]
-
pH of the Reaction Buffer: Maintaining the pH at the enzyme's optimum for catalytic activity.[6]
-
Reaction Time: Determining the incubation time required to achieve maximum product release without product degradation.
Q4: How can I monitor the release of this compound during the hydrolysis reaction?
A4: The concentration of released this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7] A suitable method would involve separating the organic acids in the reaction mixture on a C18 column and quantifying the this compound peak by comparing its area to a standard curve of known concentrations.
Q5: What are some common challenges in the enzymatic hydrolysis of shellac?
A5: Common challenges include:
-
Low Yield of this compound: This can be due to an inappropriate enzyme, suboptimal reaction conditions, or enzyme inhibition.
-
Enzyme Inactivation: The enzyme may lose activity due to non-optimal pH, temperature, or the presence of inhibitors in the shellac raw material.
-
Substrate Insolubility: Shellac is not readily soluble in aqueous buffers, which can limit the enzyme's access to the ester bonds.
-
Product Inhibition: The accumulation of reaction products, such as this compound or other released acids, may inhibit enzyme activity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic hydrolysis of shellac for this compound release.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Inappropriate Enzyme: The selected enzyme may have low specificity for the ester bonds in shellac. 4. Substrate Unavailability: The shellac may not be sufficiently dispersed in the reaction mixture, limiting enzyme access. 5. Presence of Inhibitors: The raw shellac may contain natural inhibitors of the enzyme. | 1. Test Enzyme Activity: Use a standard substrate for the enzyme class (e.g., p-nitrophenyl butyrate (B1204436) for lipases) to confirm its activity. 2. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal conditions for shellac hydrolysis. Refer to the enzyme's technical datasheet for its optimal range. 3. Screen Different Enzymes: Test a panel of enzymes (lipases, esterases, cutinases) from different sources. 4. Improve Substrate Dispersion: Grind the shellac into a fine powder to increase surface area. Consider using co-solvents (e.g., a low percentage of a water-miscible organic solvent) that do not inactivate the enzyme. 5. Pre-treat Shellac: Wash the shellac with a suitable solvent to remove potential inhibitors before hydrolysis. |
| Reaction Rate Decreases Over Time | 1. Enzyme Instability: The enzyme may be unstable under the reaction conditions for extended periods. 2. Product Inhibition: Accumulation of this compound or other byproducts may be inhibiting the enzyme. 3. Substrate Depletion: The accessible ester bonds in the shellac have been hydrolyzed. 4. pH Shift: The release of acidic products may be lowering the pH of the reaction mixture, moving it away from the enzyme's optimum. | 1. Assess Enzyme Stability: Incubate the enzyme under reaction conditions without the substrate and measure its activity over time. 2. Remove Products: If possible, use a method to remove the products from the reaction mixture as they are formed (e.g., using a biphasic system or adsorption). 3. Monitor Substrate Consumption: Analyze the remaining shellac to determine if the hydrolysis has reached completion. 4. Use a pH-stat or a stronger buffer: Maintain a constant pH throughout the reaction. |
| Inconsistent Results Between Batches | 1. Variability in Shellac Composition: The composition of natural shellac can vary depending on its origin and processing.[8] 2. Inconsistent Enzyme Activity: The activity of the enzyme preparation may vary between lots. 3. Inconsistent Experimental Setup: Minor variations in temperature, pH, or substrate concentration can lead to different results. | 1. Characterize Shellac Batches: Analyze the acid value and composition of each new batch of shellac. 2. Standardize Enzyme Activity: Always determine the specific activity of a new batch of enzyme before use. 3. Maintain Strict Control Over Experimental Parameters: Use calibrated equipment and prepare fresh solutions for each experiment. |
Data Presentation: Comparison of Potential Enzymes for Shellac Hydrolysis
The following table summarizes the general characteristics of enzyme classes that can be used for the hydrolysis of polyesters like shellac. The optimal conditions can vary significantly for specific enzymes within each class.
| Enzyme Class | Source Examples | Typical Optimal pH | Typical Optimal Temperature (°C) | Key Characteristics |
| Lipases | Candida antarctica, Rhizomucor miehei, Porcine Pancreas | 6.0 - 9.0 | 30 - 60 | Broad substrate specificity, often active at the oil-water interface.[5][9] |
| Esterases | Porcine Liver, Bacillus species | 7.0 - 8.5 | 25 - 50 | High specificity for short-chain esters, but can also act on some polyesters.[3] |
| Cutinases | Humicola insolens, Fusarium solani | 7.0 - 9.0 | 40 - 70 | Specifically adapted to hydrolyze the plant polyester cutin, making them excellent candidates for other polyesters.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of Shellac
This protocol provides a starting point for the optimization of this compound release.
1. Materials:
-
Shellac powder (dewaxed, decolorized)
-
Selected enzyme (e.g., Lipase from Candida antarctica)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Incubator shaker
2. Procedure:
-
Substrate Preparation: Suspend shellac powder in the phosphate buffer to a final concentration of 1-10% (w/v). Stir the suspension for 30 minutes at room temperature to ensure it is well-dispersated.
-
pH Adjustment: Adjust the pH of the shellac suspension to the optimal pH for the chosen enzyme using NaOH or HCl.
-
Enzyme Addition: Add the enzyme to the shellac suspension. The enzyme concentration should be optimized, but a starting point of 1-5% (w/w of substrate) is recommended.
-
Incubation: Incubate the reaction mixture in a shaker at the optimal temperature for the enzyme for a defined period (e.g., 24-72 hours).
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., by placing the reaction vessel in a boiling water bath for 10-15 minutes).[6]
-
Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet any remaining solids. Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol describes a general method for the quantification of this compound.
1. Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
Filtered and degassed mobile phase
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid or formic acid. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Gradient to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: Gradient back to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 210 nm[7]
-
Column Temperature: 25-30 °C
3. Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition).
-
Analysis: Inject the standards and the prepared samples from the hydrolysis reaction onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Calculate the concentration of this compound in the samples by integrating the peak area and comparing it to the standard curve.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of shellac.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. publications.drdo.gov.in [publications.drdo.gov.in]
- 2. mdpi.com [mdpi.com]
- 3. research.monash.edu [research.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme technology for functionalisation of polyester - Fibre2Fashion [fibre2fashion.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Batch-to-Batch Variability of Natural Shellolic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the batch-to-batch variability of natural Shellolic acid, a key component of Shellac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistency important in pharmaceutical applications?
A1: this compound is a major constituent of Shellac, a natural resin secreted by the lac insect (Kerria lacca).[1][2] In the pharmaceutical industry, Shellac is extensively used as a coating material for tablets and capsules, particularly for enteric coatings that protect drugs from the acidic environment of the stomach.[3][4] The consistency of this compound content and the overall composition of Shellac are crucial as they directly influence the physicochemical properties of the coating, such as its dissolution pH, which in turn affects the drug's release profile, bioavailability, and ultimately its therapeutic efficacy.[5][6][7]
Q2: What are the primary causes of batch-to-batch variability in natural this compound?
A2: The variability of natural this compound is intrinsically linked to the source and processing of Shellac. Key contributing factors include:
-
Biological and Environmental Factors: The species of the lac insect, the type of host tree it feeds on, and the geographic and climatic conditions during the resin's production all impact the chemical composition of the raw lac.[2][8][9]
-
Harvesting and Processing Methods: The techniques used to harvest and refine the raw lac into Shellac, such as solvent extraction or bleaching, can introduce variations.[2][3] The bleaching process, for instance, can alter the molecular structure and reactivity of Shellac components.[2]
-
Aging and Storage Conditions: Shellac undergoes aging, a process of slow polymerization, which can alter its properties over time.[2][6] This can lead to changes in solubility and dissolution characteristics. Improper storage conditions, such as exposure to heat and light, can accelerate these changes.
Q3: What are the critical quality attributes (CQAs) to monitor for ensuring the consistency of Shellac batches?
A3: To ensure consistent performance, especially in applications like enteric coatings, several CQAs of Shellac should be monitored:
-
Acid Value: This parameter reflects the amount of free carboxylic acid groups and is a good indicator of the quality and age of the Shellac. A lower acid value may indicate a higher degree of polymerization due to aging.[6]
-
Dissolution Profile: The rate and extent of Shellac dissolution at different pH values are critical for its function as an enteric coating. Inconsistent dissolution profiles can lead to premature or delayed drug release.[5][6]
-
Glass Transition Temperature (Tg): The Tg is a measure of the polymer's physical state and can be affected by the composition and aging of the Shellac.[6]
-
Impurity Profile: The presence of impurities, either from the natural source or introduced during processing, can affect the performance and safety of the final drug product.[8]
Q4: How can I troubleshoot inconsistent drug release from my Shellac-coated formulation?
A4: Inconsistent drug release is a common issue stemming from Shellac variability. A systematic troubleshooting approach is recommended. Refer to the Troubleshooting Guide section and the logical workflow diagram below for a step-by-step process to identify and address the root cause.
Troubleshooting Guides
Issue 1: Premature Drug Release in Acidic Media
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Acid Value of Shellac Batch | Review the Certificate of Analysis (CoA) for the acid value. Perform an in-house acid value determination as per the provided protocol. | Source Shellac with a higher acid value within the acceptable range. A higher acid value generally corresponds to better resistance to acidic conditions. |
| Inadequate Coating Thickness | Measure the coating thickness of the tablets or pellets. | Increase the coating level and ensure uniform application during the coating process. |
| Presence of Impurities | Analyze the Shellac for impurities that may compromise the integrity of the coating. | Use a higher purity grade of Shellac. Perform impurity profiling using techniques like HPLC-MS. |
| Improper Coating Formulation | Review the coating formulation, including the type and concentration of plasticizers and other excipients. | Optimize the coating formulation. Some plasticizers can affect the enteric properties of Shellac. |
Issue 2: Delayed or Incomplete Drug Release in Intestinal pH
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Degree of Shellac Polymerization (Aging) | Determine the age of the Shellac batch and its storage conditions. Measure the dissolution rate at the target intestinal pH. | Use a fresh batch of Shellac. Store Shellac in a cool, dark place to minimize aging. |
| Excessive Coating Thickness | Evaluate the coating level on the dosage form. | Reduce the coating thickness while ensuring adequate gastric resistance. |
| Interaction with other Excipients | Investigate potential interactions between the Shellac coating and other components of the formulation. | Reformulate with alternative excipients that do not adversely interact with the Shellac coating. |
| Incorrect Dissolution Test Conditions | Verify the pH and composition of the dissolution medium. | Ensure the dissolution test method is appropriate for the specific enteric-coated product and reflects in-vivo conditions as closely as possible. |
Data Presentation
The following table illustrates the potential batch-to-batch variability of key quality parameters for natural Shellac, based on typical ranges reported in the literature. This data is for illustrative purposes to highlight the importance of batch-specific analysis.
| Parameter | Batch A | Batch B | Batch C | Typical Acceptable Range |
| This compound Content (%) | 12.5 | 18.2 | 9.8 | 8 - 25% |
| Acid Value (mg KOH/g) | 75 | 68 | 82 | 60 - 90 |
| Dissolution at pH 6.8 (%, 60 min) | 85 | 72 | 91 | > 80% |
| Glass Transition Temp. (Tg, °C) | 42 | 48 | 39 | 35 - 50 °C |
Experimental Protocols
Determination of Acid Value of Shellac
Principle: The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the substance.
Apparatus:
-
Analytical balance
-
250 mL Erlenmeyer flask
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
Reagents:
-
Ethanol (B145695) (95%), neutralized
-
Potassium hydroxide (KOH) solution, 0.1 N, standardized
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Accurately weigh about 2.0 g of the ground Shellac sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol to the flask.
-
Gently warm the mixture on a magnetic stirrer with a hot plate to dissolve the Shellac.
-
Cool the solution to room temperature.
-
Add 3-5 drops of phenolphthalein indicator solution.
-
Titrate the solution with standardized 0.1 N KOH solution until a permanent faint pink color is observed.
-
Record the volume of KOH solution used.
-
Perform a blank titration with 50 mL of neutralized ethanol.
Calculation: Acid Value = (V - Vb) * N * 56.1 / W Where:
-
V = Volume of KOH solution used for the sample (mL)
-
Vb = Volume of KOH solution used for the blank (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the Shellac sample (g)
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
Principle: This method uses reverse-phase HPLC with UV detection to separate and quantify this compound in a Shellac sample.
Apparatus:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Syringes and syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Sample Preparation:
-
Accurately weigh about 100 mg of the Shellac sample into a 50 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, and bring to volume. Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 20% acetonitrile and increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound reference standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: A typical experimental workflow for the quality control of a new batch of natural this compound (Shellac).
Caption: A logical workflow for troubleshooting batch-to-batch variability issues in pharmaceutical products.
Caption: The logical relationship between this compound variability and its potential impact on cellular signaling pathways.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Enteric coating - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Excipient variability in drug products | IFF - Pharma Solutions [pharma.iff.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Shellolic Acid Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Shellolic acid, a key component of shellac. The selection of an appropriate analytical technique is critical for ensuring the quality, stability, and safety of pharmaceutical excipients and food additives derived from this natural resin. This document outlines the performance characteristics of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for the analysis of this compound, supported by available experimental data.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the performance of HPLC-MS/MS, GC-MS, and Py-GC-MS based on available validation data. It is important to note that while validated methods for this compound using HPLC-MS/MS have been reported, specific quantitative validation data for GC-MS and Py-GC-MS for this particular analyte is limited in the public domain. Therefore, performance data for analogous terpenic acids analyzed by these methods are provided as a reference.
| Parameter | HPLC-MS/MS | GC-MS (with Derivatization) | Py-GC-MS (with Derivatization) |
| Linearity (r²) | > 0.99 | > 0.994 (for similar organic acids) | > 0.990 (for similar organic compounds) |
| Limit of Detection (LOD) | Low ng/mL range | ng/g range (for other organic acids) | ng range (for phthalates) |
| Limit of Quantification (LOQ) | Low ng/mL range | ng/g range (for other organic acids) | ng range (for phthalates) |
| Accuracy (% Recovery) | Typically 95-105% | 93-95% (for other organic acids) | Acceptable (%RE < 20% for phthalates) |
| Precision (%RSD) | < 15% | < 15% (for similar organic acids) | < 20% (for phthalates) |
| Sample Preparation | Simple extraction | Derivatization required | Minimal, direct analysis |
| Selectivity | High | High | High |
| Throughput | High | Moderate | High |
Note: A validation study for an HPLC-MS/MS method for the determination of aleuritic, butolic, and shellolic acids in bleached shellac has been reported by the European Food Safety Authority (EFSA). The validation covered specificity, limit of quantification (LOQ), precision (%RSD), and accuracy (% recovery)[1][2].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-MS/MS, GC-MS, and Py-GC-MS.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the direct analysis of this compound without the need for derivatization.
Sample Preparation:
-
Accurately weigh a portion of the shellac sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (m/z): [M-H]⁻ for this compound.
-
Product Ions: Specific fragment ions of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high-resolution separation and is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the shellac sample.
-
Perform an alkaline hydrolysis to break down the polyester (B1180765) structure of shellac and liberate the constituent acids.
-
Extract the acidic components with an organic solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract using a suitable silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or by methylation (e.g., with trimethylsulfonium (B1222738) hydroxide (B78521) - TMSH) to convert the carboxylic acid and hydroxyl groups into their volatile trimethylsilyl (B98337) (TMS) or methyl esters/ethers.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of all components.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for the direct analysis of complex solid materials like resins without the need for sample dissolution or derivatization, making it a very rapid method.
Sample Preparation:
-
Place a small amount of the solid shellac sample (microgram range) into a pyrolysis cup.
Pyrolysis Conditions:
-
Pyrolysis Temperature: A specific temperature is selected to thermally fragment the shellac polymer into its constituent monomers, including this compound derivatives.
-
Derivatization (optional, in-situ): In some cases, a derivatizing agent like tetramethylammonium (B1211777) hydroxide (TMAH) can be added to the sample prior to pyrolysis to perform in-situ methylation, which improves the volatility and chromatographic behavior of the acidic components.
Chromatographic and Mass Spectrometry Conditions:
-
The GC-MS conditions are similar to those described for the conventional GC-MS method. The separation and detection of the pyrolyzates are performed using a capillary GC column and a mass spectrometer.
Workflow and Pathway Visualizations
To ensure the reliability and accuracy of an analytical method, a thorough validation process is essential. The following diagrams illustrate a typical workflow for analytical method validation and a simplified representation of the analytical pathways.
Caption: Workflow for Analytical Method Validation.
Caption: Analytical Pathways for this compound.
References
A Comparative Analysis of the Bioactivity of Shellolic Acid Isomers
A comprehensive guide for researchers and drug development professionals on the biological activities of shellolic acid isomers, presenting available experimental data and detailed methodologies.
This compound, a major constituent of shellac, a natural resin produced by the lac insect (Kerria lacca), has garnered interest for its potential biological activities.[1] This guide provides a comparative overview of the known bioactivities of its isomers, primarily focusing on a series of recently identified shellolic esters. The information presented herein is based on available scientific literature and aims to facilitate further research and drug discovery efforts.
Comparative Bioactivity of this compound Esters
A key study by Lu et al. (2018) led to the isolation and structural identification of six new sesquiterpenoid esters, designated as Shellolic esters A-F. These compounds, along with other known lac dyes, were evaluated for their antibacterial, cytotoxic, and anti-inflammatory activities.[2]
Antibacterial Activity
The study revealed that among the six new shellolic esters, Shellolic ester B and Shellolic ester D exhibited considerable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] In contrast, Shellolic esters A, C, E, and F did not show significant activity. Unfortunately, specific minimum inhibitory concentration (MIC) values from this study are not publicly available, limiting a quantitative comparison.[1]
Table 1: Summary of Reported Antibacterial Activity of this compound Esters
| Compound | Bacterial Strain | Gram Stain | Reported Activity |
| Shellolic ester B | Bacillus subtilis | Positive | Active[2] |
| Staphylococcus aureus | Positive | Active[2] | |
| Escherichia coli | Negative | Active[2] | |
| Shellolic ester D | Bacillus subtilis | Positive | Active[2] |
| Staphylococcus aureus | Positive | Active[2] | |
| Escherichia coli | Negative | Active[2] | |
| Shellolic esters A, C, E, F | B. subtilis, S. aureus, E. coli | - | Inactive[2] |
Cytotoxicity
The same study investigated the cytotoxic potential of Shellolic esters A-F against a panel of human cancer cell lines. The results indicated a lack of significant cytotoxic activity for all tested isomers.[1][2]
Table 2: Summary of Reported Cytotoxicity of this compound Esters
| Cell Line | Cancer Type | Reported Activity of Shellolic Esters A-F |
| HepG2 | Hepatocellular Carcinoma | Inactive[2] |
| MCF-7 | Breast Adenocarcinoma | Inactive[2] |
| HeLa | Cervical Adenocarcinoma | Inactive[2] |
| C6 | Glioma | Inactive[2] |
Anti-inflammatory Activity
The anti-inflammatory potential of the this compound isomers was assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. All tested shellolic esters (A-F) were found to be inactive in this assay, indicating they do not significantly inhibit the production of inflammatory mediators in this model.[2]
Antioxidant Activity
Currently, there is no publicly available experimental data on the antioxidant activity of individual this compound isomers.
Experimental Protocols
The following sections detail generalized experimental methodologies for the key bioactivity assays discussed, which can be adapted for the evaluation of this compound and its isomers.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compounds: Dissolve the this compound isomers in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.[1]
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound isomers. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the MTT into a purple formazan (B1609692) product.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[1]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.[1]
Anti-inflammatory Assay (Griess Assay for Nitric Oxide Production)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the this compound isomers for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of the test compounds.
-
Reaction Mixture: Add the test compound solutions to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological logic, the following diagrams are provided.
Caption: Workflow for key bioactivity assays.
Caption: Simplified LPS-induced inflammatory pathway.
Caption: Logical flow of bioactivity screening.
References
Shellolic Acid vs. Synthetic Polymers: A Comparative Guide to Pharmaceutical Coatings
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable coating material is a critical parameter in the formulation of solid oral dosage forms. The coating can serve multiple purposes, from aesthetic finishing to the functional modification of drug release. This guide provides an in-depth, objective comparison of shellolic acid, the primary component of the natural resin shellac, and commonly used synthetic polymers in pharmaceutical coatings. The information presented is supported by experimental data to aid in the selection of the most appropriate coating material for specific drug development needs.
Overview of Coating Materials
This compound (from Shellac): Shellac is a natural resin derived from the secretions of the lac insect (Kerria lacca)[1]. It is a complex mixture of aliphatic and alicyclic hydroxy acids and their polyesters, with this compound being a major alicyclic component[2]. Shellac has a long history of use in the pharmaceutical industry, valued for its film-forming properties, moisture protection, and enteric characteristics[1][3]. It is generally recognized as safe (GRAS) by the FDA[4].
Synthetic Polymers: A wide range of synthetic polymers are utilized in pharmaceutical coatings, offering a high degree of consistency and customizable properties. Common classes include:
-
Cellulose (B213188) Derivatives: Such as hydroxypropyl methylcellulose (B11928114) (HPMC), cellulose acetate (B1210297) phthalate (B1215562) (CAP), and hydroxypropyl methylcellulose phthalate (HPMCP). These are widely used for immediate-release, enteric, and sustained-release applications[1].
-
Polymethacrylates: A versatile group of polymers, commercially available under trade names like Eudragit®. These polymers are available in various grades with different pH-dependent solubility, making them suitable for targeted drug delivery to specific regions of the gastrointestinal tract[5].
-
Polyvinyl Derivatives: Including polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA), often used as binders and in film-coating formulations[6].
Performance Comparison: Experimental Data
This section presents a quantitative comparison of shellac (and by extension, this compound) with representative synthetic polymers across key performance indicators for pharmaceutical coatings.
Drug Release Profiles (Enteric Performance)
Enteric coatings are designed to prevent drug release in the acidic environment of the stomach and promote release in the neutral to alkaline pH of the small intestine.
Table 1: Dissolution Performance of Enteric-Coated Formulations
| Coating Material | Coating Level (% w/w) | Drug Release in 0.1N HCl (2 hours) | Drug Release in Phosphate (B84403) Buffer (pH 6.8) | Reference |
| Shellac | 3% | < 10% | > 80% within 45 mins | [6][7] |
| Shellac with HPMC | Not Specified | < 10% | > 85% within 60 mins | [1] |
| Eudragit® L 100-55 | Not Specified | < 5% | > 90% within 30 mins | [8] |
| Cellulose Acetate Phthalate (CAP) | Not Specified | < 10% | Variable, pH-dependent | [7] |
Moisture Protection
The ability of a coating to protect the active pharmaceutical ingredient (API) from moisture is crucial for stability. This is often quantified by the Moisture Vapor Transmission Rate (MVTR).
Table 2: Moisture Vapor Transmission Rate (MVTR) of Coating Films
| Coating Material | Film Thickness (mm) | Test Conditions | MVTR (g/m²/day) | Reference |
| Shellac | Not Specified | 37.8°C, 90% RH | Low (provides good moisture barrier) | [9] |
| HPMC | Not Specified | 37.8°C, 90% RH | Higher than Shellac at same coating level | [9] |
| Polyethylene (PE) | 0.0254 (1 mil) | 37.8°C, 90% RH | 16 - 23 | [9] |
| Polypropylene (PP) | 0.0254 (1 mil) | 37.8°C, 90% RH | 9.3 - 11 | [9] |
Mechanical Properties
The mechanical strength and flexibility of a coating are important for maintaining its integrity during manufacturing, handling, and storage.
Table 3: Mechanical Properties of Coating Films
| Coating Material | Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Shellac | Triacetin | Variable | ~60% | [10] |
| Shellac | Triethyl Citrate (TEC) | Variable | ~3.1% | [10] |
| HPMC | None | 16 | Variable | [11] |
| HPMC/Shellac/GO Composite | None | 53 | Variable | [11] |
Note: The mechanical properties of shellac films are highly dependent on the type and concentration of the plasticizer used. The addition of other polymers like HPMC can also significantly alter these properties.
Experimental Protocols
Dissolution Testing for Enteric-Coated Tablets (Based on USP <711>)
This two-stage test evaluates the acid resistance and subsequent drug release of enteric-coated dosage forms.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
Procedure:
-
Acid Stage:
-
Place 750 mL of 0.1 N hydrochloric acid (HCl) in each vessel and equilibrate to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Operate the apparatus at a specified speed (e.g., 50 rpm) for 2 hours.
-
At the end of 2 hours, withdraw a sample from each vessel to determine the amount of drug released. The amount of drug released in the acid stage should not exceed 10% of the labeled amount[12].
-
-
Buffer Stage:
-
After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (previously equilibrated to 37 ± 0.5°C) to each vessel. This will adjust the pH to 6.8.
-
Continue the test for a specified period (e.g., 45-60 minutes).
-
Withdraw samples at predetermined time intervals and analyze for drug content[12].
-
Moisture Vapor Transmission Rate (MVTR) Testing (Based on ASTM F1249)
This method determines the rate of water vapor transmission through a flexible barrier material.
Apparatus: A modulated infrared sensor-based WVTR testing instrument.
Procedure:
-
A film sample is clamped in a diffusion cell, dividing it into two chambers.
-
One chamber is maintained at a high relative humidity (e.g., 90% RH), while the other is purged with a dry gas (e.g., nitrogen)[13].
-
Water vapor permeating through the film is carried by the dry gas to a modulated infrared sensor.
-
The sensor measures the concentration of water vapor, and the instrument calculates the WVTR in g/m²/day[14].
Mechanical Properties Testing of Thin Films (Based on ASTM D882)
This test method determines the tensile properties of thin plastic sheeting.
Apparatus: A universal testing machine (tensile tester) with appropriate grips.
Procedure:
-
Cut film samples into a dumbbell or rectangular shape of specified dimensions.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile force to the specimen at a constant rate of crosshead movement until the specimen breaks.
-
The instrument records the force and elongation throughout the test.
-
From the resulting stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity[15].
Biocompatibility and Safety
Both shellac and many synthetic polymers used in pharmaceutical coatings have a long history of safe use and are generally considered biocompatible for oral administration.
-
Shellac: Has GRAS status and is considered non-toxic and physiologically harmless[16].
-
Synthetic Polymers: Methacrylic acid copolymers have been shown to be devoid of acute toxicity and biological reactivity in various tests[17]. However, high proportions of methacrylic acid may raise cytotoxicity concerns[18].
Mandatory Visualizations
Caption: Chemical structures of this compound and a common synthetic polymer.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical applications of shellac: moisture-protective and taste-masking coatings and extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Investigation of the effect of various shellac coating compositions containing different water-soluble polymers on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. researchgate.net [researchgate.net]
- 9. Water Vapor Transmission Rate - Poly Print [polyprint.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ASTM F1249 [ametekmocon.com]
- 14. matestlabs.com [matestlabs.com]
- 15. ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Shellolic Acid and Other Terpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of shellolic acid and other prominent terpenoids, namely ursolic acid, betulinic acid, and oleanolic acid. The information presented is supported by experimental data from scientific literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Terpenoids in Drug Discovery
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. They are abundant in plants and have been a cornerstone of traditional medicine for centuries. Modern scientific investigation has revealed a wide array of pharmacological activities for various terpenoids, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a comparative analysis of this compound, a major constituent of shellac, with the well-studied triterpenoids: ursolic acid, betulinic acid, and oleanolic acid.
Comparative Analysis of Biological Activities
While extensive research has been conducted on ursolic, betulinic, and oleanolic acids, data on the biological activities of this compound is comparatively limited. The following sections and tables summarize the available quantitative data to facilitate a comparative understanding.
Antimicrobial Activity
The antimicrobial potential of these terpenoids has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Esters | Bacillus subtilis | Active (specific MIC not available) | [1] |
| Escherichia coli | Active (specific MIC not available) | [1] | |
| Staphylococcus aureus | Active (specific MIC not available) | [1] | |
| Ursolic Acid | Staphylococcus aureus (ATCC 6538) | 32 | [2] |
| Escherichia coli (ATCC 25922) | 64 | [2] | |
| Klebsiella pneumoniae | 64 | [2] | |
| Shigella flexneri | 64 | [2] | |
| Staphylococcus aureus (ATCC 25923) | 39 | [3][4] | |
| Streptococcus dysgalactiae | 19.5 | [5] | |
| Enterococcus faecalis | 19.5 | [5] | |
| Oleanolic Acid | Staphylococcus aureus (MRSA) | 75 (MIC50) | [6] |
Note: Specific MIC values for this compound are not widely reported in the available literature; however, its esters have demonstrated antibacterial activity.
Cytotoxic Activity
The cytotoxic effects of these terpenoids against various cancer cell lines are crucial for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Esters | Various human cancer cell lines | - | Inactive | [1] |
| Ursolic Acid | MDA-MB-231 | Triple Negative Breast Cancer | 17.21 (48h) | [5] |
| A2780 | Ovarian Cancer | - | [7] | |
| HepG2 | Liver Cancer | - | [7] | |
| Betulinic Acid | A375 | Malignant Melanoma | 2.21 - 15.94 | [8] |
| SK-MEL28 | Malignant Melanoma | 2.21 - 15.94 | [8] | |
| FM55M2 | Malignant Melanoma | 2.21 - 15.94 | [8] | |
| FM55P | Malignant Melanoma | 2.21 - 15.94 | [8] | |
| MCF-7 | Breast Cancer | 38.82 | [9] | |
| PC-3 | Prostate Cancer | 32.46 | [9] | |
| A549 | Lung Cancer | 15.51 | [9] | |
| Oleanolic Acid | MCF-7 | Breast Cancer | 4.0 | [10] |
| MDA-MB-453 | Breast Cancer | 6.5 | [10] | |
| B16 2F2 | Mouse Melanoma | 4.8 | [10] | |
| HepG2 | Liver Cancer | 31.94 | [11] |
Note: Studies on this compound esters have shown a lack of significant cytotoxic activity against the tested human cancer cell lines[1].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration equivalent to a 0.5 McFarland standard[1].
-
Serial Dilution: The test compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing the broth medium[12][13].
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included[1].
-
Incubation: The plate is incubated at 37°C for 18-24 hours[1].
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[12][13].
MTT Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Human cancer cell lines are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight[1].
-
Compound Treatment: Cells are treated with various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included[14][15].
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator[14][15].
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals[14][15].
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals[14][15].
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control[14][15].
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these terpenoids exert their biological effects is crucial for their development as therapeutic agents.
Ursolic Acid: Targeting Inflammation and Apoptosis
Ursolic acid is known to modulate several key signaling pathways involved in inflammation and cancer. One of the primary mechanisms is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Ursolic acid can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines[16].
Betulinic Acid: Inducing Apoptosis in Cancer Cells
Betulinic acid is a potent inducer of apoptosis (programmed cell death) in various cancer cells, often through the mitochondrial pathway. It can directly trigger the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. Furthermore, betulinic acid has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation[14][17].
This compound: An Area for Further Investigation
Currently, there is a notable lack of detailed information regarding the specific signaling pathways modulated by this compound. The available research primarily focuses on the biological activities of its derivatives, indicating antibacterial properties without significant cytotoxicity[1]. The absence of mechanistic studies for this compound itself presents a significant knowledge gap and a promising area for future research. Elucidating the molecular targets and signaling pathways of this compound could unveil novel therapeutic potentials.
Conclusion
Ursolic acid, betulinic acid, and oleanolic acid are well-characterized terpenoids with demonstrated biological activities and established mechanisms of action, making them promising candidates for drug development. In contrast, this compound remains a relatively understudied compound. While its derivatives exhibit interesting antibacterial properties, a comprehensive understanding of its own biological activity profile and molecular mechanisms is lacking. This guide highlights the need for further investigation into the pharmacological potential of this compound to fully assess its therapeutic value in comparison to other well-known terpenoids. The provided data and protocols serve as a foundation for researchers to build upon in their quest for novel and effective therapeutic agents from natural sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study | MDPI [mdpi.com]
- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. researchgate.net [researchgate.net]
Shellolic Acid Formulations Face Off Against Other Natural Resins: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulation development. Natural resins, with their diverse physicochemical properties, offer a range of options for applications such as film coating, controlled release, and microencapsulation. This guide provides an objective comparison of the performance of shellolic acid, the primary resinous constituent of shellac, against other common natural resins: rosin (B192284), dammar, and copal. The information is supported by available experimental data and methodologies to aid in the selection of the most suitable resin for specific formulation needs.
Physicochemical Properties: A Quantitative Comparison
The performance of a natural resin in a formulation is largely dictated by its fundamental physicochemical properties. The following table summarizes key quantitative data for shellac (rich in this compound), rosin, dammar, and copal. It is important to note that the properties of natural resins can vary depending on their origin, age, and processing methods.
| Property | Shellac | Rosin | Dammar | Copal |
| Primary Source | Secretion of the lac insect (Kerria lacca)[1] | Exudate from pine trees (Pinus species)[1] | Exudate from trees of the Dipterocarpaceae family[1] | Exudate from various leguminous trees[1] |
| Major Chemical Constituents | Polyesters of aleuritic, shellolic, and jalaric acids[2] | Resin acids (e.g., abietic acid, pimaric acid)[3] | Dammarolic acid, α- and β-resins[4] | Diterpenes and sesquiterpenes[5] |
| Melting Point (°C) | 115-120[1] | 100–120[1] | 100–120[1] | Varies significantly with type and age |
| Acid Value (mg KOH/g) | 60-90 | 150-180 | 20-35 | 120-140[5] |
| Saponification Value (mg KOH/g) | 180-260 | 160-190 | 30-60 | 130-150 |
| Solubility | Soluble in alcohols and alkaline solutions; insoluble in water and acidic solutions.[6] | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[7] | Soluble in turpentine (B1165885) and chlorinated hydrocarbons; partially soluble in ethanol. | Soluble in alcohols and other organic solvents. |
Performance in Formulations: A Detailed Analysis
The unique properties of each resin translate to distinct performance characteristics in pharmaceutical and other formulations.
Shellac (this compound): Shellac is widely recognized for its excellent film-forming properties and its pH-dependent solubility.[3] Due to its acidic nature, it is insoluble in the low pH environment of the stomach but dissolves in the neutral to alkaline pH of the intestine. This makes it an ideal candidate for enteric coatings, protecting acid-labile drugs and preventing gastric irritation.[3] Shellac's performance can be influenced by its age and storage conditions, which can affect its solubility profile.[3] It is also utilized in sustained-release formulations and as a coating for moisture-sensitive products due to its low permeability to water vapor.[8]
Rosin: The high acid value of rosin, primarily due to abietic and pimaric acids, contributes to its utility in various formulations. While not as pH-dependent as shellac in its natural state, derivatives of rosin have been developed to exhibit enteric properties.[3] Rosin is known for its tackiness and has been traditionally used in adhesives and varnishes. In pharmaceutical applications, it has been explored as a matrix-forming agent for sustained-release drug delivery and in the formulation of microcapsules.[7][9] Its hydrophobic nature contributes to its ability to retard drug release.[9]
Dammar: Dammar is a relatively soft and neutral resin with a low acid value. It is primarily used in varnishes and lacquers for its ability to produce a clear, glossy finish. In the context of the formulations considered in this guide, its application is less common than shellac and rosin. However, its film-forming properties and low acidity could be advantageous in formulations where a neutral, protective coating is required. Studies have explored its potential as a matrix-forming material for sustained drug delivery.[4]
Copal: Copal is a harder resin than dammar and its properties can vary significantly depending on its age and origin (e.g., "young" copal versus fossilized copal). It has been investigated as a film-forming material in pharmaceutical coatings.[5] Like other resins, it can be used to modulate drug release from matrix tablets.[4] Its hardness and durability make it a candidate for protective coatings.
Experimental Protocols
To objectively evaluate and compare the performance of these natural resins, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Acid Value
Principle: The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the resin. It is a measure of the free acids present in the substance.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 gram of the resin and dissolve it in 50 mL of a neutralized solvent mixture (e.g., a 1:1 mixture of ethanol and diethyl ether).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the resin solution.
-
Titrate the solution with a standardized 0.1 M potassium hydroxide solution until a persistent pink color is observed.
-
Calculation: The acid value is calculated using the following formula: Acid Value = (V * N * 56.1) / W Where:
-
V = volume of KOH solution used in mL
-
N = normality of the KOH solution
-
W = weight of the resin sample in grams
-
56.1 = molecular weight of KOH
-
Evaluation of Film-Forming Properties and Mechanical Strength
Principle: This protocol assesses the ability of the resin to form a continuous film and measures its mechanical properties, such as tensile strength and elongation at break.
Methodology:
-
Film Casting: Prepare a solution of the resin in a suitable solvent (e.g., 20% w/v in ethanol). Pour a defined volume of the solution onto a level, non-stick surface (e.g., a Teflon-coated plate).
-
Drying: Allow the solvent to evaporate in a controlled environment (e.g., a fume hood at a specific temperature and humidity) to form a film of uniform thickness.
-
Mechanical Testing:
-
Cut the film into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness of each specimen at several points using a micrometer.
-
Conduct tensile testing using a universal testing machine at a constant rate of elongation.
-
Record the force required to break the film (tensile strength) and the extent to which the film stretches before breaking (elongation at break).
-
In Vitro Dissolution Testing for Enteric Coating Performance
Principle: This experiment simulates the passage of an enteric-coated dosage form through the gastrointestinal tract to evaluate its resistance to acidic conditions and its dissolution in a neutral to alkaline environment.
Methodology:
-
Dosage Form Preparation: Prepare tablets or pellets containing a model drug and coat them with a solution of the natural resin.
-
Acid Stage (Simulated Gastric Fluid): Place the coated dosage forms in a dissolution apparatus containing 0.1 N HCl (pH 1.2) at 37°C for 2 hours. Periodically withdraw samples and analyze for drug release to assess the integrity of the coating in an acidic medium.
-
Buffer Stage (Simulated Intestinal Fluid): After 2 hours, transfer the dosage forms to a dissolution medium of phosphate (B84403) buffer (pH 6.8 or 7.4) at 37°C.
-
Drug Release Analysis: Continue to withdraw samples at regular intervals and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Plot the cumulative percentage of drug released over time.
Experimental Workflow and Signaling Pathways
The evaluation of natural resins in formulations follows a logical workflow. The diagram below illustrates a typical experimental process for comparing the performance of different natural resins as coating materials. At present, the direct involvement of these natural resins in specific cellular signaling pathways, in the context of typical oral formulations, is not a primary area of research. Their function is predominantly physicochemical.
Caption: Experimental workflow for comparing natural resins in formulations.
Conclusion
This compound, as the key component of shellac, offers a well-established and effective option for enteric and sustained-release coatings due to its unique pH-dependent solubility and excellent film-forming properties. Rosin presents a viable alternative, particularly for sustained-release matrices, and its derivatives can be tailored for enteric applications. Dammar and copal, while less studied in pharmaceutical formulations, possess film-forming capabilities that may be suitable for specific coating applications. The choice of resin will ultimately depend on the specific requirements of the formulation, including the desired release profile, the nature of the active pharmaceutical ingredient, and the target application. The experimental protocols provided in this guide offer a framework for conducting objective, comparative evaluations to inform this critical selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Shellac-based materials: Structures, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gum Rosin in Medical and Pharmaceutical Applications: From Conventional Uses to Modern Advancements | MDPI [mdpi.com]
A Comparative Guide to Shellolic Acid: Purity Analysis and Performance Standards
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of shellolic acid purity analysis, established standards, and performance against common alternatives in pharmaceutical applications. It includes detailed experimental protocols and quantitative data to support formulation and quality control decisions.
This compound, a major component of shellac, is a natural resin widely utilized in the pharmaceutical industry for its excellent film-forming and enteric-coating properties.[1][2] As a natural product, the composition and purity of shellac, and consequently its this compound content, can vary depending on its origin and processing.[3] This guide offers a comprehensive overview of the analytical methods to assess its purity and compares its performance with synthetic and other natural alternatives.
Understanding Shellac Standards and Composition
Official pharmacopeias, such as the United States Pharmacopeia-National Formulary (USP-NF), provide standards for different grades of shellac. These standards, however, do not specify the exact percentage of this compound but rather focus on broader physicochemical properties like Acid Value and wax content, which indirectly reflect the overall quality and composition of the resin.[4]
Shellac is a complex mixture of aliphatic and alicyclic hydroxy acids and their polyesters.[2] The primary aliphatic component is aleuritic acid, while this compound is the main alicyclic constituent.[2][5] The relative amounts of these and other minor components like jalaric and butolic acids can differ between shellac grades.[5]
Below is a summary of the USP-NF standards for various shellac grades:
| Shellac Grade | Acid Value (on dried basis) | Wax Content (%) | Loss on Drying (%) |
| Orange Shellac | 68–76 | ≤ 5.5 | ≤ 2.0 |
| Dewaxed Orange Shellac | 71–79 | ≤ 0.2 | ≤ 2.0 |
| Regular Bleached Shellac | 73–89 | ≤ 5.5 | ≤ 6.0 |
| Refined Bleached Shellac | 75–91 | ≤ 0.2 | ≤ 6.0 |
| Table 1: USP-NF Specifications for Different Shellac Grades[4] |
Purity Analysis of this compound
The purity of this compound is intrinsically linked to the composition of the shellac from which it is derived. Advanced analytical techniques are necessary to quantify this compound and other related impurities within the complex shellac matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with Mass Spectrometry (MS) or UV detection, is a powerful technique for the separation and quantification of the acidic components of shellac.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another widely used method for the analysis of shellac components. Due to the low volatility of this compound, a derivatization step, such as silylation, is required to make the analyte suitable for gas chromatography.[9][10] This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the acid.[9]
Experimental Protocols
Below are detailed methodologies for the key experiments in this compound purity analysis.
Determination of Acid Value (USP-NF Method)
The Acid Value is a measure of the free carboxylic acid groups in the shellac resin and is an important quality parameter.
Protocol:
-
Accurately weigh approximately 2 g of finely ground shellac.
-
Dissolve the sample in 50 mL of neutralized alcohol (neutralized to a phenolphthalein (B1677637) endpoint with 0.1 N sodium hydroxide).
-
Add phenolphthalein as an indicator.
-
Titrate with 0.1 N sodium hydroxide (B78521) solution until a pink endpoint is achieved. For orange shellac, the endpoint is determined when a drop of the solution on a spot plate produces a color change with thymol (B1683141) blue indicator.
-
The Acid Value is expressed as the milligrams of potassium hydroxide required to neutralize one gram of shellac.[11]
Proposed GC-MS Method for this compound Quantification
This protocol outlines a two-step derivatization process (methoximation followed by silylation) for the quantification of this compound.
1. Sample Preparation and Hydrolysis: a. Weigh 100 mg of shellac into a screw-capped tube. b. Add 5 mL of 2 M methanolic KOH. c. Heat at 80°C for 2 hours to hydrolyze the polyesters. d. Cool the mixture and neutralize with 1 M HCl. e. Evaporate to dryness under a stream of nitrogen.
2. Derivatization: a. Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 37°C for 90 minutes with agitation. This step protects aldehyde and keto groups.[12] b. Silylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial and incubate at 37°C for 30 minutes with agitation. This step replaces active hydrogens on hydroxyl and carboxyl groups with TMS groups.[10][12]
3. GC-MS Analysis: a. Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). b. Injector: Set to 250°C with a splitless injection of 1 µL. c. Oven Temperature Program:
- Initial temperature: 70°C, hold for 1 minute.
- Ramp at 6°C/minute to 330°C.
- Hold at 330°C for 10 minutes.[12] d. Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning from m/z 40-650. e. Quantification: Use a suitable internal standard (e.g., a deuterated organic acid) and create a calibration curve with pure this compound standard prepared in the same manner.
Performance Comparison: Shellac vs. Alternatives
In pharmaceutical formulations, particularly for enteric coatings and moisture protection, shellac competes with synthetic polymers and other natural materials.
Enteric Coating Performance
Enteric coatings are designed to remain intact in the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine.[13]
-
Shellac: Generally provides good enteric protection, but its dissolution can be slow, especially at pH values just above neutral.[14][15] The performance can also change over time due to polymerization during storage.[1]
-
Polymethacrylates (e.g., Eudragit®): These are widely used synthetic polymers that offer pH-dependent dissolution. Different grades are available that dissolve at specific pH values, allowing for targeted drug release.[13][16][17] For instance, Eudragit® L100-55 dissolves at pH > 5.5.[18]
-
Cellulose Derivatives (e.g., HPMC-AS): Hypromellose acetate (B1210297) succinate (B1194679) is another common synthetic polymer for enteric coatings.[13]
| Coating Polymer | Gastric Resistance (at pH 1.2 for 2 hours) | Dissolution in Intestinal Fluid (pH 6.8) |
| Shellac (3% w/w coat) | High resistance, minimal drug release | Rapid release after a lag time of 3-4 hours[14] |
| Eudragit® L100-55 | High resistance, minimal drug release | Rapid and complete release[18] |
| Shellac with HPMC | High resistance | Faster release compared to shellac alone[14] |
| Table 2: Comparative Dissolution Performance of Enteric Coatings |
Moisture Barrier Properties
Shellac is recognized for its excellent moisture barrier properties, which are crucial for protecting moisture-sensitive active pharmaceutical ingredients.[11][19][20]
-
Shellac: Shellac-coated tablets have demonstrated lower rates of water uptake compared to those coated with hydroxypropyl methylcellulose (B11928114) (HPMC).[11][19] This leads to enhanced stability of moisture-sensitive drugs like acetylsalicylic acid.[1][11]
-
Sodium Alginate: A natural polysaccharide derived from brown seaweed, sodium alginate is also used for its film-forming properties.[21] While it can form effective barriers, its hydrophilic nature can make it more permeable to water vapor compared to the more resinous shellac.
| Coating Material | Water Vapor Transmission Rate (WVTR) (g/m²/day) |
| Shellac Film | Lower WVTR, indicating better moisture barrier[21][22] |
| Sodium Alginate Film | 427[23] |
| HPMC Film | 2.65 (for a 0.4% w/v film)[24] |
| Table 3: Comparative Moisture Barrier Performance |
Visualizing the Workflow
To better understand the processes involved in this compound analysis and its application, the following diagrams illustrate the key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. phexcom.com [phexcom.com]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. Shellac [drugfuture.com]
- 5. publications.drdo.gov.in [publications.drdo.gov.in]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes | MDPI [mdpi.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical applications of shellac: moisture-protective and taste-masking coatings and extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. A review on recent advances in enteric coating and enteric polymers [wisdomlib.org]
- 16. Enteric-Coated Polymers Past and Present - A Review | Bentham Science [benthamscience.com]
- 17. bpasjournals.com [bpasjournals.com]
- 18. A novel approach to accelerate the dissolution of enteric polymer coatings - UCL Discovery [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
A Comparative Analysis of Shellolic Acid Extraction Methods for Researchers
For researchers, scientists, and drug development professionals working with natural products, the efficient extraction of specific bioactive compounds is paramount. Shellolic acid, a key terpenoic acid derived from lac resin, presents unique extraction challenges. This guide provides a comparative analysis of different methods for its extraction, offering insights into their respective efficiencies, supported by experimental data where available.
Unlocking this compound: A Look at Extraction Techniques
The primary source of this compound is lac resin, a complex polyester (B1180765). Therefore, extraction typically involves an initial hydrolysis step to break the ester bonds and liberate the constituent acids, followed by separation and purification. The efficiency of this process is crucial for obtaining a high yield and purity of the final product.
Conventional Method: Alkaline Hydrolysis followed by Solvent Extraction
The traditional and most widely documented method for obtaining acids from lac resin is through alkaline hydrolysis. This process, also known as saponification, involves heating the lac resin with a strong alkali, such as sodium hydroxide (B78521), to break down the complex polyester structure. Following hydrolysis, the mixture is acidified to precipitate the organic acids, which are then extracted using an organic solvent.
Modern Techniques: Enhancing Efficiency
To overcome the limitations of conventional methods, such as long extraction times and potential degradation of target compounds, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been explored for various natural products. While direct comparative studies on this compound are limited, the principles and observed benefits for similar compounds suggest their potential applicability.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the plant cells (or resin matrix). This can significantly accelerate the extraction process.
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to induce cavitation in the solvent. The collapse of these cavitation bubbles creates microjets and shockwaves that disrupt the matrix and enhance mass transfer, thereby improving extraction efficiency at lower temperatures.
Comparative Data on Extraction Performance
| Extraction Method | Key Parameters | Typical Yield | Purity | Extraction Time | Environmental Impact |
| Alkaline Hydrolysis + Solvent Extraction | 25% NaOH, 90°C, 30h, followed by acidification and solvent extraction (e.g., with ethyl acetate).[1] | The lac hydrolysate contains 20-25% shellolic acids.[1] | Moderate to High (requires further purification) | > 30 hours | High (use of strong acids, bases, and organic solvents) |
| Microwave-Assisted Extraction (MAE) | (Inferred) Microwave power, temperature, and time can be optimized. For similar compounds, conditions like 110°C for 25 min have been used.[2] | Potentially higher than conventional methods. MAE can increase yield from 35-40% to 85-86% for related compounds.[2][3] | Potentially Higher | 1.5 - 2 days (including hydrolysis)[2][3] | Lower (reduced solvent and energy consumption) |
| Ultrasound-Assisted Extraction (UAE) | (Inferred) Sonication frequency, power, and temperature are key variables. | Generally higher than conventional methods. | Potentially Higher | Shorter than conventional methods | Lower (reduced energy consumption and often lower temperatures) |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Solvent Extraction of this compound
This protocol is a standard laboratory procedure for the saponification of lac resin to obtain its constituent acids, including this compound.
Materials:
-
Seedlac or other forms of lac resin
-
25% (w/w) Sodium Hydroxide (NaOH) solution
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate (B1210297) or another suitable organic solvent
-
Distilled water
-
Round-bottom flask with a condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 50 g of lac resin into a 250 mL round-bottom flask.[1]
-
Add 200 mL of 25% (w/w) sodium hydroxide solution.[1]
-
Heat the mixture at 90°C for 30 hours under reflux.[1]
-
After cooling, acidify the reaction mixture to a low pH with H₂SO₄ or HCl to precipitate the organic acids.
-
Transfer the acidified mixture to a separatory funnel and extract the precipitated acids with an organic solvent like ethyl acetate.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic extract using a rotary evaporator to obtain the crude acid mixture containing this compound.
-
Further purification can be achieved through techniques like column chromatography.
Protocol 2: Microwave-Assisted Hydrolysis and Extraction (Adapted for this compound)
While a specific protocol for this compound is not detailed in the provided results, a general procedure adapted from the extraction of Aleuritic acid from seedlac can be proposed.[2][3]
Materials:
-
Seedlac
-
Sodium Hydroxide (NaOH) solution
-
Microwave reactor system
-
Acid for neutralization (e.g., HCl)
-
Filtration apparatus
Procedure:
-
Mix seedlac with an appropriate concentration of NaOH solution in a microwave-safe vessel.
-
Place the vessel in the microwave reactor.
-
Apply microwave irradiation at a controlled temperature (e.g., 110°C) and for a specific duration (e.g., 25 minutes).[2] These parameters would need to be optimized for this compound.
-
After the reaction, allow the mixture to cool.
-
Neutralize the mixture with acid to precipitate the organic acids.
-
Filter the precipitate and wash with water.
-
The resulting solid will contain a mixture of lac acids, including this compound, which can then be purified.
Protocol 3: Ultrasound-Assisted Extraction (General Principle)
A protocol for UAE of this compound would follow the general principles of this technique for natural products.
Materials:
-
Hydrolyzed lac resin (obtained from Protocol 1, step 4)
-
Suitable organic solvent (e.g., ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or extraction vessel
Procedure:
-
Place the acidified lac hydrolysate in an extraction vessel.
-
Add the extraction solvent.
-
Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period.
-
Monitor the temperature to avoid degradation of the target compounds.
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
The liquid extract containing this compound can then be concentrated and purified.
Visualizing the Extraction Workflow
The general process for extracting this compound from its raw source, lac resin, can be visualized as a multi-step workflow.
Caption: General workflow for the extraction and purification of this compound from lac resin.
Conclusion
The conventional method of alkaline hydrolysis followed by solvent extraction remains a fundamental technique for obtaining this compound. However, it is a time and resource-intensive process. Modern techniques such as Microwave-Assisted and Ultrasound-Assisted Extraction offer promising alternatives for significantly reducing extraction time and improving efficiency, as demonstrated with analogous compounds. Further research is needed to optimize these modern methods specifically for this compound to quantify their advantages in terms of yield, purity, and overall sustainability. For researchers in drug development and natural product chemistry, the exploration of these advanced extraction technologies could be key to unlocking the full potential of this compound in a more efficient and environmentally friendly manner.
References
A Comparative Analysis of the Film-Forming Properties of Shellolic Acid and Aleuritic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long history of use in the pharmaceutical and food industries due to its excellent film-forming capabilities, low permeability to gases and water vapor, and high gloss.[1][2] The primary constituents of shellac are a complex mixture of polyesters derived from various hydroxy fatty acids and sesquiterpenic acids, with shellolic acid and aleuritic acid being two of the most significant components.[2][3] Understanding the individual contributions of these acids to the overall properties of shellac films is crucial for the targeted development of new formulations with tailored characteristics.
Chemical Structures and Their Implications for Film Properties
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a long-chain aliphatic acid with three hydroxyl groups.[4] This linear structure with multiple hydroxyl groups allows for extensive intermolecular hydrogen bonding, which is expected to contribute to strong, cohesive films. In contrast, this compound is a bicyclic sesquiterpenoid dicarboxylic acid, possessing a more rigid and compact structure. The presence of two carboxylic acid groups and hydroxyl groups in this compound also allows for significant hydrogen bonding.
The "hard resin" fraction of shellac is primarily derived from aleuritic acid units, suggesting that aleuritic acid contributes to the hardness and mechanical strength of shellac films.[5] Conversely, the more complex and less linear structure of this compound may result in films with different mechanical and barrier properties.
Comparative Data on Film Properties
As direct comparative data for pure this compound and aleuritic acid films is unavailable, the following table summarizes the known properties of shellac films, which are a composite of these and other acids. Inferences on the potential properties of films made from enriched fractions are also provided.
| Property | Shellac Film (Composite) | Inferred Properties of Aleuritic Acid-Rich Films | Inferred Properties of this compound-Rich Films |
| Mechanical Properties | |||
| Tensile Strength | Moderate to High | Likely higher due to extensive hydrogen bonding of linear chains. | Potentially lower due to a more rigid, less linear structure. |
| Elongation at Break | Low to Moderate | Likely lower, resulting in a more brittle film. | May exhibit slightly higher elongation due to its molecular structure. |
| Hardness | High | Contributes significantly to the hardness of shellac films. | May result in less hard, potentially more flexible films. |
| Barrier Properties | |||
| Water Vapor Permeability (WVP) | Low[2] | Expected to have very low WVP due to a dense, crosslinked structure. | WVP may be influenced by the packing of the bicyclic structures. |
| Oxygen Transmission Rate (OTR) | Low[3] | Likely a major contributor to the low oxygen permeability of shellac. | The impact on OTR is not well-documented. |
| Solubility | |||
| Water Solubility | Insoluble in acidic pH, soluble in alkaline solutions.[2][6] | Expected to follow the general solubility profile of shellac. | The two carboxylic acid groups may influence solubility at different pH values. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the film-forming properties of polymeric materials. These protocols would be applicable for a direct comparison of this compound and aleuritic acid films, should they be prepared.
Film Preparation (Solvent Casting)
-
Objective: To prepare uniform films of a specified thickness.
-
Protocol:
-
Dissolve a precise amount of the film-forming material (e.g., this compound, aleuritic acid, or shellac) in a suitable solvent (e.g., ethanol (B145695) or an aqueous ammoniacal solution) to achieve a desired concentration.[2]
-
Pour a specific volume of the solution onto a level, non-stick surface (e.g., a Teflon-coated plate).
-
Allow the solvent to evaporate in a controlled environment (e.g., a drying oven at a specific temperature and humidity) until a dry, self-supporting film is formed.
-
Carefully peel the film from the surface and store it in a desiccator for a specified period to ensure the complete removal of any residual solvent.
-
Measure the thickness of the film at multiple points using a digital micrometer to ensure uniformity.
-
Mechanical Property Testing (Tensile Testing)
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the films.
-
Protocol:
-
Cut the prepared films into dumbbell-shaped specimens of standardized dimensions using a die cutter.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen breaks.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
-
Water Vapor Permeability (WVP) Testing
-
Objective: To measure the rate at which water vapor passes through the film.
-
Protocol (ASTM E96/E96M):
-
Seal the film specimen as a lid on a test cup containing a desiccant (e.g., anhydrous calcium chloride).
-
Place the assembly in a controlled environment with constant temperature and high humidity.
-
Weigh the cup at regular intervals to determine the rate of water vapor absorbed by the desiccant.
-
Calculate the water vapor transmission rate (WVTR) and then the water vapor permeability (WVP) based on the film's thickness and the water vapor pressure gradient across the film.
-
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comprehensive comparison of the film-forming properties of this compound and aleuritic acid.
Caption: Experimental workflow for comparing film properties.
Conclusion
While a direct quantitative comparison of films made from pure this compound and aleuritic acid is not currently available in the scientific literature, the existing knowledge of shellac chemistry allows for informed inferences. Aleuritic acid, as a primary component of the "hard resin" fraction of shellac, is believed to be a major contributor to the hardness and low permeability of shellac films. The more complex, cyclic structure of this compound likely imparts different, though less understood, characteristics.
Future research focusing on the preparation and characterization of films from isolated shellolic and aleuritic acids is necessary to fully elucidate their individual contributions to the remarkable properties of shellac. Such studies would enable a more precise engineering of shellac-based formulations for advanced applications in the pharmaceutical and food industries.
References
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Shellolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of shellolic acid. The information presented herein is supported by experimental data from published literature to aid researchers in selecting the most suitable analytical technique for their specific needs.
This compound, a major component of shellac, is a tetracyclic diterpenoid dicarboxylic acid with a complex chemical structure. Accurate and precise quantification of this compound is crucial for quality control in various industries, including pharmaceuticals, food, and cosmetics, where shellac is used as a coating agent and excipient. The choice between HPLC and GC-MS for its analysis depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
Method Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the key validation parameters for HPLC and GC-MS methods for the analysis of organic acids, including those structurally similar to this compound. It is important to note that direct comparative validation data for this compound is limited in publicly available literature; therefore, the data presented here is a composite from various studies on similar analytes to provide a representative comparison.
Table 1: Performance Characteristics of HPLC-UV/MS Methods for Organic Acid Analysis
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 5.0 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Robustness | Generally high |
Table 2: Performance Characteristics of GC-MS Methods for Organic Acid Analysis (with derivatization)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 2.0 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Robustness | Moderate to high |
Key Considerations for Method Selection
HPLC:
-
Advantages:
-
Disadvantages:
-
Potentially lower sensitivity compared to GC-MS.
-
Chromatographic resolution of isomers can be challenging.
-
GC-MS:
-
Advantages:
-
High sensitivity and selectivity.[3]
-
Excellent chromatographic resolution.
-
-
Disadvantages:
-
Requires a derivatization step to increase the volatility of this compound, which adds complexity and potential for analytical error.[1]
-
Not suitable for thermally labile compounds.
-
Experimental Protocols
HPLC-UV/MS Method for this compound
This protocol provides a general framework for the analysis of this compound using a High-Performance Liquid Chromatograph coupled with a UV or Mass Spectrometric detector.
1. Sample Preparation:
- Accurately weigh a known amount of shellac sample.
- Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
- For complex matrices, a solid-phase extraction (SPE) may be necessary for cleanup.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution is typically employed. For example, a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV detection at a wavelength of approximately 210 nm or Mass Spectrometry (MS) in negative ion mode.
3. Validation Parameters:
- Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).
- LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) from the calibration curve using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[4]
- Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution at different concentration levels. Express the results as the relative standard deviation (RSD%).
- Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with a known amount of this compound standard and calculate the percentage recovery.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the analytical results.
GC-MS Method for this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry, which necessitates a derivatization step.
1. Sample Preparation and Derivatization:
- Accurately weigh a known amount of shellac sample.
- Perform a hydrolysis step (e.g., using an alkaline solution) to release the constituent acids, including this compound.
- Extract the acidic components into an organic solvent.
- Evaporate the solvent to dryness.
- Derivatization: The dried residue must be derivatized to make the this compound volatile. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30 minutes).
2. GC-MS Conditions:
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280 °C.
- Oven Temperature Program: A temperature gradient is used for optimal separation. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-650.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Validation Parameters:
- The validation parameters (linearity, LOD, LOQ, precision, accuracy, and robustness) are determined in a similar manner to the HPLC method, using the derivatized this compound standard.
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical workflow for the validation of both HPLC and GC-MS methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Comparative Analysis of the Antimicrobial Activity of Shellolic Acid and Other Resin Acids
For Immediate Release
A comprehensive review of available experimental data reveals that resin acids, a class of naturally occurring compounds, exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. This guide provides a comparative analysis of the antimicrobial efficacy of shellolic acid alongside other common resin acids—abietic acid, dehydroabietic acid, and pimaric acid—supported by quantitative data and detailed experimental protocols. This information is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of resin acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other selected resin acids against a panel of clinically relevant microorganisms.
| Resin Acid | Test Organism | MIC (µg/mL) |
| This compound Derivatives | Bacillus subtilis | Reported Active (No quantitative data available) |
| Escherichia coli | Reported Active (No quantitative data available) | |
| Staphylococcus aureus | Reported Active (No quantitative data available) | |
| Abietic Acid | Staphylococcus aureus (MRSA) | 64 |
| Staphylococcus pseudintermedius (MSSP) | 8[1] | |
| Staphylococcus pseudintermedius (MRSP) | 32 - 64[1][2] | |
| Dehydroabietic Acid | Staphylococcus aureus | 7.81 - 15.63[3] |
| Staphylococcus epidermidis | 7.81[3] | |
| Mycobacterium smegmatis | 7.81[3] | |
| Escherichia coli | 125[3] | |
| Klebsiella pneumoniae | 125[3] | |
| Pimaric Acid (Isopimaric Acid) | Staphylococcus aureus (MRSA) | 32 - 64 |
| Paenibacillus larvae | 6.25[4] | |
| Oral Pathogens | 4 - 16[5] |
Note: Data for this compound is limited. One study on this compound esters indicated activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, but specific MIC values were not provided. Data for pimaric acid is presented for isopimaric acid, a closely related isomer.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of resin acids against bacteria.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the resin acids (e.g., this compound, abietic acid) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth - MHB).
- 96-Well Microtiter Plates: Use sterile 96-well plates for the assay.
- Growth Media: Prepare sterile broth medium.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
3. Serial Dilution of Test Compounds:
- Add a specific volume of sterile broth to all wells of the microtiter plate.
- Add the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the diluted test compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Below is a diagram illustrating the workflow of the broth microdilution method.
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for resin acids is the disruption of the bacterial cell membrane.[6][7] These lipophilic molecules are thought to intercalate into the lipid bilayer of the cell membrane, leading to a loss of its structural integrity and function. This disruption can result in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This direct action on the cell membrane makes the development of bacterial resistance less likely compared to antibiotics that target specific metabolic pathways.
Below is a simplified diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of antimicrobial action of resin acids.
Conclusion
The available data indicates that resin acids, including abietic acid, dehydroabietic acid, and pimaric acid, are potent antimicrobial agents, particularly against Gram-positive bacteria. While quantitative data for this compound remains limited, preliminary studies on its derivatives suggest it also possesses antimicrobial properties worthy of further investigation. The shared mechanism of cell membrane disruption among these compounds presents a promising avenue for the development of new antimicrobial therapies with a potentially low risk of resistance development. Further research is warranted to fully elucidate the antimicrobial spectrum and potency of this compound and to explore the therapeutic potential of this class of natural products.
References
- 1. Antimicrobial activity of ellagic acid against Helicobacter pylori isolates from India and during infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Shellolic Acid-Based Enteric Coatings
For researchers and professionals in drug development, the selection of an appropriate enteric coating is a critical decision that directly impacts the stability and efficacy of oral dosage forms. This guide provides an objective comparison of shellolic acid-based coatings, derived from the natural polymer shellac, against common synthetic alternatives: Hypromellose Phthalate (HPMCP), Eudragit L100 (a methacrylic acid copolymer), and Polyvinyl Acetate Phthalate (PVAP). The following analysis is based on experimental data for key performance indicators such as dissolution profiles, acid resistance, and mechanical properties.
Performance Data Summary
The performance of an enteric coating is primarily judged by its ability to remain intact in the acidic environment of the stomach and subsequently dissolve in the neutral to alkaline conditions of the small intestine.[1] The data presented below, synthesized from various studies, offers a comparative overview of this compound-based coatings and their synthetic counterparts.
Table 1: Dissolution Profile and Acid Resistance
| Polymer | pH Threshold for Dissolution | Drug Release in 0.1 N HCl (2 hours) | Drug Release in pH 6.8 Phosphate (B84403) Buffer |
| This compound-Based (Shellac) | ~ pH 7.0 - 7.4 | < 10% | Complete release within 45-60 minutes |
| HPMCP (HP-55) | ~ pH 5.5 | < 5% | Rapid and complete release |
| Eudragit L100 | ~ pH 6.0 | < 1% | Rapid and complete release |
| PVAP | ~ pH 5.0 | < 10% | Rapid release |
Note: Performance can be influenced by the formulation, including the type and concentration of plasticizers and other excipients.
Table 2: Mechanical Properties of Enteric Coating Films
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound-Based (Shellac) | High | Low (can be brittle) |
| HPMCP | Good | Moderate |
| Eudragit L100 | High | Low (can be brittle) |
| PVAP | Good | High (more flexible) |
Note: Mechanical properties are highly dependent on the type and amount of plasticizer used in the film formulation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
1. Dissolution Testing (as per USP <711>)
This two-stage test is designed to simulate the passage of the dosage form from the stomach to the small intestine.[3]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Acid Stage (Simulated Gastric Fluid):
-
Place the coated dosage form in 750 mL of 0.1 N hydrochloric acid (HCl) at 37 ± 0.5°C.
-
Stir at a specified rate (e.g., 50 rpm).
-
After 2 hours, withdraw a sample of the medium.
-
Analyze the sample for the amount of active pharmaceutical ingredient (API) released. The amount of drug released should not exceed 10% of the total content.[4]
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the dissolution vessel.
-
Adjust the pH to 6.8 ± 0.05.
-
Continue stirring at the same rate for a specified period (e.g., 45-60 minutes).
-
Withdraw samples at predetermined time intervals and analyze for API content to determine the drug release profile.
-
2. Mechanical Properties Testing of Films (Tensile Strength)
This test evaluates the strength and elasticity of the coating films, which is crucial for their integrity during manufacturing, handling, and transit through the gastrointestinal tract.[5]
-
Apparatus: A universal testing machine (UTM) or a texture analyzer equipped with film grips.[6]
-
Sample Preparation:
-
Prepare free films of the enteric coating polymers with a controlled thickness (e.g., less than 1.0 mm).[7]
-
Cut the films into standardized dumbbell-shaped or rectangular specimens.
-
-
Test Procedure:
-
Mount the film specimen securely in the grips of the testing machine.
-
Apply a tensile force at a constant rate of extension until the film breaks.
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculated as the maximum force applied divided by the original cross-sectional area of the film.[7]
-
Elongation at Break: Calculated as the increase in length of the film at the point of breakage, expressed as a percentage of the original length.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for dissolution and mechanical properties testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Towards a Better Understanding of the Post-Gastric Behavior of Enteric-Coated Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wrapfilmtest.com [wrapfilmtest.com]
- 6. Oral Thin Film Tensile Strength Testing - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. zwickroell.com [zwickroell.com]
A Comparative Spectroscopic Look at Shellolic Acid and Its Esters: An Analytical Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of natural compounds like shellolic acid and its derivatives is pivotal. This guide offers a comparative spectroscopic analysis of this compound and its esters, compiling available data to facilitate their identification and characterization. We delve into the spectroscopic signatures that define these molecules, provide standardized experimental protocols for their analysis, and present a logical workflow for their characterization.
This compound, a major constituent of shellac resin, is a sesquiterpenoid dicarboxylic acid with a complex stereochemistry.[1][2] Its structure, and that of its esters, can be elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Esterification of the carboxylic acid groups of this compound leads to changes in its physicochemical properties and, consequently, its spectroscopic characteristics.
Spectroscopic Data Comparison
A direct, quantitative comparison of the spectroscopic data for this compound and a range of its simple esters is challenging due to the limited availability of comprehensive, published experimental spectra for the parent acid. However, based on established principles of organic spectroscopy and data from related compounds, we can predict and summarize the expected spectral features.
Table 1: Comparative ¹H NMR Spectral Data of this compound and its Hypothetical Methyl Ester (in CDCl₃)
| Functional Group | This compound (Predicted) | Methyl Shellolate (Predicted) | Key Differences |
| Carboxylic Acid (-COOH) | ~10-12 ppm (broad singlet, 2H) | - | Disappearance of the acidic proton signal. |
| Methyl Ester (-COOCH₃) | - | ~3.7 ppm (singlet, 3H or 6H) | Appearance of a sharp singlet for the methyl ester protons. |
| Olefinic Proton (=CH-) | ~5.8-6.2 ppm (multiplet, 1H) | ~5.8-6.2 ppm (multiplet, 1H) | Minimal change expected. |
| Carbinol Protons (-CH-OH) | ~3.5-4.5 ppm (multiplets) | ~3.5-4.5 ppm (multiplets) | Minimal change expected. |
| Aliphatic Protons | ~1.0-2.5 ppm (complex multiplets) | ~1.0-2.5 ppm (complex multiplets) | Subtle shifts in protons alpha to the newly formed ester group. |
Table 2: Comparative ¹³C NMR Spectral Data of this compound and its Hypothetical Methyl Ester (in CDCl₃)
| Functional Group | This compound (Predicted) | Methyl Shellolate (Predicted) | Key Differences |
| Carboxylic Acid (-COOH) | ~170-180 ppm | - | Disappearance of the carboxylic acid carbon signal. |
| Ester Carbonyl (-COO-) | - | ~165-175 ppm | Appearance of the ester carbonyl carbon signal. |
| Methyl Ester (-OCH₃) | - | ~50-55 ppm | Appearance of the methyl ester carbon signal. |
| Olefinic Carbons (=C-) | ~120-140 ppm | ~120-140 ppm | Minimal change expected. |
| Carbinol Carbons (-C-OH) | ~60-80 ppm | ~60-80 ppm | Minimal change expected. |
Table 3: Comparative IR Absorption Data of this compound and its Esters
| Functional Group | This compound (Predicted Frequency, cm⁻¹) | This compound Esters (Predicted Frequency, cm⁻¹) | Key Differences |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | - | Disappearance of the broad O-H band from the carboxylic acid. |
| O-H Stretch (Alcohol) | 3200-3500 (broad) | 3200-3500 (broad) | This band should remain present in both. |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 | - | Disappearance of the carboxylic acid carbonyl stretch. |
| C=O Stretch (Ester) | - | ~1730-1750 | Appearance of a strong ester carbonyl stretch at a slightly higher wavenumber. |
| C-O Stretch | ~1210-1320 | ~1000-1300 | Change in the pattern of C-O stretching bands. |
Mass Spectrometry
For this compound and its esters, mass spectrometry can be used to determine the molecular weight and fragmentation patterns. It has been noted that the molecular ion peak can be weak or absent, with fragmentation being a dominant process.[3] High-resolution mass spectrometry is essential for determining the elemental composition.
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of this compound and its esters.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the TMS signal.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder, grind the mixture to a fine powder, and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Preparation and Introduction: For techniques like Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For this compound, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): To aid in structural elucidation, select the parent ion and subject it to collision-induced dissociation to obtain a fragmentation pattern.
-
Visualizing the Analytical Workflow
The characterization of this compound and its esters follows a logical progression of analytical techniques. The following diagram, generated using the DOT language, illustrates a typical workflow.
Caption: Experimental workflow for the isolation and comparative spectroscopic analysis of this compound and its esters.
Biological Activity and Potential Mechanisms
While comprehensive studies on the specific signaling pathways affected by this compound are limited, the broader class of sesquiterpenoids is known for a range of biological activities, including antibacterial and antifungal effects.[4][5] Some research has indicated that certain this compound derivatives possess antimicrobial properties. The proposed mechanism of action for many sesquiterpenoids involves the disruption of the bacterial cell membrane's integrity.[6] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The diagram below illustrates a generalized logical pathway for the antibacterial action of a membrane-disrupting compound like a sesquiterpenoid.
Caption: A logical pathway for the antibacterial mechanism of membrane-disrupting sesquiterpenoids.
References
- 1. merckindex.rsc.org [merckindex.rsc.org]
- 2. This compound | C15H20O6 | CID 20055026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Shellolic Acid and Its Synthetic Alternatives
In the realm of drug delivery and development, the choice of biocompatible materials is paramount to ensure the safety and efficacy of therapeutic products. Shellolic acid, a primary component of the natural resin shellac, has a long history of use in pharmaceutical formulations. However, with the advent of polymer science, a diverse array of synthetic alternatives now exists. This guide provides an objective comparison of the biocompatibility of this compound versus common synthetic polymers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their material selection process.
Quantitative Biocompatibility Data
The following table summarizes key biocompatibility parameters for this compound and representative synthetic alternatives based on available in vitro and in vivo data. It is important to note that direct comparative studies are limited, and data is often context-dependent based on the specific cell line, animal model, and experimental conditions.
| Parameter | This compound/Shellac | Poly(lactic-co-glycolic acid) (PLGA) | Polyethylene Glycol (PEG) | Poly(ε-caprolactone) (PCL) |
| Cytotoxicity (Cell Viability %) | High (>95% in various cell lines) | Generally high, but can decrease with higher concentrations of acidic degradation byproducts | Very high (>95%) | High (>90%) |
| Hemolysis Rate (%) | < 5%[1][2][3] | Generally low (<5%) | Very low (<2%) | Low (<5%) |
| Immunogenicity | Low, generally considered non-immunogenic | Low, but degradation products can elicit a mild inflammatory response | Very low, often used to reduce the immunogenicity of other molecules | Low |
| In Vivo Inflammatory Response | Minimal to mild transient inflammation post-implantation | Mild to moderate, depending on degradation rate and acidic byproduct accumulation | Minimal | Mild |
Experimental Protocols
The assessment of biocompatibility relies on a standardized set of in vitro and in vivo experiments, primarily guided by the ISO 10993 standards.[4] Below are the detailed methodologies for key experiments cited in the comparison.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[5][6]
Methodology:
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) or primary cells are cultured in appropriate media until they reach a suitable confluence.[7]
-
Material Extraction: The test material (this compound or synthetic polymer) is incubated in cell culture medium for a defined period (e.g., 24-72 hours) to create an extract containing any leachable substances.
-
Cell Treatment: The cultured cells are then exposed to different concentrations of the material extract.
-
MTT Incubation: After the exposure period, the MTT reagent is added to the cells and incubated. Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Hemocompatibility (Hemolysis Assay)
This assay determines the extent to which a material damages red blood cells (hemolysis).
Methodology:
-
Blood Collection: Fresh whole blood is collected from a healthy donor and anticoagulated.
-
Red Blood Cell Isolation: Red blood cells (RBCs) are isolated by centrifugation and washed with a saline solution.
-
Material Incubation: The test material is incubated with a suspension of RBCs under controlled conditions (e.g., 37°C for 2 hours).
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is measured spectrophotometrically.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline). A hemolysis rate below 5% is generally considered acceptable for blood-contacting materials.[1][2][3]
In Vivo Implantation Study
This study evaluates the local tissue response to a material after implantation in an animal model.[8]
Methodology:
-
Animal Model: A suitable animal model, such as rats or rabbits, is selected.
-
Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular).
-
Observation Period: The animals are observed for a predetermined period (e.g., 7, 28, or 90 days) for any signs of adverse reactions.
-
Histopathological Analysis: At the end of the study period, the implant site and surrounding tissue are excised, fixed, sectioned, and stained for microscopic examination.
-
Evaluation: A pathologist evaluates the tissue response, looking for signs of inflammation, necrosis, fibrosis, and other cellular changes. The reaction is typically graded to assess the material's biocompatibility.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of biocompatibility assessment and potential cellular interactions, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Blood compatibility and cell viability of alkali treated shellac coatings [gncl.cn]
- 2. researchgate.net [researchgate.net]
- 3. Shellac: A Bioactive Coating for Surface Engineering of Cardiovascular Devices (2022) | Mingyuan Yang | 8 Citations [scispace.com]
- 4. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Shellolic Acid: A Comparative Guide to its Validation as a Biomarker in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Shellolic acid's performance as a biomarker in the analysis of natural products, particularly shellac resin. We will delve into its validation against other analytical alternatives, supported by available experimental data, to offer an objective assessment of its utility.
Introduction to this compound
This compound is a major constituent of shellac, a natural resin secreted by the female lac bug (Kerria lacca)[1][2]. Chemically, shellac is a complex mixture of polyesters primarily composed of hydroxy aliphatic and sesquiterpenoid acids[1][2]. Along with aleuritic acid and jalaric acid, this compound is a key component that contributes to the unique physicochemical properties of shellac[1][2]. Its presence and concentration can vary depending on the geographical origin and the age of the resin, making it a potential biomarker for quality control and authentication of shellac-based products.
Analytical Methods for this compound Determination
The primary analytical techniques for the qualitative and quantitative analysis of this compound in shellac are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile and thermally labile compounds like this compound. Reversed-phase HPLC with DAD or MS detection is commonly employed.
This compound as a Biomarker: A Comparative Analysis
The utility of this compound as a biomarker is primarily evaluated in two contexts: determining the geographical origin of shellac and assessing its age.
Biomarker for Geographical Origin
The relative composition of constituent acids in shellac can vary based on the lac insect's diet and geographical location. This variation provides a basis for using specific components as biomarkers for origin determination.
A study comparing shellac from India and Thailand revealed differences in the average ratios of terpenic acids (including this compound) to aleuritic acid[1].
Table 1: Comparison of Major Acid Components in Shellac from Different Origins
| Parameter | Indian Shellac | Thailand Shellac |
| Ratio of Terpenic Acids to Aleuritic Acid | ~ 53 : 34 | ~ 51 : 35 |
| Data adapted from a study by reactive pyrolysis-gas chromatography[1]. |
While this data suggests a potential for using the ratio of terpenic acids (as a group) to aleuritic acid for distinguishing between Indian and Thai shellac, a more detailed analysis focusing specifically on this compound is needed for its definitive validation as a singular biomarker for origin. Principal component analysis of the mole percent distributions of all acidic components has been shown to provide clearer discrimination between shellac from different origins[1].
Biomarker for Aging
The aging of shellac involves complex chemical processes, including polymerization and esterification, which alter its physicochemical properties[3][4]. These changes can lead to a decrease in the acid value of the resin over time[4][5]. As a major acidic component, the concentration of free this compound is expected to decrease as it becomes incorporated into polyester (B1180765) chains during the aging process.
Furthermore, it has been reported that shellolic and laccishellolic acids can be formed from the oxidation of jalaric and laccijalaric acids during the natural aging of shellac[2][3]. This suggests that the ratio of this compound to its precursors could serve as an indicator of the age of the resin.
Logical Relationship of this compound Formation During Aging
Caption: Formation of this compound via oxidation during aging.
While the chemical basis for using this compound as an aging biomarker is sound, quantitative studies with validated analytical methods are needed to establish a clear correlation between this compound content and the age of shellac.
Alternative Biomarkers
While this compound shows promise, other components of shellac also serve as important analytical markers.
-
Aleuritic Acid: As the most abundant fatty acid in shellac, its concentration and ratio to other components are often used for characterization[1].
-
Jalaric Acid: A primary sesquiterpenoid acid, its presence and ratio to other terpenoid acids are significant[1].
-
Butolic Acid: This fatty acid is also considered a characteristic marker for shellac[2].
A comprehensive analysis of the complete profile of these and other minor acids, rather than relying on a single biomarker, is likely to provide a more robust and reliable method for the authentication and quality control of shellac.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Protocol 1: GC-MS Analysis of this compound
This protocol involves the hydrolysis of the shellac polymer, followed by derivatization of the constituent acids for GC-MS analysis.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation (Hydrolysis):
-
Weigh approximately 100 mg of shellac into a flask.
-
Add 10 mL of 1 M methanolic potassium hydroxide.
-
Reflux the mixture for 2 hours.
-
After cooling, add 20 mL of water and acidify with 2 M hydrochloric acid to a pH of 3.
-
-
Extraction:
-
Extract the acidified solution three times with 20 mL of diethyl ether.
-
Combine the ether extracts and wash with saturated sodium chloride solution.
-
Dry the ether phase over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
To the residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 650.
-
Table 2: Representative GC-MS Validation Parameters for Terpenoid Acid Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Note: These are typical values for the analysis of similar compounds. Specific validation for this compound is not extensively reported in publicly available literature. |
Protocol 2: HPLC-DAD Analysis of this compound
This protocol describes a reversed-phase HPLC method for the direct analysis of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 10 mg of shellac in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC-DAD Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode array detector at 210 nm.
-
Table 3: Representative HPLC-DAD Validation Parameters for Phenolic and Terpenoid Acid Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 1.5 µg/mL |
| Note: These are typical values for the analysis of similar compounds. Specific validation for this compound is not extensively reported in publicly available literature. |
Conclusion and Future Perspectives
This compound holds significant potential as a biomarker for the authentication and quality control of shellac and its derived products. Its varying concentration with geographical origin and its role in the aging process of the resin are key indicators of its utility. However, a comprehensive validation of this compound as a standalone biomarker is still lacking in the scientific literature.
Future research should focus on:
-
Method Validation: Development and publication of fully validated analytical methods (GC-MS and HPLC) for the quantification of this compound, including all relevant performance parameters.
-
Comparative Studies: Direct comparative studies evaluating the performance of this compound against other potential biomarkers for specific applications, such as determining geographical origin or predicting the age of shellac samples.
-
Standardization: Establishment of certified reference materials for shellac with known concentrations of this compound and other key components to facilitate inter-laboratory comparisons and ensure data quality.
By addressing these research gaps, the scientific community can fully establish the role of this compound as a reliable and robust biomarker in natural product analysis.
References
Safety Operating Guide
Prudent Disposal of Shellolic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Shellolic Acid Waste
This document provides comprehensive, step-by-step guidance for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. While shellac, the natural resin from which this compound is derived, is not classified as a hazardous substance, it is imperative to handle all chemical waste with caution.[1]
Waste Identification and Segregation
Proper disposal begins with accurate waste identification and segregation to prevent unintended reactions and ensure safe handling.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), spill cleanup supplies, and laboratory consumables (e.g., pipette tips, vials), must be disposed of as chemical waste.[2]
-
Solutions Containing this compound: Aqueous and solvent-based solutions containing this compound are to be disposed of as liquid chemical waste. Do not pour solutions containing this compound down the drain without prior neutralization and verification of local regulations.
Personal Protective Equipment (PPE) for Handling this compound Waste
When handling this compound waste, all personnel must wear the following minimum personal protective equipment:
| PPE Category | Item |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Spill Management Protocol
In the event of a this compound spill, follow these procedures diligently:
-
Alert Personnel: Immediately notify all individuals in the vicinity of the spill.
-
Evacuate: For large or hazardous spills, evacuate the area immediately.[2]
-
Ventilate: Ensure the area is well-ventilated to avoid the inhalation of any dust or vapors.
-
Containment: For liquid spills, use an absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[3] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Collect the spilled material and any contaminated absorbents into a suitable, labeled, and sealed container for disposal as chemical waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Reporting: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Procedure for this compound
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's EHS program.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste (solid, liquid, and contaminated materials) in separate, clearly labeled, and leak-proof containers.[2]
-
Ensure the container material is compatible with this compound and any associated solvents. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2]
-
-
Labeling:
-
Label the waste container clearly with "this compound Waste" and include any other components of the waste stream (e.g., solvents).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, schedule a waste pickup with your EHS department or a certified waste management provider.[2]
-
-
Documentation:
-
Maintain meticulous records of the generated and disposed waste, in accordance with your institution's and local regulatory requirements.[2]
-
A Note on Neutralization
Disposal Workflow
References
Personal protective equipment for handling Shellolic acid
Essential Safety and Handling Guide for Shellolic Acid
This guide provides comprehensive safety, handling, and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative properties of this compound and its natural source, shellac.
| Property | Value | Source(s) |
| This compound | ||
| CAS Number | 4448-95-7 | [1][2] |
| Molecular Formula | C15H20O6 | [1][2][3] |
| Molecular Weight | 296.32 g/mol | [1][2][3] |
| Melting Point | 204-207 °C | [1][3] |
| Appearance | Crystalline solid | [3] |
| UV max (in ethanol) | 231 nm | [3] |
| Shellac (source of this compound) | ||
| Specific Gravity | 1.14 - 1.21 | [4] |
| Acute Toxicity (Oral LD50, rat) | > 5 g/kg | [5] |
| Solubility | Soluble in alcohol and aqueous alkaline solutions; insoluble in water. | [4][6] |
Operational Plan: Handling this compound in a Laboratory Setting
This section outlines the step-by-step protocol for the safe handling of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While this compound is not highly volatile, a respirator with an acid gas cartridge should be available and used if handling the powder outside of a fume hood or if aerosolization is possible.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory experiment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure your work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment, such as glassware, stir bars, and solvents.
-
-
Weighing and Transfer:
-
When weighing solid this compound, do so in a fume hood to minimize inhalation risk.
-
Use a spatula for transferring the powder. Avoid creating dust.
-
Close the container tightly after use.
-
-
Dissolving:
-
During the Experiment:
-
Keep all containers with this compound covered when not in use.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7].
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Unused or expired this compound powder, as well as any contaminated solid materials (e.g., weigh boats, contaminated paper towels), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Glassware: Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The cleaned glassware can then be washed normally.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Neutralization (for small spills or dilute aqueous solutions):
-
For small spills of dilute acidic solutions, you can neutralize the spill by slowly adding a weak base such as sodium bicarbonate until the pH is between 6 and 8.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Ensure all waste containers are clearly and accurately labeled with their contents.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
-
By following these guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]
- 2. Buy this compound | 4448-95-7 [smolecule.com]
- 3. This compound [drugfuture.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. SHELLAC - Ataman Kimya [atamanchemicals.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
